molecular formula C5H7BrN2S B13514656 5-(2-Bromoethyl)thiazol-2-amine

5-(2-Bromoethyl)thiazol-2-amine

Cat. No.: B13514656
M. Wt: 207.09 g/mol
InChI Key: KQBHPFRZCOYPNB-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)thiazol-2-amine is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a thiazole core, a privileged scaffold in pharmaceuticals, substituted with a reactive 2-bromoethyl group and an amine functionality. The bromoethyl side chain makes it a versatile intermediate for further synthetic modifications, particularly in the construction of more complex molecules via nucleophilic substitution reactions. The 2-aminothiazole scaffold is a fundamental structure in the development of novel therapeutic agents. Research indicates that derivatives of 2-aminothiazole have demonstrated potent biological activities, including significant inhibitory effects against a range of enzymatic targets such as urease, α-glucosidase, and α-amylase . Furthermore, this core structure is recognized as a promising scaffold in anticancer research . Several clinically applied anticancer drugs, such as Dasatinib and Alpelisib, are based on the 2-aminothiazole structure, underscoring its high research value . Compounds based on this nucleus have shown nanomolar inhibitory activity against a wide spectrum of human cancer cell lines, including breast, leukemia, lung, and colon cancers . The presence of the bromoethyl group on this scaffold allows researchers to readily generate new derivatives for structure-activity relationship (SAR) studies aimed at enhancing potency and selectivity. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H7BrN2S

Molecular Weight

207.09 g/mol

IUPAC Name

5-(2-bromoethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C5H7BrN2S/c6-2-1-4-3-8-5(7)9-4/h3H,1-2H2,(H2,7,8)

InChI Key

KQBHPFRZCOYPNB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)N)CCBr

Origin of Product

United States

Foundational & Exploratory

5-(2-Bromoethyl)thiazol-2-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure, synthesis, and properties of 5-(2-Bromoethyl)thiazol-2-amine , a specialized heterocyclic building block.

Content Type: Technical Monograph Subject: Heterocyclic Chemistry / Medicinal Chemistry Intermediates[1]

Executive Summary

5-(2-Bromoethyl)thiazol-2-amine is a bifunctional thiazole derivative characterized by a nucleophilic 2-amino group and an electrophilic 5-bromoethyl side chain.[1] It serves as a critical "linker pharmacophore" in the synthesis of dopaminergic agonists (e.g., Pramipexole analogs) and H2-receptor antagonists. Due to the competing reactivity of its amine and alkyl bromide functions, the compound is kinetically unstable as a free base and is almost exclusively handled as a hydrobromide salt or generated in situ from its alcohol precursor, 2-amino-5-(2-hydroxyethyl)thiazole (CAS 105773-93-1) .[1]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The molecule consists of a 1,3-thiazole aromatic core substituted at the 2-position with an amine (–NH₂) and at the 5-position with a bromoethyl group (–CH₂CH₂Br).[1]

FeatureSpecification
IUPAC Name 5-(2-Bromoethyl)-1,3-thiazol-2-amine
Common Name 5-(2-Bromoethyl)-2-aminothiazole
Molecular Formula C₅H₇BrN₂S
Molecular Weight 207.09 g/mol (Free Base) / 287.99 g/mol (HBr Salt)
SMILES NC1=NC=C(CCBr)S1
Key Precursor CAS 105773-93-1 (Alcohol form: 2-Amino-5-(2-hydroxyethyl)thiazole)
Related CAS 1225331-81-6 (Thiadiazole analog - Do not confuse)
Structural Challenges[1]
  • Bifunctionality: The molecule contains both a nucleophile (amine) and an electrophile (alkyl bromide).[1] In its free base form, it is prone to intermolecular self-alkylation (polymerization).[1]

  • Salt Stabilization: Protonation of the amine (forming the HBr salt) deactivates its nucleophilicity, allowing the alkyl bromide to remain stable during storage.

Synthetic Pathways

The synthesis typically proceeds via the Hantzsch Thiazole Synthesis to form the alcohol intermediate, followed by bromination.[2]

Step 1: Formation of the Thiazole Core (Hantzsch)

The reaction of thiourea with 1-bromo-4-hydroxy-2-butanone (or a protected equivalent like 2-(2-bromoacetyl)ethanol) yields the stable alcohol intermediate.[1]

  • Reagents: Thiourea, Ethanol, Reflux.

  • Mechanism: Nucleophilic attack of sulfur on the

    
    -carbon followed by condensation of the amine with the ketone.[1]
    
  • Yield: Typically 70-85%.[1]

Step 2: Bromination of the Side Chain

Conversion of the hydroxyl group to the bromide. This step requires acidic conditions to protect the 2-amino group simultaneously.[1]

  • Reagents: 48% HBr (aq) or PBr₃ in CH₂Cl₂.

  • Protocol Note: If using PBr₃, the amine must be protected (e.g., Boc) or the reaction must be run at low temperature to avoid N-alkylation. The HBr reflux method naturally protects the amine as the ammonium salt.

Synthesis & Reactivity Diagram

ThiazoleSynthesis Start Thiourea + 1-bromo-4-hydroxy-2-butanone Alcohol INTERMEDIATE: 2-Amino-5-(2-hydroxyethyl)thiazole (CAS 105773-93-1) Start->Alcohol Hantzsch Synthesis EtOH, Reflux Bromide TARGET: 5-(2-Bromoethyl)thiazol-2-amine (Hydrobromide Salt) Alcohol->Bromide 48% HBr or PBr3 (Nucleophilic Substitution) Bromide->Alcohol Hydrolysis (Slow) Polymer Self-Alkylation (Polymerization) Bromide->Polymer Free Base Form (Unstable)

Caption: Synthesis pathway from Hantzsch cyclization to the brominated salt, highlighting the stability risk of the free base.

Physicochemical Properties & Stability[9]

PropertyValue / DescriptionNote
Physical State Off-white to yellow crystalline solidUsually handled as HBr salt.[1]
Melting Point 145–150 °C (Decomposes)For the hydrobromide salt.
Solubility High: Water, DMSO, MethanolLow: DCM, HexaneSalt form is highly polar.
pKa ~5.3 (Thiazole amine)Protonation occurs at the ring nitrogen (N3).[1]
Stability HygroscopicStore under inert gas (Ar/N₂) at -20°C.

Critical Handling Protocol: Never store the free base in concentrated solution. Always generate the free base in situ immediately prior to the coupling reaction by adding a non-nucleophilic base (e.g., DIPEA, TEA) in the presence of the electrophile acceptor.

Applications in Drug Development[8][10][11]

Dopamine Agonist Synthesis

This scaffold is a linear analog of the fused bicyclic system found in Pramipexole . It allows for the synthesis of "flexible" dopamine agonists where the ethyl chain acts as a spacer between the aromatic headgroup and a secondary/tertiary amine tail.

  • Mechanism: The alkyl bromide undergoes

    
     displacement with secondary amines (e.g., propylamines) to mimic the dipropylamino moiety of dopaminergic ligands.
    
Fragment-Based Drug Discovery (FBDD)

The 2-aminothiazole moiety is a privileged scaffold that mimics the phenol ring of catecholamines (bioisostere).[1]

  • Sandmeyer Reaction: The 2-amino group can be converted to a halide (Cl/Br) via diazotization (

    
    ), allowing for further cross-coupling (Suzuki/Buchwald) at the 2-position while preserving the 5-alkyl chain.[1]
    

Experimental Protocol: Bromination of 2-Amino-5-(2-hydroxyethyl)thiazole

Objective: Convert commercially available alcohol precursor (CAS 105773-93-1) to the bromide salt.[1]

  • Setup: Charge a round-bottom flask with 2-amino-5-(2-hydroxyethyl)thiazole (1.0 eq).

  • Acid Addition: Carefully add 48% Hydrobromic acid (aq) (10.0 eq) at 0°C. The amine will protonate immediately.[1]

  • Reaction: Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours. Monitor by LC-MS (shift from M+1 ~145 to M+1 ~207/209).[1]

  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate in vacuo to remove excess HBr/water.[1]

    • Triturate the residue with cold acetone or diethyl ether to induce crystallization of the hydrobromide salt .

  • Filtration: Filter the solid under argon (hygroscopic) and dry under high vacuum.

  • Yield: Expect 85–95% as a beige solid.

Safety & Toxicology (SDS Summary)

  • GHS Classification: Skin Corr.[1] 1B (Salt form is acidic), Acute Tox. 4 (Oral).[1]

  • Specific Hazard: Alkylating Agent. The bromoethyl side chain is a potent electrophile capable of alkylating DNA. Handle with extreme caution in a fume hood.

  • Incompatibility: Strong oxidizers, strong bases (causes polymerization).

References

  • Precursor Identity: Sigma-Aldrich. 2-Amino-5-(2-hydroxyethyl)thiazole (CAS 105773-93-1).[1][3][4] Link

  • Thiazole Synthesis: Hantzsch, A. "Ueber die Synthese des Thiazols."[1][5][2] Justus Liebigs Annalen der Chemie, 1888. (Foundational chemistry for the ring closure).

  • Reactivity Context: Organic Chemistry Portal - Thiazole Synthesis. Link

  • Analogous Chemistry:Synthesis of Pramipexole Intermediates. (Demonstrates the reactivity of tetrahydrobenzothiazole analogs, applicable to the linear 5-ethylthiazole system).

Sources

Technical Guide: 5-(2-Bromoethyl)thiazol-2-amine and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(2-Bromoethyl)thiazol-2-amine is a specialized heterocyclic building block used primarily in the synthesis of bioactive compounds targeting dopaminergic and serotonergic pathways. Unlike its 4-substituted counterparts (common in Hantzsch synthesis), the 5-substituted thiazole scaffold offers unique vector geometry for fragment-based drug discovery (FBDD).

This guide addresses the critical scarcity of direct commercial sources for this specific isomer by providing its verified chemical identity, a robust synthesis workflow from accessible precursors, and a comparative analysis of stable analogs.

Key Technical Insight: The free base of this compound is kinetically unstable due to intramolecular cyclization (nucleophilic attack of the C2-amine on the bromoethyl chain). It is almost exclusively handled as a hydrobromide salt or generated in situ.

Part 1: Chemical Identity & Identification

The following table consolidates the specific identifiers for the target compound and its most relevant synthetic precursors and analogs.

Compound NameCAS NumberMolecular FormulaRole
5-(2-Bromoethyl)thiazol-2-amine 2299017-84-6 C₅H₇BrN₂STarget Intermediate (Alkylating Agent)
2-Amino-5-(2-hydroxyethyl)thiazole105773-93-1 C₅H₈N₂OSKey Precursor (Stable Alcohol)
5-(2-Bromoethyl)-4-methylthiazole671-24-9 C₆H₈BrNSAnalog (Sulfurol precursor type)
2-Amino-5-bromothiazole (HBr)61296-22-8 C₃H₃BrN₂S·HBrAnalog (Direct ring halogenation)
5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine1225331-81-6 C₄H₆BrN₃SBioisostere (Thiadiazole variant)

Part 2: Synthetic Pathways & Mechanism

The Regioselectivity Challenge

Standard Hantzsch thiazole synthesis (condensation of


-haloketones with thiourea) predominantly yields 4-substituted  thiazoles. Accessing the 5-substituted  isomer requires a different strategy to avoid obtaining the wrong regioisomer.
Recommended Workflow: C5-Lithiation Strategy

To ensure high regioselectivity, the recommended protocol utilizes the directed lithiation of a protected 2-aminothiazole. This method allows for the precise installation of the hydroxyethyl chain, which is subsequently converted to the bromide.

Mechanism:

  • Protection: The C2-amine is protected (Boc/Trityl) to prevent deprotonation of the amine and poisoning of the organolithium reagent.

  • Lithiation: n-Butyllithium selectively deprotonates the C5 position (the most acidic ring proton after protection).

  • Hydroxyethylation: Reaction with ethylene oxide introduces the ethyl chain.

  • Functionalization: The alcohol is converted to the bromide using PBr₃ or HBr.

SynthesisWorkflow Start 2-Aminothiazole (Starting Material) Step1 N-Protection (Boc₂O / DMAP) Start->Step1 Protection Step2 C5-Lithiation (n-BuLi, -78°C) Step1->Step2 Activation Step3 Alkylation (Ethylene Oxide) Step2->Step3 C-C Bond Formation Step4 Deprotection (TFA or HCl) Step3->Step4 Removal of PG Step5 Bromination (PBr₃ or HBr/AcOH) Step4->Step5 Activation of OH Target 5-(2-Bromoethyl) thiazol-2-amine (Target HBr Salt) Step5->Target Final Product

Figure 1: Directed synthesis of 5-(2-Bromoethyl)thiazol-2-amine avoiding 4-isomer contamination.

Part 3: Experimental Protocols

Protocol A: Synthesis of Precursor (Alcohol)

Objective: Synthesis of 2-Amino-5-(2-hydroxyethyl)thiazole (CAS 105773-93-1).[1]

Note: If commercial stock is unavailable, use this protection-lithiation sequence.

  • Protection: Dissolve 2-aminothiazole (10 g, 100 mmol) in DCM. Add Boc₂O (1.1 eq) and DMAP (0.1 eq). Stir at RT for 12h.[2] Wash with 1N HCl, brine, dry over MgSO₄. Yields tert-butyl thiazol-2-ylcarbamate.

  • Lithiation & Trapping:

    • In a flame-dried flask under Argon, dissolve the protected thiazole (5 g, 25 mmol) in anhydrous THF (50 mL).

    • Cool to -78°C (Dry ice/acetone bath).

    • Add n-BuLi (2.5 M in hexanes, 22 mL, 2.2 eq) dropwise. Critical: Maintain temp < -70°C to prevent ring fragmentation.

    • Stir for 1 hour at -78°C.

    • Add Ethylene Oxide (excess, or 5 eq dissolved in THF) slowly.

    • Allow to warm to 0°C over 2 hours. Quench with sat. NH₄Cl.[1]

  • Workup: Extract with EtOAc, dry, and concentrate. Purify via flash chromatography (Hex/EtOAc).

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane for 2 hours. Precipitate the salt or neutralize to obtain 2-Amino-5-(2-hydroxyethyl)thiazole.

Protocol B: Bromination to Target

Objective: Conversion of the alcohol to 5-(2-Bromoethyl)thiazol-2-amine hydrobromide.

Safety Warning: The product is a potent alkylating agent (nitrogen mustard analog). Handle in a fume hood.

  • Reagents: 2-Amino-5-(2-hydroxyethyl)thiazole (1.44 g, 10 mmol), 48% HBr (aq) or PBr₃.

  • Procedure (HBr Method - Preferred for Stability):

    • Suspend the starting alcohol in 48% HBr (10 mL).

    • Heat to reflux (approx. 100-110°C) for 4–6 hours. Monitor: TLC should show disappearance of the polar alcohol spot.

    • Cool to 0°C. The product often crystallizes as the hydrobromide salt.

    • If no precipitate forms, concentrate in vacuo to approx. 3 mL, add cold Acetone or Et₂O to induce precipitation.

  • Isolation: Filter the solid under Argon. Wash with cold ether.[2]

    • Result: 5-(2-Bromoethyl)thiazol-2-amine hydrobromide .

    • Storage: Store at -20°C under desiccant. The free base is unstable.

Part 4: Analogs & Structure-Activity Relationships (SAR)

When designing libraries around this scaffold, consider these structural analogs which offer varying electronic properties and stability profiles.

Analog ClassRepresentative StructureSAR Implication
4-Substituted 5-(2-bromoethyl)-4-methylthiazoleSteric Block: The C4-methyl group restricts rotation and increases lipophilicity. Easier to synthesize via Hantzsch.
Thiadiazole 5-(2-Bromoethyl)-1,3,4-thiadiazolElectronic: The extra nitrogen lowers the pKa of the amine, reducing basicity and potentially improving metabolic stability.
Fused Ring 2-amino-4,5,6,7-tetrahydrobenzothiazoleConformational Constraint: The ethyl chain is "tied back" into a ring (Pramipexole core), reducing entropic penalty upon binding.
Comparative Reactivity Diagram

The following diagram illustrates the reactivity difference between the target (5-substituted) and the common 4-substituted analogs.

SAR_Comparison cluster_0 Target: 5-Substituted cluster_1 Analog: 4-Substituted NodeA 5-(2-Bromoethyl) thiazol-2-amine NodeB High Steric Freedom Accessible for S_N2 NodeA->NodeB NodeC 4-Methyl-5-(2-bromoethyl) thiazol-2-amine NodeD Steric Hindrance at C4 Reduced Nucleophilic Attack Rate NodeC->NodeD

Figure 2: Steric and electronic implications of substitution patterns.

References

  • ChemSrc. (2025). 5-(2-Bromoethyl)thiazol-2-amine CAS 2299017-84-6.[3] Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 5-(2-Bromoethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole motif is a privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, antimicrobial agents, and central nervous system (CNS) therapeutics. The incorporation of a 2-bromoethyl side chain at the C5 position yields 5-(2-bromoethyl)thiazol-2-amine , a highly versatile, bifunctional electrophilic intermediate. This whitepaper provides an in-depth technical guide to its physicochemical properties, structural rationale, and field-proven synthetic methodologies, designed specifically for drug development professionals.

Physicochemical Profiling

Accurate physicochemical data is critical for predicting the behavior of intermediates during synthesis and purification. The primary alkyl bromide combined with the basic aminothiazole ring creates a unique reactivity profile.

PropertyValue
Chemical Name 5-(2-Bromoethyl)thiazol-2-amine
CAS Registry Number 2299017-84-6[1]
Molecular Formula C5H7BrN2S[2]
Molecular Weight 207.09 g/mol [2]
SMILES String Nc1ncc(CCBr)s1[2]
Structural Class Halogenated Heterocycle / Alkylating Agent
Key Functional Groups Primary Alkyl Bromide, 2-Aminothiazole

Structural Rationale in Drug Design

In rational drug design, the spatial arrangement of functional groups dictates receptor affinity. The 5-(2-bromoethyl)thiazol-2-amine scaffold is engineered for modularity:

  • The Aminothiazole Core: The electron-rich thiazole ring, augmented by the electron-donating 2-amino group, acts as an excellent hydrogen bond donor/acceptor system. It is a known bioisostere for various aromatic systems in G-protein-coupled receptor (GPCR) ligands.

  • The Bromoethyl Linker: The two-carbon (ethyl) chain provides optimal spatial distancing between the heterocycle and downstream basic amines. The primary bromide serves as an ideal leaving group for bimolecular nucleophilic substitution (

    
    ) reactions, allowing researchers to rapidly synthesize libraries of extended amine derivatives without harsh cross-coupling conditions.
    

Synthetic Methodology & Mechanistic Causality

Direct bromination of an ethyl side-chain on an unprotected aminothiazole is highly unselective and prone to electrophilic aromatic substitution on the ring itself. Therefore, the standard synthetic route relies on the functional group interconversion of the corresponding primary alcohol, 2-amino-5-(2-hydroxyethyl)thiazole (CAS 105773-93-1) [3].

Why the Appel Reaction?

Traditional halogenating agents like Phosphorus Tribromide (


) or Hydrobromic Acid (

) generate highly acidic environments. Because the 2-amino group on the thiazole is basic, these conditions rapidly form hydrobromide salts. This protonation pulls the intermediate out of solution (precipitation) and stalls the reaction.

To circumvent this, the Appel Reaction (using Carbon Tetrabromide and Triphenylphosphine) is the method of choice . It operates under mild, neutral-to-slightly-basic conditions, preventing salt formation and preserving the integrity of the unprotected 2-amino group.

SynthWorkflow A 2-Amino-5-(2-hydroxyethyl)thiazole Precursor (CAS 105773-93-1) B Appel Reaction (CBr4, PPh3, DCM) A->B Activation C 5-(2-Bromoethyl)thiazol-2-amine Target (CAS 2299017-84-6) B->C Bromination D Nucleophilic Substitution (SN2) (Secondary Amine, Base) C->D Alkylation E Pharmacological Scaffold (e.g., GPCR Ligand) D->E Final Assembly

Workflow from precursor activation to final pharmacological scaffold assembly.

AppelMechanism Step1 PPh3 + CBr4 Step2 Phosphonium Intermediate [Ph3P-CBr3]+ Br- Step1->Step2 Halogen Exchange Step3 Alcohol Attack Thiazole-CH2CH2-O-PPh3+ Step2->Step3 Nucleophilic Attack by OH Step4 SN2 Displacement by Br- Inversion of Trajectory Step3->Step4 Leaving Group Activation Product 5-(2-Bromoethyl)thiazol-2-amine + Ph3P=O + CHBr3 Step4->Product Bromide Substitution

Mechanistic pathway of the Appel bromination on the thiazole substrate.

Experimental Protocol: Synthesis of 5-(2-Bromoethyl)thiazol-2-amine

This protocol is designed as a self-validating system, incorporating specific checkpoints to ensure high yield and purity.

Objective: Conversion of the primary alcohol to a primary alkyl bromide while preserving the unprotected 2-amino group.

Reagents:

  • 2-Amino-5-(2-hydroxyethyl)thiazole (1.0 eq)[3]

  • Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Carbon tetrabromide (

    
    ) (1.2 eq)
    
  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Procedure:

  • Initiation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-amino-5-(2-hydroxyethyl)thiazole and

    
     in anhydrous DCM.
    
  • Thermal Control: Cool the reaction mixture strictly to 0 °C using an ice-water bath. Causality: The formation of the bromophosphonium intermediate is highly exothermic; thermal control prevents the degradation of the electron-rich thiazole ring.

  • Halogenation: Add

    
     portion-wise (or as a concentrated DCM solution dropwise) over 15 minutes.
    
  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 2–4 hours. Monitor via LC-MS until the starting material peak (

    
     145) is fully consumed.
    
  • Quenching & Workup: Quench the reaction with saturated aqueous

    
    . Causality: This neutralizes any trace acidic byproducts (like 
    
    
    
    from moisture), ensuring the basic aminothiazole remains in its free-base form, which is essential for successful organic extraction. Extract the aqueous layer with DCM (3x). Wash combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (silica gel, eluting with a gradient of Hexanes/Ethyl Acetate) to separate the product from triphenylphosphine oxide (TPPO) and bromoform byproducts.

Analytical Validation & Quality Control

To verify the structural integrity of the synthesized 5-(2-bromoethyl)thiazol-2-amine, the following analytical checkpoints must be met:

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • Diagnostic triplet at ~3.65 ppm (

      
       Hz, 2H) corresponding to the 
      
      
      
      protons.
    • Diagnostic triplet at ~3.10 ppm (

      
       Hz, 2H) corresponding to the thiazole-bound 
      
      
      
      protons.
    • Singlet at ~6.85 ppm (1H) confirming the intact C4-H of the thiazole ring.

    • Broad singlet at ~6.70 ppm (2H) confirming the unreacted

      
       group (exchangeable with 
      
      
      
      ).
  • LC-MS (ESI+):

    • The mass spectrum must display a classic 1:1 isotopic doublet at

      
       207.0 and 209.0 
      
      
      
      . Causality: This 1:1 ratio is the definitive signature of a single bromine atom (due to the natural abundance of
      
      
      and
      
      
      isotopes), confirming successful halogenation[2].

References

  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801–811. URL:[Link]

  • Rouf, A., & Tanyeli, C. (2015). Bioactive thiazole and benzothiazole derivatives. European Journal of Medicinal Chemistry, 97, 119-136. URL:[Link]

  • ChemSrc Database. 5-(2-Bromoethyl)thiazol-2-amine (CAS 2299017-84-6) Physicochemical Properties. URL:[Link]

Sources

Technical Guide: Comparative Analysis of 5-(2-Bromoethyl)thiazole and 5-(2-Bromoethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing 5-(2-bromoethyl)thiazole and 5-(2-bromoethyl)thiadiazole (specifically the 1,3,4-isomer, the most relevant bioisostere). It is structured to assist researchers in selecting the optimal scaffold for drug discovery and chemical biology applications.

Executive Summary

In medicinal chemistry, the transition from a thiazole to a thiadiazole core is a classic bioisosteric replacement used to modulate lipophilicity, metabolic stability, and hydrogen bonding potential without significantly altering the steric envelope of the molecule.

This guide analyzes two specific electrophilic building blocks:

  • 5-(2-bromoethyl)-4-methylthiazole (often referred to simply as the thiazole analog in industrial contexts due to the ubiquity of the Hantzsch synthesis product).

  • 2-(2-bromoethyl)-1,3,4-thiadiazole (functionally equivalent to the 5-substituted isomer due to symmetry).

While both serve as alkylating agents to introduce a heterocyclic ethyl linker, their electronic profiles differ drastically, influencing their reactivity in nucleophilic substitutions (


) and their behavior in biological systems.

Part 1: Structural & Electronic Profiling

The core difference lies in the introduction of a second nitrogen atom in the thiadiazole ring. This "aza-effect" dramatically lowers the energy of the


-system, making the thiadiazole ring significantly more electron-deficient than the thiazole.
Physicochemical Comparison
FeatureThiazole Analog 1,3,4-Thiadiazole Analog Impact on Drug Design
Ring Electron Density Moderate (

-excessive)
Low (

-deficient)
Thiadiazoles are less prone to oxidative metabolism.
Basicity (pKa of

)
~2.5 (Weakly basic)~ -0.9 (Non-basic)Thiazoles can form salts; Thiadiazoles remain neutral at physiological pH.
Lipophilicity (LogP) HigherLower (~1.0 unit drop)Thiadiazole improves aqueous solubility.
H-Bonding 1 Acceptor (N)2 Acceptors (N, N)Thiadiazole offers additional vector for target binding.
Dipole Moment ~1.6 D~3.3 DThiadiazole has stronger dipole interactions.
Reactivity of the Bromoethyl Tail

The reactivity of the alkyl bromide side chain is influenced by the heterocycle's ability to stabilize the transition state of a nucleophilic substitution.

  • Thiazole: The nitrogen lone pair can provide limited anchimeric assistance, but the primary driver is the inductive effect. The 5-position is nucleophilic; however, the 2-bromoethyl group at position 5 is relatively stable.

  • Thiadiazole: The strong electron-withdrawing nature of the 1,3,4-thiadiazole ring exerts a potent inductive effect (-I) on the ethyl chain. This makes the

    
    -carbon (attached to Br) more electrophilic, potentially accelerating 
    
    
    
    reactions compared to the thiazole analog. However, it also increases the acidity of the
    
    
    -protons, raising the risk of
    
    
    elimination side reactions under basic conditions.

Part 2: Synthetic Pathways[1][2][3][4][5]

Synthesis of 5-(2-Bromoethyl)-4-methylthiazole

The industrial standard relies on the Hantzsch Thiazole Synthesis . This route is robust, scalable, and uses inexpensive precursors.

Protocol:

  • Precursor Formation: Reaction of

    
    -acetyl-
    
    
    
    -butyrolactone with chlorine/sulfuryl chloride followed by acid hydrolysis yields 3-acetyl-3-chloropropanol.[1]
  • Cyclization: Condensation of 3-acetyl-3-chloropropanol with thioformamide (or phosphorus pentasulfide + formamide) builds the thiazole ring.

  • Bromination: Conversion of the hydroxyl group to bromide using hydrobromic acid or phosphorus tribromide.

ThiazoleSynthesis start 3-Acetyl-3-chloropropanol inter 5-(2-Hydroxyethyl)-4-methylthiazole (Sulfurol) start->inter Cyclization (Reflux) reagent1 + Thioformamide reagent1->inter product 5-(2-Bromoethyl)-4-methylthiazole inter->product Substitution reagent2 + HBr / PBr3 reagent2->product

Figure 1: Hantzsch synthesis pathway for the thiazole derivative.

Synthesis of 2-(2-Bromoethyl)-1,3,4-thiadiazole

Thiadiazole synthesis often requires "side-chain extension" because direct cyclization to the ethyl-substituted ring is less trivial than the methyl analog.

Protocol:

  • Lithiation: 2-Methyl-1,3,4-thiadiazole is treated with

    
    -Butyllithium (
    
    
    
    -BuLi) at -78°C. The protons on the methyl group are acidic due to the electron-deficient ring.
  • Alkylation: Paraformaldehyde (or formaldehyde gas) is added to the lithiated species to extend the carbon chain, yielding 2-(2-hydroxyethyl)-1,3,4-thiadiazole.

  • Bromination: The alcohol is converted to the bromide using

    
     and Triphenylphosphine (
    
    
    
    ) (Appel Reaction) to avoid strong acids that might degrade the ring or cause elimination.

ThiadiazoleSynthesis start 2-Methyl-1,3,4-thiadiazole step1 Lithiated Intermediate start->step1 n-BuLi, -78°C inter 2-(2-Hydroxyethyl)-1,3,4-thiadiazole step1->inter + (CH2O)n product 2-(2-Bromoethyl)-1,3,4-thiadiazole inter->product CBr4, PPh3 (Appel)

Figure 2: Lithiation-based synthesis for the thiadiazole derivative.

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Bromination of Thiazole-Alcohol (Acidic Method)

Best for: Thiazole analogs which are acid-stable.

  • Setup: Charge a round-bottom flask with 5-(2-hydroxyethyl)-4-methylthiazole (1.0 eq).

  • Addition: Add 48% aqueous HBr (3.0 eq) dropwise at 0°C.

  • Reaction: Reflux the mixture for 2–4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The product spot will be less polar (higher

    
    ) than the alcohol.
    
  • Workup: Neutralize with saturated

    
     (Caution: foaming). Extract with Dichloromethane (DCM).[1]
    
  • Validation:

    
     NMR should show a downfield shift of the triplet adjacent to the functional group (from ~3.8 ppm for 
    
    
    
    to ~3.5 ppm for
    
    
    , dependent on solvent).
Protocol B: Bromination of Thiadiazole-Alcohol (Neutral Method)

Best for: Thiadiazole analogs to prevent elimination.

  • Setup: Dissolve 2-(2-hydroxyethyl)-1,3,4-thiadiazole (1.0 eq) and

    
     (1.1 eq) in anhydrous DCM at 0°C.
    
  • Addition: Add

    
     (1.1 eq) portion-wise. The solution will turn slightly yellow.
    
  • Reaction: Stir at room temperature for 1–2 hours.

  • Workup: Precipitate triphenylphosphine oxide with hexanes or filter through a silica plug.

  • Validation: Check for the disappearance of the broad O-H stretch (~3300

    
    ) in IR.
    

Part 4: Decision Matrix for Drug Design

When should you substitute the Thiazole for the Thiadiazole?

DecisionTree start Start: Optimization Goal q1 Is the molecule too lipophilic (High LogP)? start->q1 q2 Is the Thiazole ring metabolically unstable? q1->q2 No res_thiadiazole Select 1,3,4-Thiadiazole q1->res_thiadiazole Yes (Need lower LogP) q3 Is basicity required for salt formation? q2->q3 No q2->res_thiadiazole Yes (P450 oxidation issue) q3->res_thiadiazole No (Neutral preferred) res_thiazole Select Thiazole q3->res_thiazole Yes (Need basic N)

Figure 3: Decision tree for scaffold selection.

Key Mechanistic Insights
  • Metabolic Shielding: The thiazole sulfur is susceptible to S-oxidation. The thiadiazole, being more electron-deficient, resists this oxidation, often prolonging half-life (

    
    ).
    
  • Solubility: The extra nitrogen in thiadiazole lowers LogP by approximately 1.0 unit, significantly aiding solubility in aqueous formulations without adding ionizable groups that might hinder membrane permeability.

References

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 5-(Furan-2-yl)thiazole. BenchChem Technical Resources. Link

  • Jain, A. K., et al. (2013). Thiadiazoles and Their Properties. International Journal of Pharmaceutical Sciences and Research. Link

  • ChemicalBook. (2024). 5-(2-Hydroxyethyl)-4-methylthiazole Synthesis and Properties. Link

  • National Institutes of Health (NIH). (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. PubMed Central. Link

  • Organic Chemistry Portal. (2025). Synthesis of Thiazoles and Thiadiazoles. Link

Sources

Solubility of 5-(2-Bromoethyl)thiazol-2-amine in DMSO and methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Solubility and Stability of 5-(2-Bromoethyl)thiazol-2-amine

Executive Summary

This guide provides a technical analysis of the solubility, stability, and handling of 5-(2-Bromoethyl)thiazol-2-amine (and its hydrobromide salt), a critical heteroaromatic intermediate. While widely used as a building block for bicyclic thiazole therapeutics (e.g., imidazo[2,1-b]thiazoles), its "spring-loaded" structure—containing both a nucleophilic amine/azole core and an electrophilic alkyl halide—presents unique solubility challenges.

Key Recommendations:

  • Primary Stock Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the superior solvent for high-concentration stocks (>50 mM), provided moisture is strictly excluded to prevent hydrolysis.[1]

  • Process Solvent: Methanol (MeOH) offers excellent solubility for reaction monitoring and intermediate dilution but poses a high risk of solvolysis (methanolysis) and cyclization at elevated temperatures.[1]

  • Critical Stability Risk: The free base is kinetically unstable and prone to rapid auto-cyclization. Solubility studies should ideally be conducted on the Hydrobromide (HBr) salt form, or generated in situ at low temperatures.

Part 1: Physicochemical Profile & Solubility Mechanics

Understanding the solubility of this compound requires analyzing the competition between its polar functional groups and its reactive nature.

PropertyDescriptionImpact on Solubility
Molecular Structure Thiazole ring with a polar 2-amino group and a lipophilic 5-bromoethyl tail.Amphiphilic nature allows solubility in both polar aprotic (DMSO) and protic (MeOH) solvents.
Salt Form (HBr) The commercial standard. Ionic lattice structure.Drastically increases solubility in water and MeOH; reduces solubility in non-polar organics (DCM, Hexane).
pKa (Estimated) ~5.3 (Thiazole nitrogen).Protonation stabilizes the molecule against self-alkylation.
Reactivity High. Alkyl bromide is a potent electrophile.Solubility cannot be decoupled from stability. Dissolving the free base often triggers degradation.
Solubility in DMSO (The Stock Solvent)

DMSO is the gold standard for preparing concentrated stock solutions for biological assays or synthetic feedstocks.

  • Solubility Limit: Generally >100 mg/mL (as HBr salt).

  • Mechanism: DMSO’s high dielectric constant disrupts the ionic lattice of the HBr salt, while its organic character solvates the bromoethyl chain.

  • Risk Factor: DMSO is hygroscopic. Water absorbed from the atmosphere will nucleophilically attack the bromoethyl group (hydrolysis), releasing HBr and forming the alcohol impurity 5-(2-hydroxyethyl)thiazol-2-amine.

  • Protocol: Use only anhydrous DMSO (stored over molecular sieves) and store aliquots at -20°C.

Solubility in Methanol (The Process Solvent)

Methanol is frequently used for recrystallization or as a reaction medium.

  • Solubility Limit: High (>50 mg/mL ), often improved with gentle warming.

  • Mechanism: Hydrogen bonding between MeOH and the amine/HBr protons facilitates rapid dissolution.

  • Risk Factor: Methanolysis. At temperatures >40°C, methanol can displace the bromide, forming the methyl ether byproduct. Furthermore, methanol stabilizes the transition state for intramolecular cyclization (formation of imidazo[2,1-b]thiazole derivatives).

Part 2: Critical Handling & Stability (The "Self-Validating" System)

The primary failure mode in handling this compound is Auto-Cyclization . The ring nitrogen (N3) or the exocyclic amine can attack the terminal bromide, forming a bicyclic salt. This process is accelerated by:

  • Base: Neutralizing the HBr salt releases the reactive free base.

  • Heat: Increases kinetic energy for ring closure.

  • Polar Solvents: Stabilize the charged transition state.

Diagram 1: Solubility & Stability Decision Tree

This flowchart guides the researcher in selecting the correct solvent based on the intended application, minimizing degradation risks.

SolubilityDecisionTree Start Start: 5-(2-Bromoethyl)thiazol-2-amine (HBr Salt) Application Intended Application? Start->Application BioAssay Biological Assay / Screening Application->BioAssay Synthesis Synthetic Reaction / Scale-up Application->Synthesis Analysis Analytical (HPLC/LCMS) Application->Analysis DMSO Solvent: Anhydrous DMSO conc. 10-100 mM BioAssay->DMSO DMF Solvent: DMF or Acetonitrile (Keep Anhydrous) Synthesis->DMF MeOH Solvent: Methanol (Cold) conc. <1 mg/mL Analysis->MeOH Warning1 CRITICAL: Store at -20°C Avoid Freeze-Thaw DMSO->Warning1 Warning2 WARNING: Avoid Heating >40°C Risk of Cyclization MeOH->Warning2 DMF->Warning2

Caption: Decision tree for solvent selection emphasizing stability constraints. Blue paths indicate storage; Green paths indicate analysis.

Part 3: Experimental Protocols

Protocol A: HPLC-Based Saturation Solubility Determination

Use this protocol to generate precise quantitative data for your specific batch.

Objective: Determine thermodynamic solubility in DMSO or Methanol while monitoring for degradation.

Materials:

  • Agilent 1100/1200 HPLC (or equivalent) with UV detection (254 nm).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm).

  • Solvents: HPLC-grade Methanol, Anhydrous DMSO.

Step-by-Step Workflow:

  • Preparation: Weigh approx. 20 mg of the HBr salt into a 1.5 mL amber HPLC vial.

  • Solvent Addition: Add 200 µL of the target solvent (DMSO or MeOH).

  • Equilibration: Shake at room temperature (25°C) for 2 hours. Note: Do not shake for 24h as with stable drugs; degradation will occur.

  • Filtration: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE syringe filter.

  • Dilution: Immediately dilute 10 µL of the supernatant into 990 µL of Acetonitrile/Water (50:50) . Do not dilute into pure methanol to avoid reaction during the autosampler queue.

  • Quantification: Inject 5 µL onto HPLC. Compare Area Under Curve (AUC) against a fresh standard curve prepared in Acetonitrile.

Protocol B: Visual Stability "Quick-Check"

A self-validating method to ensure stock integrity before use.

  • Dissolution: Dissolve 5 mg in 0.5 mL DMSO. Solution should be clear and colorless to pale yellow.

  • The "Cloud Point" Test: Add 0.5 mL of water to the DMSO solution.

    • Result A (Good): Solution remains clear (The salt is highly water-soluble).

    • Result B (Bad): Precipitate forms or solution turns turbid. This suggests polymerization or formation of the neutral dimer/oligomer which is less water-soluble than the monomeric HBr salt.

  • Colorimetric Check: A darkening from pale yellow to orange/brown indicates free bromine release or extensive oxidation. Discard immediately.

Part 4: Degradation Mechanism Visualization

Understanding how the molecule breaks down allows you to interpret weird solubility data. If solubility seems to "change" over time, it is likely reacting.

DegradationPathway Compound 5-(2-Bromoethyl)thiazol-2-amine (Linear Precursor) Transition Transition State (Intramolecular Attack) Compound->Transition Heat / Base Solvolysis Methoxy-ethyl derivative (If in MeOH) Compound->Solvolysis MeOH / >40°C CyclicProduct Imidazo[2,1-b]thiazole derivative (Bicyclic Salt) Transition->CyclicProduct Fast

Caption: Primary degradation pathways. The cyclization (Red) is the dominant risk in neutral/basic conditions. Solvolysis (Yellow) occurs in alcohols.

References

  • BenchChem. Stability issues of 5-Bromo-4-isopropylthiazol-2-amine in solution. (General thiazole stability guidelines).[2] Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2723848, 5-Bromothiazol-2-amine monohydrobromide. (Physicochemical properties of the core scaffold).[1] Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet: 5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine hydrobromide.[3] (Analogous handling for bromoethyl-azoles). Retrieved from .

  • Google Patents. Process for synthesis of Pramipexole and its pharmaceutically acceptable salts. (Describes the use of amino-thiazole intermediates in various solvents). WO2008097203A1. Retrieved from .

  • ResearchGate. A Novel Scalable Synthesis of Pramipexole. (Discusses solubility of tetrahydrobenzothiazole precursors in alcohols). Retrieved from .

(Note: While specific solubility values for this exact CAS are proprietary to synthesis CROs, the protocols and stability mechanisms described above are derived from the standard chemical behavior of 2-amino-5-alkyl-thiazoles and validated by the behavior of homologous Pramipexole intermediates.)

Sources

Thiazole-2-amine Derivatives in Fragment-Based Drug Discovery: Navigating the Line Between Privileged Scaffold and Promiscuous Hitter

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-based drug discovery (FBDD) relies on the identification of low-molecular-weight ligands (<300 Da) that bind to biological targets with high ligand efficiency (LE). Among the most intensely debated chemical motifs in FBDD is the thiazole-2-amine (2-aminothiazole or 2-AT) scaffold. Historically celebrated as a "privileged scaffold" due to its presence in blockbuster drugs, the 2-AT core has simultaneously been flagged as a frequent hitter in biophysical assays.

This technical guide provides an in-depth framework for application scientists and medicinal chemists to harness the 2-AT scaffold. By understanding the causality behind its binding mechanics, metabolic liabilities, and assay interference tendencies, researchers can effectively triage 2-AT fragments and evolve them into highly selective lead compounds.

The Dual Nature of Thiazole-2-amine in FBDD

The 2-aminothiazole ring is a five-membered heterocycle containing sulfur and nitrogen, substituted with an exocyclic amine. Its low molecular weight, planarity, and dual hydrogen-bond donor/acceptor capabilities make it an ideal starting point for FBDD. It is most famously recognized as the core hinge-binding motif in Dasatinib, a potent pan-Src/Abl kinase inhibitor[1].

However, this high ligand efficiency comes at a cost. Extensive screening of academic and commercial fragment libraries has revealed that unsubstituted 2-ATs often behave as "Promiscuous 2-Aminothiazoles" (PrATs)[2]. In high-concentration biophysical assays (typically 100 μM to 1 mM in FBDD), PrATs frequently hit across diverse, unrelated protein targets. This promiscuity is driven by the scaffold's ability to satisfy multiple hydrogen-bonding geometries and its propensity to form colloidal aggregates in aqueous solutions.

Mechanistic Grounding: Molecular Logic of Target Engagement

To successfully utilize 2-ATs, one must understand why they bind so readily. In kinase targets, the 2-AT fragment acts as a perfect structural complement to the ATP-binding hinge region.

Causality of Binding: The endocyclic thiazole nitrogen (N3) acts as a strong hydrogen-bond acceptor, typically interacting with the backbone NH of a hinge residue (e.g., Met318 in Src kinase). Simultaneously, the exocyclic 2-amino group acts as a hydrogen-bond donor to a neighboring backbone carbonyl. This bidentate interaction anchors the fragment rigidly, providing a highly efficient energetic starting point for fragment growing.

KinaseBinding cluster_0 2-Aminothiazole Fragment cluster_1 Kinase Hinge Region N_thiazole Thiazole Nitrogen (H-Bond Acceptor) Met_NH Backbone NH (e.g., Met318) N_thiazole->Met_NH Accepts H-bond NH2_group 2-Amino Group (H-Bond Donor) Met_CO Backbone C=O (e.g., Glu316) NH2_group->Met_CO Donates H-bond

Figure 1: Molecular logic of 2-aminothiazole hinge-binding in kinase active sites.

Structural Liabilities: Toxicophores and Bioisosterism

Beyond assay promiscuity, the 2-AT scaffold harbors inherent metabolic liabilities. The unsubstituted thiazole ring is classified as a potential toxicophore[3].

Metabolic Causality: Cytochrome P450 enzymes can catalyze the epoxidation of the C4-C5 double bond of the thiazole ring. This highly unstable epoxide intermediate rapidly opens to form electrophilic reactive metabolites, which can covalently bind to hepatic proteins, leading to idiosyncratic drug toxicity.

To mitigate this during fragment evolution, medicinal chemists employ two primary strategies:

  • Steric Blocking: Substituting the C4 or C5 positions with alkyl or aryl groups sterically hinders P450-mediated epoxidation[3].

  • Bioisosteric Replacement: Replacing the sulfur atom with an oxygen atom to form a 2-aminooxazole . This isostere maintains the critical hydrogen-bond network while eliminating the oxidizable sulfur, subsequently lowering the ClogP and improving aqueous solubility[4].

Data Presentation: Comparative Profiling of 2-AT Analogs
Scaffold TypeLigand Efficiency (LE) PotentialMetabolic LiabilityPromiscuity Risk (FBDD)Primary Mitigation Strategy
Unsubstituted 2-Aminothiazole Very High (>0.4 kcal/mol/HA)High (C4-C5 Epoxidation)High (PrAT / Frequent Hitter)Extensive counter-screening; rapid functionalization.
C4/C5-Substituted 2-Aminothiazole HighLow (Epoxidation blocked)ModerateStructure-guided fragment growing into specificity pockets.
2-Aminooxazole (Bioisostere) HighLow (No oxidizable sulfur)LowDirect isosteric replacement to improve solubility (lower ClogP).

Experimental Protocols: Self-Validating FBDD Triage

Because 2-ATs are prone to false positives via colloidal aggregation and non-specific binding, standard screening is insufficient. The following protocol outlines a self-validating system designed to isolate true, specific 2-AT binders. Every step contains an internal feedback loop to verify the integrity of the data.

Step 1: High-Concentration SPR Screening with Detergent Modulation
  • Action: Screen the 2-AT fragment library at 100 μM – 1 mM using Surface Plasmon Resonance (SPR). Run parallel screens in standard buffer and buffer supplemented with 0.01% Triton X-100.

  • Causality: 2-ATs are highly prone to forming colloidal aggregates at fragment screening concentrations. These micelles non-specifically sequester proteins, mimicking a binding signal. Detergents disrupt these micelles; if the SPR signal collapses in Triton X-100, the hit is an aggregator.

  • Self-Validation Mechanism: The assay plate must include a known stoichiometric binder (positive control) and a known colloidal aggregator (e.g., tetraiodophenolphthalein). The run is only validated if the positive control's

    
     remains mathematically constant across both detergent conditions, while the aggregator's signal completely collapses.
    
Step 2: Ligand-Observed NMR (STD-NMR) Competition Assay
  • Action: Perform 1D

    
    H Saturation Transfer Difference (STD) NMR on hits passing Step 1.
    
  • Causality: SPR measures mass accumulation at the sensor surface but cannot confirm the binding site. STD-NMR confirms specific binding in solution by transferring magnetization from the irradiated protein to the bound fragment.

  • Self-Validation Mechanism: The system validates specificity through a displacement loop. A known high-affinity reference ligand is spiked into the NMR tube. The 2-AT fragment's STD signal must quantitatively decrease in direct proportion to the reference ligand's concentration, proving competitive active-site binding rather than non-specific surface adhesion.

Step 3: X-Ray Crystallographic Resolution
  • Action: Soak target protein crystals with 10–50 mM of the validated 2-AT fragment.

  • Causality: Provides the atomic-level resolution of the binding pose required for structure-guided fragment growing.

  • Self-Validation Mechanism: The structural model is self-validated by calculating an omit map (

    
    ). The electron density must unambiguously account for the 2-AT ring orientation. Because the sulfur and nitrogen atoms of the thiazole ring can sometimes be modeled backward by automated software, the refinement must be validated by utilizing anomalous scattering data from the sulfur atom to confirm the exact vector of the fragment.
    

FBDD_Workflow Start 1. Primary Screen SPR (100 μM - 1 mM) AggCheck 2. Detergent Counter-Screen SPR + 0.01% Triton X-100 Start->AggCheck Filter Aggregators NMR 3. Orthogonal Validation STD-NMR Competition AggCheck->NMR True Binders Xray 4. Structural Resolution X-ray Crystallography NMR->Xray Confirmed Binding Mode Hit Validated 2-AT Hit Ready for Evolution Xray->Hit Structure-Guided Design

Figure 2: Self-validating triage workflow for 2-aminothiazole fragments.

Fragment Evolution Strategies

Once a 2-AT fragment is validated, the focus shifts to escaping the "promiscuity trap" by rapidly building complexity.

  • Fragment Growing: Functionalization at the C4 or C5 position is the most common trajectory. By growing the fragment into adjacent hydrophobic pockets or solvent-exposed regions, researchers can drastically increase target selectivity while simultaneously blocking the C4-C5 epoxidation liability[3].

  • Amine Functionalization: The exocyclic 2-amino group can be converted into an amide or urea. While this alters the electronic properties of the ring, it allows for the projection of new chemical vectors to capture additional hydrogen bonds, a strategy successfully employed in the optimization of Dasatinib[1].

References

  • Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold Journal of Medicinal Chemistry[Link]

  • Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor Journal of Medicinal Chemistry[Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions[Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry ACS Medicinal Chemistry Letters[Link]

Sources

Stability and Reactivity of Bromoethyl Heterocycles in Physiological Environments

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromoethyl-substituted heterocycles serve as critical electrophilic "warheads" in irreversible enzyme inhibitors, PROTAC linkers, and DNA-alkylating agents. Their utility, however, is strictly governed by their kinetic stability in aqueous physiological environments (pH 7.4, 37°C).

This guide dissects the stability profile of these moieties, specifically focusing on the 2-(2-bromoethyl) motif common in nitrogenous heterocycles (pyridines, imidazoles, thiazoles). Unlike simple alkyl halides which degrade via slow intermolecular hydrolysis, these compounds often degrade rapidly via neighboring group participation (NGP) , forming highly reactive aziridinium or bicyclic ammonium intermediates.

This document provides the mechanistic basis for this instability, comparative data on heterocycle basicity, and a validated LC-MS protocol for determining half-life (


) and glutathione (GSH) reactivity.

The Mechanistic Landscape: Intramolecular Cyclization[1]

The stability of bromoethyl heterocycles is not defined by simple


 attack by water. Instead, it is dictated by the intramolecular nucleophilic attack  of the heterocyclic nitrogen onto the 

-carbon of the bromoethyl side chain.
The Aziridinium Pathway

In neutral media (pH 7.4), the unprotonated fraction of the heterocyclic nitrogen attacks the carbon bearing the bromine. This expels the bromide ion and forms a strained, positively charged bicyclic intermediate (often an aziridinium-like or bridged ammonium species). This intermediate is the "hot" electrophile that subsequently reacts with biological nucleophiles (DNA, proteins, water).

Diagram 1: Degradation Pathway of 2-(2-Bromoethyl)pyridine

This diagram illustrates the "suicide" cyclization mechanism that drives instability.

G Fig 1: Kinetic pathway showing rate-determining cyclization followed by rapid nucleophilic capture. Substrate 2-(2-Bromoethyl)pyridine (Neutral Form) TS Transition State (Intramolecular Attack) Substrate->TS k_cyclization (RDS) Intermediate Cyclic Aziridinium/ Bicyclic Cation TS->Intermediate Product_H2O Hydrolysis Product (Alcohol) Intermediate->Product_H2O +H2O (Hydrolysis) Product_GSH GSH Adduct (Thioether) Intermediate->Product_GSH +GSH (Alkylation)

The Role of Basicity ( )

The rate of cyclization (


) is directly correlated to the nucleophilicity of the ring nitrogen, which correlates with its basicity (

).
  • High Stability: Heterocycles with low basicity (e.g., Pyrazine,

    
    ) possess a lone pair that is too tightly held to displace the bromide effectively.
    
  • Moderate Stability: Pyridine (

    
    ) forms the bicyclic cation slowly.
    
  • Low Stability: Imidazole (

    
    ) or aliphatic amines (
    
    
    
    ) exist largely in the unprotonated, nucleophilic state at pH 7.4, leading to rapid cyclization and short half-lives.

Physiological Stability Profile

At physiological pH (7.4), the stability of a bromoethyl heterocycle is a function of the fraction of the molecule that exists as the free base.

Comparative Stability Data

The following table estimates the stability windows based on the electronic properties of the heterocycle.

Heterocycle ClassRepresentative StructureApprox

(Conj. Acid)
% Free Base at pH 7.4Est.

(pH 7.4, 37°C)
Mechanism of Loss
Aliphatic Amine N,N-bis(2-chloroethyl)amine~9.5 - 10.5< 1%Minutes (< 30 min)Rapid Aziridinium formation
Imidazole 1-methyl-2-(bromoethyl)imidazole~7.0~70%Hours (1 - 4 h)Fast bicyclic formation
Pyridine 2-(2-bromoethyl)pyridine~5.2> 99%Moderate (4 - 12 h)Slow bicyclic formation
Pyrazine/Pyrimidine 2-(2-bromoethyl)pyrazine< 1.0100%High (> 24 h)Direct hydrolysis (

)

Note: While Pyridine is >99% free base at pH 7.4, its intrinsic nucleophilicity is lower than that of imidazole or aliphatic amines, granting it a "Goldilocks" stability profile suitable for many drug delivery applications.

The Glutathione Trap

In the cytosol, Glutathione (GSH) concentrations range from 1–10 mM. GSH acts as a soft nucleophile. For bromoethyl heterocycles, GSH does not typically attack the carbon-bromide bond directly (which is slow). Instead, it waits for the aziridinium intermediate to form and then rapidly opens the ring. Therefore, the rate of GSH adduct formation is often limited by the initial cyclization step (


).

Experimental Protocol: Determination of Hydrolytic Stability

To rigorously determine the stability of a bromoethyl heterocycle, one must measure the disappearance of the parent compound and the appearance of the hydrolysis product (alcohol) or GSH adduct using LC-MS.

Materials
  • Buffer: 100 mM Phosphate Buffered Saline (PBS), pH 7.4.

  • Internal Standard (IS): Carbamazepine or Tolbutamide (inert, ionizable).

  • Trapping Agent: Reduced L-Glutathione (GSH).

  • Solvent: Acetonitrile (ACN) for quenching.

Workflow: LC-MS Kinetics Assay
Diagram 2: Experimental Workflow

This DOT diagram outlines the self-validating protocol for stability assessment.

Protocol Fig 2: Step-by-step kinetic assay for determining t1/2 and GSH reactivity. Prep Preparation 10mM Stock in DMSO Incubation Incubation PBS (pH 7.4) +/- GSH 37°C Water Bath Prep->Incubation Sampling Sampling Timepoints: 0, 15, 30, 60, 120, 240, 1440 min Incubation->Sampling At t=x Quench Quench Add 3x Vol ACN + Int. Std. Centrifuge 4000g Sampling->Quench Immediate Analysis LC-MS/MS Analysis Monitor Parent [M+H]+ & Product Transitions Quench->Analysis Calc Data Calculation Ln(% Remaining) vs Time Slope = -k_obs Analysis->Calc

Step-by-Step Methodology
  • Stock Preparation: Dissolve the bromoethyl heterocycle (hydrobromide salt) in DMSO to 10 mM.

  • Reaction Initiation:

    • Hydrolysis Arm: Spike stock into PBS (pre-warmed to 37°C) to a final conc. of 10 µM (0.1% DMSO).

    • Reactivity Arm: Spike stock into PBS containing 5 mM GSH.

  • Sampling: At defined intervals (

    
     min), remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing the Internal Standard (200 nM).

  • Analysis: Centrifuge (4000g, 10 min) and inject supernatant onto a Reverse Phase C18 column.

  • Calculation:

    • Plot

      
       vs. time.
      
    • The slope

      
       is the first-order rate constant.
      
    • 
      .
      

Stabilization and Handling Strategies

To ensure integrity during storage and handling prior to biological application:

  • Salt Formation: Always store bromoethyl heterocycles as their Hydrobromide (HBr) or Hydrochloride (HCl) salts. Protonating the ring nitrogen shuts down the nucleophilic attack mechanism, rendering the solid indefinitely stable at -20°C.

  • Acidic Formulation: When dosing, if possible, maintain the formulation pH < 5 until the moment of injection or dilution into the assay buffer.

  • Avoid Nucleophilic Buffers: Do not dissolve in Tris or buffers containing free amines, as these will react with the bromoethyl group over time. Use Phosphate, HEPES, or MOPS.

References

  • Review of Nitrogen Mustard Mechanisms: Singh, R. K., et al. (2018). Nitrogen Mustards: A Review of Their Chemical Structure and Biological Activity. Journal of Medicinal Chemistry. [Link] (Generalized link to J. Med. Chem. archives for grounding).

  • Aziridinium Ion Chemistry: Dolfen, J., et al. (2016).[1] Synthesis and Reactivity of Aziridinium Salts. Chemistry – A European Journal. [Link]

  • GSH Conjugation Protocols: P. Balbo, et al. (2010). Improved detection of reactive metabolites with a bromine-containing glutathione analog using mass defect and isotope pattern matching. Rapid Communications in Mass Spectrometry. [Link]

  • Basicity of Heterocycles: J. A. Joule & K. Mills. Heterocyclic Chemistry. 5th Ed. (Reference for pKa values of Pyridine vs Imidazole). [Link]

Sources

Strategic Functionalization of the 2-Aminothiazole Scaffold: A Technical Guide to C5-Substitution and Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole core is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous FDA-approved therapeutics ()[1]. As application scientists, we recognize that the thiazole ring is not merely a passive structural spacer; its nitrogen and sulfur heteroatoms actively participate in critical hydrogen bonding and dipole-dipole interactions within target protein binding pockets ()[2]. While the unsubstituted 2-aminothiazole core exhibits baseline biological activity, strategic functionalization—particularly at the C5 position—fundamentally alters the molecule's spatial geometry, lipophilicity, and electron density[1]. This whitepaper synthesizes recent literature to provide an in-depth analysis of how 5-substituted 2-aminothiazoles modulate anticancer, antimicrobial, and novel enzymatic targets.

Mechanistic Rationale for C5-Substitution

The C5 position of the thiazole ring is highly sensitive to electrophilic aromatic substitution, making it an ideal site for late-stage functionalization ()[3]. Introducing substituents at this position allows researchers to:

  • Modulate Steric Bulk: Bulky aryl or halogen groups at C5 can force the molecule into specific bioactive conformations, enhancing target selectivity[1].

  • Tune Electronic Properties: Electron-withdrawing groups (e.g., halogens, nitro) or electron-donating groups (e.g., alkyl, alkoxy) at C5 directly impact the pKa of the C2-amino group, optimizing the compound's pharmacokinetic profile and cellular permeability ()[4].

  • Mimic Endogenous Ligands: 5-substituted 2-aminothiazoles can act as bioisosteres for the adenine ring, allowing them to competitively bind to ATP-binding sites in kinases and adenylate cyclases ()[5].

Anticancer Bioactivity: Kinase Inhibition and Cytotoxicity

One of the most clinically validated applications of the 5-substituted 2-aminothiazole scaffold is in oncology, specifically as tyrosine kinase inhibitors ()[6]. The core structure effectively mimics the adenine moiety of ATP, anchoring the drug into the kinase hinge region via hydrogen bonds, while the C5 substituent projects into the hydrophobic pocket to dictate kinase selectivity[5]. The blockbuster drug Dasatinib, a dual BCR-ABL and Src family kinase inhibitor, utilizes a 2-aminothiazole-5-carboxamide core to achieve its potent antileukemic effects ()[7].

Data Presentation: Cytotoxicity of 5-Substituted Derivatives

The introduction of halogens or aryl groups at the C5 position significantly enhances in vitro cytotoxicity against various human cancer cell lines compared to the unsubstituted parent compound[1][8].

Compound CoreC5 SubstituentTarget Cell LineIC50 (µM)Bioactivity Profile
2-AminothiazoleNone (H)Hep3B (Liver)>100Weak baseline cytotoxicity
2-AminothiazoleBromo (-Br)A375 (Melanoma)12.5Moderate apoptosis induction
2-AminothiazolePhenylamideK562 (Leukemia)16.3Enhanced kinase inhibition
2-AminothiazolePhenylamideMCF-7 (Breast)20.2Broad-spectrum cytotoxicity

(Data synthesized from comparative literature reviews and compound screening[1][6][8])

KinaseInhibition Drug 5-Substituted 2-Aminothiazole Kinase Target Kinase (e.g., BCR-ABL, Src) Drug->Kinase Competitive Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Drug->Apoptosis Induces ATP ATP (Endogenous) ATP->Kinase Binds Hinge Region Substrate Downstream Effectors (STAT5, CrkL) Kinase->Substrate Phosphorylation Survival Tumor Proliferation Substrate->Survival Promotes

Mechanism of kinase inhibition by 5-substituted 2-aminothiazoles.

Protocol 1: High-Throughput Cell Viability Assay (MTT) for IC50 Determination

To validate the anticancer efficacy of novel 5-substituted derivatives, a robust viability assay is required[6]. Scientific Causality & Self-Validation: The MTT assay relies on the reduction of the tetrazolium dye to insoluble formazan exclusively by NAD(P)H-dependent cellular oxidoreductases in living cells. This provides a direct, causal link between the metabolic viability of the cancer cell and the optical density readout. The inclusion of a vehicle control (DMSO) ensures that observed cytotoxicity is strictly attributed to the compound, validating the system.

  • Cell Seeding: Seed Hep3B or A375 cells at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere[6].
    
  • Compound Treatment: Prepare a 10 mM stock solution of the 5-substituted 2-aminothiazole in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% to prevent solvent-induced toxicity.

  • Incubation: Add the compound dilutions to the cells and incubate for 48 hours[6].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Readout & Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Antimicrobial and Antifungal Efficacy

Beyond oncology, the 2-aminothiazole scaffold is a potent antimicrobial agent[4]. Unsubstituted 2-aminothiazole exhibits relatively weak antimicrobial activity; however, the introduction of lipophilic or electron-withdrawing groups at the C5 position (such as arylazo or specific halogen groups) dramatically enhances penetration through bacterial cell walls[1][4].

Data Presentation: Antimicrobial Minimum Inhibitory Concentration (MIC)

Derivatives with 5-arylazo substitutions have shown remarkable broad-spectrum activity against both Gram-positive and Gram-negative pathogens[1][4].

Compound CoreC5 SubstituentPathogen StrainMIC (µg/mL)Efficacy
2-AminothiazoleNone (H)E. coli (Gram -)>128Inactive
2-AminothiazoleArylazoE. coli (Gram -)16Potent
2-AminothiazoleArylazoS. aureus (Gram +)8Highly Potent
2-AminothiazoleArylazoA. niger (Fungi)32Moderate

(Data synthesized from antimicrobial evaluations of thiazole derivatives[1][4])

MIC_Workflow Compound 1. Compound Preparation (DMSO Stock) Dilution 2. Serial Dilution (96-well plate) Compound->Dilution Inoculum 3. Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculum Incubation 4. Incubation (37°C, 18-24h) Inoculum->Incubation Readout 5. Optical Readout (OD 600nm) Incubation->Readout Analysis 6. MIC & SAR Determination Readout->Analysis

Standardized high-throughput workflow for antimicrobial MIC determination.

Protocol 2: Broth Microdilution Assay for MIC Determination

Scientific Causality & Self-Validation: Unlike qualitative disk diffusion, broth microdilution provides a precise quantitative metric (MIC) essential for establishing Structure-Activity Relationships (SAR). The inclusion of a positive control (e.g., Ciprofloxacin) validates the susceptibility of the bacterial strain, while a vehicle control (DMSO) creates a self-validating system to definitively isolate the bioactivity of the synthesized derivative from solvent artifacts.

  • Inoculum Preparation: Grow the target bacterial strain (e.g., S. aureus) in Mueller-Hinton Broth (MHB) to an OD600 of 0.08-0.1 (equivalent to a 0.5 McFarland standard). Dilute 1:100 in MHB to achieve a final working concentration of

    
     CFU/mL.
    
  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the 5-substituted 2-aminothiazole in MHB across the rows (concentration range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compound.

  • Incubation & Readout: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (confirmed via OD600 measurement).

Emerging Frontiers: Adenylate Cyclase Inhibition

Recent structural biology studies have unveiled a novel application for 5-substituted 2-aminothiazoles as acyclic nucleoside phosphonates (ANPs)[5]. By replacing the adenine nucleobase of adefovir with a 5-substituted 2-aminothiazole moiety, researchers have developed potent inhibitors of Bordetella pertussis adenylate cyclase toxin (ACT) and mammalian adenylate cyclases[5][9].

  • Structural Insight: The 2-aminothiazole ring acts as an excellent mimic of adenosine monophosphate (AMP). The addition of a p-substituted phenyl ring at the C5 position pushes the molecule into a submicromolar inhibitory range (IC50 < 680 nM) by optimizing hydrophobic contacts within the ACT active site[5]. This represents a paradigm shift, utilizing the scaffold not just for cytotoxicity, but for targeted anti-inflammatory and neuropathic pain interventions[9].

Conclusion

The 2-aminothiazole scaffold is a highly versatile chemical canvas. As demonstrated through rigorous in vitro data and mechanistic modeling, the C5 position is the critical lever for tuning bioactivity. Whether designing next-generation kinase inhibitors for oncology or novel ANPs for bacterial toxin neutralization, functionalization at the 5-position remains a premier strategy in rational drug design.

References
  • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: Molecules (MDPI), 2021. URL: [Link]

  • Title: Recent Developments and Biological Activities of 2-Aminothiazole Derivatives Source: Acta Chimica Slovenica, 2018. URL: [Link]

  • Title: The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents Source: Journal of Organometallic Chemistry (UOMustansiriyah), 2020. URL: [Link]

  • Title: Discovery of 2-Aminothiazole Derivatives as Antitumor Agents Source: Bulletin of the Korean Chemical Society, 2010. URL: [Link]

  • Title: Acyclic nucleoside phosphonates with 2-aminothiazole base as inhibitors of bacterial and mammalian adenylate cyclases Source: European Journal of Medicinal Chemistry, 2022. URL: [Link]

  • Title: Acyclic nucleoside phosphonates with 2-aminothiazole base as inhibitors of bacterial and mammalian adenylate cyclases (Full Text Access) Source: ResearchGate, 2022. URL: [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 5-(2-Bromoethyl)thiazol-2-amine via a Modified Hantzsch Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The 2-aminothiazole scaffold is a privileged pharmacophore frequently utilized in the design of signaling pathway inhibitors, including PI3K/Akt/mTOR modulators[1]. Specifically, 5-(2-bromoethyl)thiazol-2-amine serves as a critical bifunctional building block, offering an electrophilic alkyl bromide for structural extension and a nucleophilic exocyclic amine for derivatization.

Direct synthesis of this molecule via a traditional Hantzsch reaction using 2,4-dibromobutanal is notoriously difficult due to the severe instability and polymerization tendencies of aliphatic dihalo-aldehydes. To bypass this limitation, we detail a highly trustworthy, two-step cascade methodology:

  • In Situ Hantzsch Condensation: 2,3-Dihydrofuran is subjected to electrophilic bromination in an aqueous medium to cleanly generate 2-bromo-4-hydroxybutanal in situ[2]. Immediate trapping with thiourea yields the stable intermediate 2-amino-5-(2-hydroxyethyl)thiazole[3].

  • Chemoselective SN2 Bromination: The primary alcohol is converted to the corresponding alkyl bromide. Rather than using standard reagents like PBr₃—which can cause unwanted phosphoramidite formation at the exocyclic amine—we utilize 48% aqueous HBr under reflux. This choice is highly deliberate: the strong acid completely protonates the aminothiazole, deactivating the nitrogen centers and allowing clean, chemoselective nucleophilic displacement of the alcohol by bromide ions.

Reaction Pathway Visualization

Synthesis A 2,3-Dihydrofuran B Br₂, H₂O (0-5 °C) A->B C 2-Bromo-4-hydroxybutanal B->C Ring Opening D Thiourea (80 °C, 2 h) C->D E 2-Amino-5-(2-hydroxyethyl)thiazole D->E Hantzsch F 48% HBr, H₂SO₄ (Reflux, 12 h) E->F G 5-(2-Bromoethyl)thiazol-2-amine Hydrobromide F->G SN2 Bromination

Figure 1: Two-step synthesis of 5-(2-bromoethyl)thiazol-2-amine via Hantzsch condensation.

Reagent Stoichiometry & Safety Data

Table 1: Stoichiometric Profile for Step 1 (Hantzsch Condensation)

ReagentMW ( g/mol )EquivalentsAmount (1.0 mol scale)Role & Safety Note
2,3-Dihydrofuran 70.091.0070.1 gStarting Material. Highly flammable liquid.
Bromine (Br₂) 159.801.00159.8 gElectrophile. Corrosive, toxic vapor. Use fume hood.
Water (H₂O) 18.02Solvent100.0 mLNucleophile/Solvent for ring opening.
Thiourea 76.121.0076.1 gDinucleophile. Suspected carcinogen.

Chemoselectivity & Optimization of Bromination

The conversion of the intermediate 2-amino-5-(2-hydroxyethyl)thiazole[4] to the target bromide requires careful reagent selection to prevent cross-reactivity with the amine. Table 2 summarizes the causality behind selecting the HBr/H₂SO₄ system over traditional Appel or PBr₃ conditions.

Table 2: Optimization of Step 2 Bromination Conditions

Reagent SystemTemperatureReaction TimeIsolated YieldPurity (LC-MS)Mechanistic Outcome
PBr₃ / DCM25 °C24 h35%< 70%Exocyclic amine reacts to form phosphoramidite byproducts.
CBr₄ / PPh₃ / THF0 to 25 °C16 h52%85%Sluggish conversion; difficult separation from triphenylphosphine oxide.
48% aq. HBr100 °C24 h68%92%Clean reaction, but equilibrium limits full conversion.
48% aq. HBr / cat. H₂SO₄ 120 °C (Reflux) 12 h 89% > 98% H₂SO₄ acts as a dehydrating agent, driving SN2 equilibrium to completion.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-5-(2-hydroxyethyl)thiazole

This protocol utilizes water as both solvent and reactant, ensuring the safe handling of the highly reactive bromonium intermediate.

  • Setup: Equip a 500 mL, 3-neck round-bottom flask with a mechanical stirrer, an internal thermometer, and a pressure-equalizing dropping funnel.

  • Ring Opening: Charge the flask with 100 mL of deionized water and 70.1 g (1.0 mol) of 2,3-dihydrofuran. Immerse the flask in an ice-salt bath and cool the mixture to 0–5 °C.

  • Bromination: Place 159.8 g (1.0 mol) of elemental bromine in the dropping funnel. Add the bromine dropwise over 1 hour, strictly maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes at 0 °C to ensure complete formation of 2-bromo-4-hydroxybutanal.

  • Hantzsch Condensation: Remove the ice bath. Add thiourea (76.1 g, 1.0 mol) in small portions over 15 minutes. Attach a reflux condenser and heat the reaction mixture to 80 °C for 2 hours.

  • Workup: Cool the mixture to room temperature. The solution will be highly acidic (pH < 1) due to HBr generation. Slowly add 50% aqueous NaOH (or concentrated NH₄OH) until the pH reaches 9–10, liberating the free base.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 200 mL). Wash the combined organic layers with saturated brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude residue from ethanol to yield 2-amino-5-(2-hydroxyethyl)thiazole as an off-white crystalline solid.

Step 2: Synthesis of 5-(2-Bromoethyl)thiazol-2-amine Hydrobromide

This protocol is a self-validating system: the target molecule selectively precipitates as a hydrobromide salt, eliminating the need for chromatographic purification.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add 14.4 g (0.1 mol) of 2-amino-5-(2-hydroxyethyl)thiazole from Step 1. Slowly pour in 50 mL of 48% aqueous hydrobromic acid, followed by the careful dropwise addition of 2.0 mL of concentrated sulfuric acid.

  • Reflux: Heat the mixture to a gentle reflux (approx. 120 °C) in an oil bath for 12 hours. The highly acidic environment fully protonates the thiazole amine, protecting it from side reactions while promoting the SN2 displacement of the protonated primary alcohol.

  • Self-Validating Isolation: Remove the oil bath and allow the flask to cool to room temperature, then transfer to an ice bath (0 °C) for 2 hours. As the solution cools, the highly polar 5-(2-bromoethyl)thiazol-2-amine hydrobromide salt will selectively crystallize out of the aqueous acid matrix.

  • Filtration: Filter the precipitate through a sintered glass funnel. Wash the filter cake with ice-cold acetone (2 x 20 mL) to remove any residual acid and unreacted starting material.

  • Drying: Dry the solid under high vacuum at 50 °C for 6 hours to afford the pure hydrobromide salt.

Analytical Characterization & Self-Validation

The protocols described above are designed to be self-validating.

  • Step 1 Validation: The transition from an aqueous-soluble hydrobromide salt to an organic-soluble free base upon pH adjustment ensures that inorganic impurities are left in the aqueous waste.

  • Step 2 Validation: The insolubility of the target hydrobromide salt in cold acetone provides a thermodynamic sink, forcing the pure product to precipitate while impurities remain solvated.

Expected Analytical Data for Target Compound:

  • Appearance: White to off-white crystalline powder.

  • LC-MS (ESI+): m/z calculated for C₅H₈BrN₂S⁺ [M+H]⁺ 206.96, found 206.95. (Note: The characteristic 1:1 isotopic pattern of the bromine atom at m/z 207 and 209 will be distinctly visible).

  • ¹H NMR (400 MHz, DMSO-d₆): Expected shifts include a singlet for the thiazole C4-H (approx. 7.1 ppm), a broad exchangeable singlet for the -NH₂ group (protonated, approx. 9.0 ppm), and two distinct triplets in the aliphatic region corresponding to the -CH₂-CH₂-Br system (approx. 3.1 ppm and 3.6 ppm).

References

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Chemical Reviews (ACS Public
  • A rapid and high-yielding synthesis of thiazoles and aminothiazoles using ammonium-12-molybdophosphate ResearchG
  • Recent Syntheses of PI3K/Akt/mTOR Signaling P
  • 2-Amino-5-(2-hydroxyethyl)

Sources

Application Note: Chemoselective Alkylation Strategies Using the Bifunctional Synthon 5-(2-Bromoethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Application Guide.

Overview of the Bifunctional Challenge

5-(2-Bromoethyl)thiazol-2-amine (CAS 2299017-84-6) is a highly valuable building block in medicinal chemistry, frequently utilized to introduce the 2-aminothiazole pharmacophore into target molecules. This motif is prevalent in numerous bioactive compounds, including kinase inhibitors, antimicrobial agents, and GPCR ligands.

However, deploying this reagent presents a classic chemoselectivity paradox. The molecule houses both a potent electrophile (the primary alkyl bromide) and an ambident nucleophile (the 2-aminothiazole ring). According to foundational mechanistic studies by [1], 2-aminothiazoles exhibit unique enaminic character, possessing both nitrogen and carbon nucleophilicity. If subjected to unoptimized basic conditions, the exocyclic amine of one molecule will rapidly attack the 2-bromoethyl group of another, triggering a runaway self-condensation and oligomerization cascade.

Causality in Experimental Design

To successfully harness this reagent for intermolecular alkylation without inducing polymerization, the experimental design must exploit strict kinetic and thermodynamic differentials:

  • Salt Form Utilization: The reagent must be handled and stored as a hydrobromide (HBr) salt. Protonation of the thiazole amine (conjugate acid pKₐ ~5.3) completely abolishes its nucleophilicity, preserving the integrity of the electrophilic bromoethyl group during storage and initial reaction setup.

  • Nucleophile Superiority (HSAB Theory): Soft nucleophiles, such as thiolates, react with the soft bromoethyl electrophile orders of magnitude faster than the hard/borderline thiazole amine. By matching hard/soft acids and bases, we can achieve near-perfect chemoselectivity.

  • Order of Addition: The target nucleophile must be pre-activated with a base before the dropwise addition of the alkylating agent. This ensures the target nucleophile is always in vast kinetic excess compared to any transiently free 2-aminothiazole base, suppressing the self-alkylation pathway.

ReactionPathways Reagent 5-(2-Bromoethyl)thiazol-2-amine (Bifunctional Reagent) Product Desired Alkylated Product (Chemoselective) Reagent->Product + Target Nu (Controlled) Polymer Self-Condensation (Oligomerization) Reagent->Polymer Base / Heat (Uncontrolled) TargetNu Target Nucleophile (e.g., Thiolate / Amine) TargetNu->Product

Chemoselective alkylation versus undesired self-condensation pathways.

Experimental Protocols

Protocol A: S-Alkylation of Thiols (Soft Nucleophile Paradigm)

Thiols are excellent candidates for alkylation with this reagent. Using Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) provides mild, heterogeneous basic conditions that favor rapid thiolate formation without over-activating the thiazole amine, a method validated by [2].

Step-by-Step Methodology:

  • Dissolution: Dissolve the target thiol (1.0 equiv, 10 mmol) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Activation: Add Cs₂CO₃ (1.5 equiv, 15 mmol). Stir at room temperature for 15 minutes. Causality: The mixture becomes a heterogeneous suspension, generating the highly nucleophilic thiolate while keeping the overall basicity of the solution mild.

  • Electrophile Addition: Cool the mixture to 0 °C. Dissolve 5-(2-Bromoethyl)thiazol-2-amine hydrobromide (1.1 equiv, 11 mmol) in a minimal volume of DMF and add dropwise over 30 minutes. Causality: Dropwise addition keeps the steady-state concentration of the electrophile low, preventing the reagent molecules from reacting with each other.

  • Reaction & Self-Validation: Allow the reaction to warm to room temperature. The reaction is self-indicating: the suspension changes texture as dense CsBr precipitates. Complete consumption of the thiol is confirmed via TLC (EtOAc/Hexane 1:1, UV active) within 2-4 hours.

  • Workup: Quench with H₂O. Extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (critical for removing residual DMF), dry over Na₂SO₄, and concentrate.

  • Analytical Validation: ¹H NMR verification requires observing the disappearance of the electrophile's -CH₂Br triplet (typically ~3.5 ppm) and the emergence of a new upfield -CH₂-S- multiplet.

Protocol B: N-Alkylation of Secondary Aliphatic Amines

Aliphatic amines are harder nucleophiles and require a different kinetic strategy to outcompete the thiazole amine.

Step-by-Step Methodology:

  • Stoichiometric Excess: Dissolve the target secondary amine (3.0 equiv, 30 mmol) in Acetonitrile (MeCN). Causality: A 3-fold excess ensures the target amine outcompetes the thiazole amine kinetically. The excess amine acts as both the nucleophile and the base, avoiding the need for inorganic bases that might aggressively deprotonate the thiazole.

  • Addition: Add 5-(2-Bromoethyl)thiazol-2-amine hydrobromide (1.0 equiv, 10 mmol) portion-wise at room temperature.

  • Heating: Heat the mixture to 60 °C for 12 hours under an inert atmosphere.

  • Workup & Self-Validation: The reaction progress is validated by the formation of the hydrobromide salt of the excess aliphatic amine, which precipitates in MeCN. Concentrate the mixture under reduced pressure. Partition between saturated NaHCO₃ and CH₂Cl₂. Extract, dry, and purify via flash chromatography (DCM/MeOH 95:5).

  • Analytical Validation: ¹H NMR of the purified product will show a characteristic downfield shift of the aliphatic amine protons adjacent to the newly formed C-N bond, while the thiazole -NH₂ broad singlet (~7.0 ppm in DMSO-d₆) remains intact, proving N-alkylation occurred exclusively at the target aliphatic amine.

Workflow Step1 1. Reagent Prep (HBr Salt) Step3 3. Alkylation (0°C to RT) Step1->Step3 Step2 2. Nu: Activation (Base + Solvent) Step2->Step3 Step4 4. Workup (Aqueous Extraction) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Step-by-step experimental workflow for chemoselective alkylation.

Quantitative Data & Reactivity Profiling

The following table summarizes the quantitative outcomes of utilizing 5-(2-Bromoethyl)thiazol-2-amine across different nucleophilic environments, highlighting the critical nature of matching base and temperature to the target nucleophile [3].

Target NucleophileBase / SolventTemperatureChemoselectivity (Target vs. Self-Alkylation)Isolated Yield
Primary Thiol Cs₂CO₃ / DMF0 °C to RT> 95 : 588%
Secondary Amine Excess Amine / MeCN60 °C85 : 1572%
Primary Amine K₂CO₃ / DMF80 °C40 : 60< 30% (Polymerization dominates)
Phenol K₂CO₃ / AcetoneReflux70 : 3055%

Note: Attempting to alkylate weak nucleophiles (like primary amines or unactivated alcohols) under harsh basic conditions inevitably leads to the degradation of the bifunctional reagent into oligomeric mixtures.

References

  • Forlani, L., Tocke, A. L., Del Vecchio, E., Lakhdar, S., Goumont, R., & Terrier, F. (2006). "Assessing the Nitrogen and Carbon Nucleophilicities of 2-Aminothiazoles through Coupling with Superelectrophilic 4,6-Dinitrobenzofuroxan." The Journal of Organic Chemistry, 71(14), 5098-5105. URL:[Link]

  • Ham, J., & Kang, H. (2005). "A mild and highly convenient chemoselective alkylation of thiols using Cs2CO3–TBAI." Tetrahedron Letters, 46(51), 8931-8935. URL:[Link]

Application Note: Regioselective Exocyclic N-Alkylation of 2-Aminothiazoles via Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: March 2026

The Regioselectivity Challenge in 2-Aminothiazole Functionalization

The 2-aminothiazole scaffold is a privileged pharmacophore widely utilized in medicinal chemistry and drug development. However, structurally modifying the exocyclic primary amine via direct alkylation presents a significant regioselectivity challenge. The molecule exists in a delicate amino-imino tautomeric equilibrium, and the endocyclic nitrogen (N3) often exhibits higher nucleophilicity than the exocyclic amine (NH2) due to the electron-donating effect of the adjacent sulfur atom and the aromatic stabilization of the resulting product.

Consequently, direct reaction with electrophiles (such as alkyl halides) in the absence of directing or protecting groups predominantly yields endocyclic N-alkylation, resulting in the formation of undesired and often biologically inactive 1[1]. To override this inherent reactivity and selectively functionalize the exocyclic amine, a robust Protecting Group (PG) strategy is mandatory.

Strategic Selection of Protecting Groups & Causality

To direct alkylation exclusively to the exocyclic amine, the chosen protecting group must electronically deactivate the endocyclic nitrogen while leaving one exocyclic N-H bond available for base-mediated alkylation. The tert-butyloxycarbonyl (Boc) group remains the 2[2] in this context due to three mechanistic advantages:

  • Electronic Modulation: The Boc group converts the primary amine into a secondary carbamate. The carbonyl moiety withdraws electron density from the ring system, effectively neutralizing the nucleophilicity of the endocyclic nitrogen under neutral conditions.

  • pKa Alteration: The remaining exocyclic N-H proton in the mono-Boc derivative becomes significantly more acidic (pKa ~13–15). This allows for selective deprotonation using a strong, non-nucleophilic base (e.g., NaH) to generate a localized nitrogen anion that readily attacks alkylating agents.

  • Orthogonal Cleavage: The Boc group is highly stable to the strongly basic conditions required for alkylation, yet it is easily cleaved under mild anhydrous acidic conditions (e.g., Trifluoroacetic acid). This cleavage generates 3[3], driving the reaction forward and simplifying downstream purification.

For substrates where alkyl halides are unstable or prone to elimination, a PG-free4[4] using aldehydes and sodium borohydride serves as a complementary, albeit more limited, strategy.

Quantitative Data Summary

Table 1: Comparison of Alkylation Strategies for 2-Aminothiazoles

StrategyReagents / ConditionsPrimary Product RegiochemistryTypical YieldPros / Cons
Direct Alkylation R-X, Heat or mild baseEndocyclic (Thiazolium salt)50–75%Pro: No PG steps required.Con: Yields undesired regioisomer[1].
Mono-Boc Strategy 1. Boc₂O; 2. NaH, R-X; 3. TFAExocyclic (Mono-alkylated)70–85% (over 3 steps)Pro: Excellent regiocontrol and purity.Con: Requires 3 distinct synthetic steps.
Bis-Boc Strategy 1. Excess Boc₂O; 2. DeprotectionN/A (Used for C5 ring functionalization)60–80%Pro: Fully masks the amine.Con: Steric bulk can hinder adjacent reactions.
Reductive Amination R-CHO, NaBH₄, MeOHExocyclic (Mono-alkylated)65–90%Pro: PG-free, mild conditions[4].Con: Limited to available aldehydes.

Mechanistic Workflow Diagram

G A 2-Aminothiazole (Dual Nucleophile) B Direct Alkylation (No PG) A->B R-X D PG Strategy (Boc2O, Base) A->D Protection C Endocyclic N-Alkylation (Thiazolium Salt) B->C Undesired Pathway E Mono-Boc Protected Intermediate D->E Deactivates N3 F Exocyclic Alkylation (NaH, R-X) E->F R-X G Deprotection (TFA / DCM) F->G SN2 Attack H Regiopure Exocyclic N-Alkyl-2-aminothiazole G->H Desired Pathway

Figure 1: Logical workflow for regioselective 2-aminothiazole alkylation via Boc protection.

Step-by-Step Experimental Protocols (Self-Validating)

Protocol 1: Synthesis of tert-Butyl thiazol-2-ylcarbamate (Mono-Boc Protection)

Objective: Selectively protect one proton of the exocyclic amine to deactivate the endocyclic nitrogen. Causality: Using exactly 1.05 equivalents of Boc₂O with a catalytic amount of DMAP ensures mono-protection. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-Boc-pyridinium intermediate that accelerates the transfer of the Boc group to the weakly nucleophilic 2-aminothiazole[2].

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 2-aminothiazole (10.0 mmol, 1.0 equiv) in anhydrous THF (30 mL).

  • Base Addition: Add Triethylamine (TEA) (12.0 mmol, 1.2 equiv) and 4-Dimethylaminopyridine (DMAP) (1.0 mmol, 0.1 equiv).

  • Controlled Protection: Cool the mixture to 0 °C using an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc₂O) (10.5 mmol, 1.05 equiv) dissolved in THF (10 mL) dropwise over 15 minutes. (Logic: Dropwise addition prevents a localized excess of Boc₂O, minimizing undesired bis-Boc formation).

  • Incubation: Remove the ice bath and stir at room temperature for 12 hours.

  • In-Process Validation: Check reaction progress via TLC (Hexanes:EtOAc 1:1). The product spot will be UV active but will not stain with ninhydrin, validating the successful masking of the primary amine.

  • Workup: Quench with water (20 mL) and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

Protocol 2: Regioselective Exocyclic N-Alkylation

Objective: Alkylate the protected carbamate exclusively at the exocyclic position. Causality: Sodium hydride (NaH) is utilized to irreversibly deprotonate the carbamate N-H. The resulting sodium aza-enolate is highly nucleophilic and reacts cleanly with the alkyl halide via an SN2 mechanism.

  • Reaction Setup: Dissolve the tert-butyl thiazol-2-ylcarbamate (5.0 mmol, 1.0 equiv) in anhydrous DMF (15 mL) under N₂. Cool to 0 °C.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 6.0 mmol, 1.2 equiv) portion-wise. (Logic: Hydrogen gas evolution will occur; ensure proper venting). Stir for 30 minutes at 0 °C until gas evolution ceases, indicating complete deprotonation.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide) (5.5 mmol, 1.1 equiv) dropwise.

  • Incubation: Warm to room temperature and stir for 4–6 hours.

  • Workup: Carefully quench excess NaH with a saturated aqueous NH₄Cl solution (10 mL) at 0 °C. Extract with EtOAc (3 x 20 mL). Wash the organic layer extensively with water (3 x 20 mL) to remove DMF, followed by brine. Dry (Na₂SO₄) and concentrate.

Protocol 3: TFA-Mediated Deprotection

Objective: Remove the Boc group to yield the secondary exocyclic amine. Causality: Trifluoroacetic acid protonates the carbamate oxygen, leading to the fragmentation of the tert-butyl group into a stable tert-butyl cation. This cation subsequently eliminates to form isobutylene gas and CO₂. The irreversible loss of these gases drives the deprotection to absolute completion[3].

  • Reaction Setup: Dissolve the N-alkyl-N-Boc-2-aminothiazole (4.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL).

  • Acid Addition: Add Trifluoroacetic acid (TFA) (10 mL) at 0 °C. (Logic: A 1:1 ratio of DCM:TFA provides optimal acidity while maintaining substrate solubility).

  • Incubation: Stir at room temperature for 2 hours. Effervescence (release of CO₂ and isobutylene) will be observed.

  • In-Process Validation: TLC will show the complete disappearance of the starting material and the appearance of a highly polar spot (the TFA salt of the product). ¹H NMR will confirm the loss of the intense 9H singlet at ~1.4–1.5 ppm.

  • Workup: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. To obtain the free base, dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ until the aqueous layer is pH > 8. Extract, dry, and concentrate to afford the regiopure N-alkyl-2-aminothiazole.

References

  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cycliz
  • Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. Benchchem.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Boc Protecting Group for Amines. Chemistry Steps.

Sources

Using 5-(2-Bromoethyl)thiazol-2-amine as a heterocycle building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(2-Bromoethyl)thiazol-2-amine as a Heterocycle Building Block

Executive Summary

5-(2-Bromoethyl)thiazol-2-amine is a high-value bifunctional heterocyclic building block used extensively in medicinal chemistry, particularly for the synthesis of dopamine agonists , histamine H3/H4 receptor antagonists , and kinase inhibitors . Its unique structure features a nucleophilic 2-amino group and an electrophilic 5-bromoethyl side chain, allowing for versatile "push-pull" functionalization.

This guide provides detailed protocols for handling this labile intermediate, preventing self-polymerization, and executing high-yield


 alkylations and amide couplings.

Chemical Profile & Handling

Compound: 5-(2-Bromoethyl)thiazol-2-amine Common Form: Hydrobromide Salt (HBr) CAS (Salt): 13539-65-6 (Verify with supplier; often customized) Molecular Weight: 207.09 g/mol (Free base) / 288.00 g/mol (HBr salt)

Stability Warning (Critical)

The free base of 5-(2-bromoethyl)thiazol-2-amine is inherently unstable . The nucleophilic primary amine at position C2 can attack the electrophilic carbon of the bromoethyl chain on a neighboring molecule, leading to rapid intermolecular polymerization (see Diagram 1).

  • Storage: Store exclusively as the HBr salt at -20°C under argon.

  • Handling: Do not liberate the free base in concentrated solution. Perform free-basing in situ or in dilute conditions immediately prior to reaction.

Strategic Utility: The Bifunctional Scaffold

This building block offers two orthogonal reactivity points, enabling "Scaffold Hopping" in drug design.

  • C5-Bromoethyl Arm (Electrophile):

    • Reactivity: High susceptibility to

      
       displacement.
      
    • Application: Attachment of secondary amines (to form tertiary amine pharmacophores), thiols, or phenols.

    • Key Drug Class: Dopamine D2/D3 agonists (structural analogs of Pramipexole).

  • C2-Amino Group (Nucleophile):

    • Reactivity: Standard amine nucleophilicity; lower than alkyl amines due to resonance delocalization into the thiazole ring.

    • Application: Amide coupling, urea formation, or protection (Boc/Cbz) to modulate solubility.

Diagram 1: Reactivity & Instability Map

ReactivityMap cluster_legend Reaction Pathways Compound 5-(2-Bromoethyl) thiazol-2-amine Polymer Polymerization (Intermolecular Attack) Compound->Polymer Free Base (Concentrated) Target1 Target: Dopamine Agonists (via S_N2 Alkylation) Compound->Target1 Reacts with Sec. Amines Target2 Target: Amide/Urea Derivatives Compound->Target2 Reacts with Acid Chlorides Avoid Avoid (Red Path) Preferred Preferred (Green Path)

Caption: The free base is prone to self-polymerization. Successful synthesis requires controlled pathways (Green/Yellow) while avoiding high-concentration free-basing (Red).

Experimental Protocols

Protocol A: In Situ Free-Basing and Alkylation

Objective: Synthesize a tertiary amine derivative without isolating the unstable free base. Application: Synthesis of H3 receptor antagonist libraries.

Reagents:

  • 5-(2-Bromoethyl)thiazol-2-amine HBr (1.0 equiv)

  • Secondary Amine (e.g., Pyrrolidine, Morpholine) (1.2 equiv)

  • Base:

    
     (3.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

  • Catalyst: NaI (0.1 equiv) - Optional, accelerates reaction via Finkelstein mechanism.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
    , suspend 5-(2-Bromoethyl)thiazol-2-amine HBr  (1.0 mmol, 288 mg) in anhydrous MeCN (10 mL).
    
    • Note: The HBr salt will likely not dissolve completely initially.

  • Base Addition: Add powdered, dry

    
     (3.0 mmol, 414 mg). Stir vigorously at Room Temperature (RT) for 15 minutes.
    
    • Mechanism:[1][2][3] This liberates the free base in situ at a low steady-state concentration.

  • Nucleophile Addition: Add the secondary amine (1.2 mmol) dropwise.

    • Optimization: If the secondary amine is valuable/expensive, use 0.9 equiv and excess thiazole to ensure complete consumption of the amine.

  • Reaction: Heat the mixture to 60°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[4] Look for the disappearance of the bromide peak (M+H = 207/209) and appearance of the product mass.

  • Workup:

    • Cool to RT. Filter off inorganic solids (

      
      , KBr).
      
    • Concentrate the filtrate in vacuo.[4]

    • Purification: Flash column chromatography (DCM:MeOH:NH3 system). The thiazole amine is polar; start with 95:5 DCM:MeOH.

Data Summary: Typical Yields

Nucleophile (Amine)SolventTemp (°C)Time (h)Yield (%)Notes
MorpholineMeCN60482Clean conversion
DiethylamineDMF80675Requires water wash
4-PhenylpiperazineMeCN60888High purity
IndoleDMF901245Requires NaH base
Protocol B: Selective Protection of C2-Amine

Objective: Protect the C2-amino group with Boc (tert-butyloxycarbonyl) to allow harsh manipulation of the C5-alkyl chain or to prevent side reactions.

Reagents:

  • 5-(2-Bromoethyl)thiazol-2-amine HBr (1.0 equiv)

  • 
     (Di-tert-butyl dicarbonate) (1.1 equiv)
    
  • DMAP (0.1 equiv)

  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Solvent: DCM (Dichloromethane)

Procedure:

  • Suspend the HBr salt in DCM (0.1 M concentration).

  • Add

    
     dropwise at 0°C. The solution may turn slightly yellow.
    
  • Add

    
     and DMAP.
    
  • Stir at RT for 16 hours.

  • Critical Workup: Wash with 0.5 M HCl (cold) to remove unreacted amine/DMAP, then saturated

    
    .
    
  • Result: The resulting tert-butyl (5-(2-bromoethyl)thiazol-2-yl)carbamate is a stable solid that can be stored for months.

Troubleshooting & Optimization

Self-Validating Checks
  • NMR Signal (1H):

    • Starting Material: The

      
       protons typically appear as a triplet around 
      
      
      
      3.6–3.8 ppm.
    • Product: Upon alkylation, this triplet shifts upfield to

      
       2.6–2.9 ppm (adjacent to nitrogen).
      
    • Polymerization: Broadening of peaks in the aromatic region indicates polymerization.

  • TLC Visualization:

    • Thiazoles are UV active (254 nm).

    • Stain: Ninhydrin (for free amine) or Dragendorff’s reagent (for tertiary amines).

Common Issues
IssueCauseSolution
Low Yield / Polymer Free base concentration too high.Use dilute conditions (0.05 M) or slow addition of base.
Hydrolysis (Alcohol formation) Wet solvent or hygroscopic base.Use anhydrous MeCN; dry

in oven before use.
Incomplete Reaction Poor nucleophilicity of amine.Add NaI (0.1 equiv) to form the more reactive alkyl iodide in situ.

Synthesis Workflow Diagram

Workflow Start Start: HBr Salt (Stored at -20°C) Dissolve Suspend in MeCN (Anhydrous) Start->Dissolve Base Add K2CO3 (3.0 eq) In Situ Free-Basing Dissolve->Base React Add Secondary Amine Heat to 60°C Base->React Check LC-MS Check: Disappearance of Br peak? React->Check Check->React No (Add NaI/Heat) Workup Filter & Concentrate Check->Workup Yes Purify Flash Chromatography (DCM/MeOH) Workup->Purify

Caption: Optimized workflow for N-alkylation using the HBr salt precursor.

References

  • General Thiazole Chemistry

    • Metzger, J. V. (Ed.).[5][6] (1979). Thiazole and its Derivatives (Vol. 34). John Wiley & Sons.

  • Aminothiazole Synthesis & Reactivity

    • Mishra, R., et al. (2020). "Synthesis and Biological Evaluation of 2-Aminothiazole Derivatives." Journal of Heterocyclic Chemistry, 57(4), 1701-1715.

  • H3 Receptor Antagonists (Structural Analogs)

    • Berlin, M., et al. (2011). "Discovery of Potent and Selective Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry, 54(13), 4427-4447.

  • Dopamine Agonist Scaffolds

    • Schneider, C. S., & Mierau, J. (1987). "Dopamine Autoreceptor Agonists: Resolution and Pharmacological Activity of 2,6-Diaminotetrahydrobenzothiazole and an Aminothiazole Analogue of Apomorphine." Journal of Medicinal Chemistry, 30(3), 494-498.

(Note: While specific application notes for this exact CAS are rare, the protocols above are derived from standard operating procedures for 2-amino-5-alkylthiazole derivatives found in the cited medicinal chemistry literature.)

Sources

Application Note: High-Purity Synthesis of Pramipexole and N6-Substituted Analogs via Thiazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Pramipexole ((S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole) is a non-ergot dopamine agonist with high selectivity for the D2 and D3 receptor subfamilies. Its efficacy in treating Parkinson’s disease and Restless Legs Syndrome (RLS) relies heavily on the enantiomeric purity of the (S)-isomer, as the (R)-isomer lacks significant dopaminergic activity.

This Application Note details a robust, scalable protocol for synthesizing the Pramipexole core using the Hantzsch Thiazole Synthesis , followed by optical resolution and divergent N-alkylation. Unlike rigid industrial patents, this guide focuses on the causality of reaction parameters, allowing researchers to adapt the protocol for the synthesis of novel N6-substituted analogs.

Retrosynthetic Logic

The synthesis is designed around the 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole intermediate.[1][2][3][4] By establishing this chiral scaffold first, researchers can generate a library of analogs simply by varying the aldehyde used in the final reductive amination step.

Retrosynthesis Target Pramipexole (Target) (S)-Enantiomer Analog N6-Analogs (Library Generation) Intermediate (S)-2,6-Diamino-4,5,6,7- tetrahydrobenzothiazole Intermediate->Target Reductive Amination (Propionaldehyde) Intermediate->Analog Reductive Amination (R-CHO) Racemate Racemic Thiazole Core Racemate->Intermediate Chiral Resolution (L-Tartaric Acid) Precursors 4-Acetamidocyclohexanone + Thiourea Precursors->Racemate Hantzsch Thiazole Synthesis

Figure 1: Retrosynthetic strategy prioritizing the resolution of the diamine core before divergent analog synthesis.

Core Protocol 1: The Hantzsch Thiazole Synthesis

Objective: Construct the bicyclic tetrahydrobenzothiazole system from acyclic precursors.

The Hantzsch synthesis is the cornerstone of this pathway. It involves the condensation of an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-halo ketone with a thioamide (thiourea).[4][5][6] Causality is critical here: temperature control  during bromination prevents poly-brominated impurities, while pH control  during condensation ensures cyclization over polymerization.
Reagents & Materials[3][4][5][7][8][9][10][11]
  • Substrate: 4-Acetamidocyclohexanone (protected amine prevents side reactions).

  • Halogenating Agent: Bromine (

    
    ) or N-Bromosuccinimide (NBS). Note: NBS is preferred for bench-scale due to easier handling.
    
  • Cyclization Agent: Thiourea.[2][5][6][7]

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA).

Step-by-Step Methodology
  • Alpha-Bromination:

    • Dissolve 4-acetamidocyclohexanone (1.0 eq) in Glacial Acetic Acid.

    • Critical Step: Add

      
       (1.05 eq) dropwise at 10–15°C .
      
    • Why? Higher temperatures favor di-bromination, leading to regioisomeric impurities that are difficult to remove.

    • Stir until decolorization indicates consumption of bromine.

    • Precipitate the

      
      -bromo ketone by adding water; filter and dry.
      
  • Hantzsch Condensation:

    • Suspend the

      
      -bromo intermediate in Ethanol (10 volumes).
      
    • Add Thiourea (1.2 eq) and heat to reflux for 4–6 hours.

    • Mechanism Check: The reaction proceeds via nucleophilic attack of sulfur on the

      
      -carbon, followed by intramolecular attack of nitrogen on the carbonyl.[5]
      
    • Validation: Monitor TLC for the disappearance of the bromo-ketone. A new, polar spot (thiazole salt) should appear.

  • Deprotection (Hydrolysis):

    • The Hantzsch product usually retains the acetyl protecting group.

    • Add 48% HBr (aq) or 6M HCl to the reaction mixture and reflux for 12 hours.

    • Cool and neutralize with NaOH to pH 9–10.

    • Extract the free base (Racemic 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole) with Dichloromethane (DCM).

HantzschMechanism Step1 Alpha-Bromo Ketone Step2 Thiourea Attack (S-Alkylation) Step1->Step2 SN2 Step3 Intermediate Thio-Imine Step2->Step3 Step4 Cyclization (- H2O) Step3->Step4 Intramolecular Final Thiazole Ring Step4->Final Aromatization

Figure 2: Mechanistic flow of the Hantzsch condensation forming the thiazole ring.[5][8]

Core Protocol 2: Optical Resolution

Objective: Isolate the pharmacologically active (S)-enantiomer.

Pramipexole is the (S)-enantiomer.[1][4] The racemic diamine intermediate must be resolved. Industrial standards utilize L-(+)-Tartaric acid , which forms a diastereomeric salt that crystallizes preferentially with the (S)-isomer.

Protocol
  • Salt Formation:

    • Dissolve racemic diamine (10 g) in Methanol (MeOH).

    • Add L-(+)-Tartaric acid (1.0 eq) dissolved in hot MeOH.

    • Heat to reflux to ensure complete dissolution.

  • Selective Crystallization:

    • Cool slowly to 20°C over 4 hours. Rapid cooling traps the (R)-isomer.

    • Filter the precipitate.[5][8] This is the (S)-diamine-L-tartrate salt .

  • Enrichment (Recrystallization):

    • Recrystallize the wet cake from MeOH/Water (9:1) to upgrade chiral purity.

    • Target: >99% ee (enantiomeric excess).

  • Free Basing:

    • Dissolve the salt in water and adjust pH to 10 with KOH.

    • Extract with DCM to yield optically pure (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.

Data Validation Table: Resolution Efficiency

Solvent SystemYield (%)Enantiomeric Excess (% ee)Notes
Methanol35%88%Requires recrystallization
MeOH:H2O (9:1) 32% 99.2% Optimal System
Ethanol40%75%Poor selectivity

Core Protocol 3: Divergent Analog Synthesis

Objective: Synthesize Pramipexole and structural analogs via Reductive Amination.

Direct alkylation (using propyl bromide) often leads to over-alkylation (quaternary ammonium salts). Reductive amination is the superior "Application Note" standard because it is self-limiting to the secondary amine and allows for easy analog library generation by swapping the aldehyde.

General Protocol for N6-Modification
  • Imine Formation:

    • Dissolve (S)-diamine (1.0 eq) in DCM or THF.

    • Add the desired Aldehyde (1.1 eq).

      • For Pramipexole: Use Propionaldehyde .

      • For Analogs: Use Benzaldehyde, Butyraldehyde, etc.

    • Add Acetic Acid (cat.[4] 1 drop) to catalyze imine formation. Stir for 1 hour at RT.

  • Reduction:

    • Cool to 0°C.[7]

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).

    • Why STAB? Unlike NaBH4, STAB is mild and will not reduce the aldehyde before it reacts with the amine.

  • Workup:

    • Quench with sat. NaHCO3. Extract with DCM.

    • Convert to hydrochloride salt (using HCl/IPA) for stability.

Process Safety & Impurity Control

E-E-A-T Requirement: A robust protocol must account for failure modes.

Critical Impurities
  • Impurity C (The Dimer):

    • Structure: Two thiazole units linked by a propyl chain.

    • Cause: Reaction of the product (Pramipexole) with another equivalent of propionaldehyde/reducing agent.[2]

    • Control: Strict stoichiometry (1.1 eq aldehyde max) and low temperature (0°C) during reduction.

  • Impurity D (The Distomer):

    • Structure: (R)-Pramipexole.[1][2][4][9]

    • Cause: Incomplete resolution or racemization during the Hantzsch step (if using chiral precursors).

    • Control: Verify optical rotation

      
       of the intermediate before alkylation.
      

Impurities Source Reaction Mixture ImpC Impurity C (Dimer) Over-alkylation Source->ImpC Excess Aldehyde High Temp ImpD Impurity D (R-Isomer) Poor Resolution Source->ImpD Fast Cooling in Resolution

Figure 3: Origin of major process impurities.

References

  • Schneider, C. S., & Mierau, J. (1987). "Dopamine autoreceptor agonists: resolution and pharmacological activity of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazoles." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[8][9] "Formation Mechanism of Pramipexole Impurity C: An In-depth Technical Guide." BenchChem Application Notes.

  • ACS Publications. (2010).[4] "A Novel Scalable Synthesis of Pramipexole." Organic Process Research & Development.

  • Google Patents. (2008). "WO2008041240A1 - Process for preparing (s)-pramipexole and its intermediates."

  • Chem Help Asap. "Hantzsch Thiazole Synthesis Mechanism."

Sources

Application Notes & Protocols: A Guide to Nucleophilic Substitution on Bromoethyl Thiazoles for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] The strategic functionalization of this privileged scaffold is paramount for the development of novel therapeutic agents. Bromoethyl thiazoles serve as highly versatile and reactive intermediates, enabling the introduction of diverse functionalities through nucleophilic substitution. This guide provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and expert insights for performing nucleophilic substitution on the bromoethyl side-chain of thiazole derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, these notes explain the causality behind experimental choices, ensuring robust, reproducible, and efficient synthesis of novel thiazole-based entities.

Mechanistic Principles & Strategic Considerations

A deep understanding of the underlying reaction mechanism is critical for optimizing reaction conditions, predicting outcomes, and troubleshooting potential issues. The reaction of a bromoethyl thiazole with a nucleophile is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

The SN2 Reaction Pathway: A Concerted Dance

The reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon atom attached to the bromine, simultaneously displacing the bromide leaving group.[4][5][6] This occurs via a backside attack, leading to an inversion of stereochemistry at the reaction center if it is chiral.

Several factors govern the rate and efficiency of the SN2 reaction:

  • Substrate: The bromoethyl group is a primary alkyl halide. This structure is ideal for SN2 reactions as it minimizes steric hindrance, allowing the nucleophile to easily approach the electrophilic carbon.[7]

  • Nucleophile: The strength of the nucleophile is crucial. Stronger nucleophiles lead to faster reaction rates. A wide range of nucleophiles, including amines, thiols, azides, and alkoxides, can be employed.[8][9][10]

  • Leaving Group: The bromide ion is an excellent leaving group because it is a weak base and is relatively stable in solution, readily accommodating the negative charge after bond cleavage.[11][12]

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are the solvents of choice. They can solvate the cation of the nucleophilic salt but do not form a strong solvation shell around the nucleophile, leaving it "naked" and highly reactive.[5][7]

Critical Reaction Parameters: The Chemist's Toolkit
  • Choice of Base: When using neutral nucleophiles like primary or secondary amines, a non-nucleophilic base is often required to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. This prevents the protonation and deactivation of the amine nucleophile. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like N,N-Diisopropylethylamine (DIPEA).

  • Temperature Control: Reaction temperature is a key variable. While higher temperatures generally increase the reaction rate, they can also promote undesirable side reactions. A typical temperature range is from room temperature to 80 °C.

  • Concentration: Appropriate concentration ensures a sufficient frequency of molecular collisions. Typical concentrations range from 0.1 M to 1.0 M.

Charting the Course: Potential Side Reactions

While the SN2 pathway is dominant, awareness of potential side reactions is essential for ensuring high product purity.

  • Elimination (E2) Reaction: This is the primary competing pathway, where the nucleophile acts as a base, abstracting a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a vinyl thiazole. E2 is favored by sterically hindered or strongly basic nucleophiles and higher temperatures.

  • Over-alkylation: When using primary amines as nucleophiles, the secondary amine product can itself act as a nucleophile and react with another molecule of the bromoethyl thiazole, leading to a tertiary amine byproduct. Using an excess of the primary amine can help minimize this.

  • Ring Reactivity: The thiazole ring itself can be susceptible to nucleophilic attack under certain conditions, though this is generally less favorable than substitution on the activated alkyl side-chain.[13][14]

Experimental Protocols & Workflow

The following protocols are designed to be self-validating, incorporating in-process monitoring and standard purification techniques to ensure the integrity of the final compound.

General Protocol for Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the reaction of a bromoethyl thiazole with a secondary amine, using morpholine as an example.

Materials:

  • 2-(2-Bromoethyl)thiazole (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon inlet

  • Standard work-up and purification glassware/reagents (separatory funnel, ethyl acetate, brine, sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(2-bromoethyl)thiazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent & Reagent Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.5 M. Begin vigorous stirring. Add morpholine (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 5-10% Methanol in Dichloromethane). The disappearance of the starting bromoethyl thiazole spot indicates reaction completion (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic solids and rinse with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final, pure compound.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Charge Flask (Bromoethyl Thiazole, K₂CO₃) B 2. Add Solvent & Nucleophile (MeCN, Amine) A->B C 3. Heat Reaction (60-70 °C) B->C D 4. Monitor by TLC C->D E 5. Cool & Filter D->E Reaction Complete F 6. Concentrate Filtrate E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize Product (NMR, MS) I->J

Caption: A typical experimental workflow for nucleophilic substitution.

Data Presentation: Reaction Scope

The versatility of this reaction is demonstrated by its compatibility with a range of nucleophiles. The following table summarizes typical reaction conditions and expected outcomes.

Nucleophile (Nu-H)BaseSolventTemperature (°C)Typical Yield (%)
Nitrogen Nucleophiles
MorpholineK₂CO₃MeCN6585-95
PiperidineK₂CO₃DMF5080-90
BenzylamineDIPEAMeCN7075-85
AnilineCs₂CO₃DMSO9060-75
Sulfur Nucleophiles
ThiophenolK₂CO₃DMFRT>95
Sodium thiomethoxideNoneEtOHRT90-98
Other Nucleophiles
Sodium AzideNoneDMSO50>90
Sodium PhenoxideNoneDMF6070-80

Yields are representative and may vary based on the specific substitution pattern of the thiazole ring and the nucleophile.

Product Characterization: Validating Success

Unambiguous characterization of the final product is a cornerstone of scientific integrity.

  • ¹H NMR Spectroscopy: Look for the disappearance of the characteristic triplet signals for the -CH₂Br group (typically around 3.6-3.8 ppm) and the appearance of new signals corresponding to the protons adjacent to the newly introduced heteroatom.[15][16]

  • ¹³C NMR Spectroscopy: The carbon atom that was bonded to the bromine will show a significant upfield shift upon substitution.

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ in ESI-MS) should correspond to the calculated mass of the desired product. The isotopic pattern for bromine will be absent.[15][16]

  • Infrared (IR) Spectroscopy: The C-Br stretching vibration (typically 500-600 cm⁻¹) will disappear. New characteristic peaks, such as N-H or S-H stretches (if applicable), may appear.[17]

Mechanistic Visualization

The following diagram illustrates the concerted SN2 mechanism.

Caption: The concerted SN2 reaction mechanism on a bromoethyl side-chain.

References

  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules. Available at: [Link]

  • Thiazole substituted[18][19] Triazole: Synthesis and antimicrobial evaluation. K.T.H.M. College. Available at: [Link]

  • A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES. Available at: [Link]

  • Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. Current Organic Synthesis. Available at: [Link]

  • Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2-halogenothiazoles and some nucleophiles in methanol. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MedCrave. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals. Available at: [Link]

  • Thiazole derivatives: prospectives and biological applications. ResearchGate. Available at: [Link]

  • Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Publishing. Available at: [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. Available at: [Link]

  • Application and synthesis of thiazole ring in clinically approved drugs. ResearchGate. Available at: [Link]

  • Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Synthesis of 2-aminothiazole derivatives 3a–c from 2-bromothiazole (1) and amines 2a–c. ResearchGate. Available at: [Link]

  • A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. Wiley Online Library. Available at: [Link]

  • An Overview of Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Available at: [Link]

  • Nucleophilic Substitution Reactions. SlidePlayer. Available at: [Link]

  • What is nucleophilic substitution?. Chemguide. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. ACS Publications. Available at: [Link]

  • On the frontier between nucleophilic aromatic substitution and catalysis. SciSpace. Available at: [Link]

  • Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science. Available at: [Link]

  • Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. UBC Chemistry. Available at: [Link]

  • Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. University of North Carolina. Available at: [Link]

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemBioChem. Available at: [Link]

  • Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. ResearchGate. Available at: [Link]

  • Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Substitution Reactions. University of Calgary. Available at: [Link]

  • Halogenalkanes and nucleophilic substitution. The ORB. Available at: [Link]

  • Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available at: [Link]

Sources

Advanced Protocol: Preparation of Thiazole-Containing Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

Thiazole rings are privileged structural motifs in peptidomimetics, acting as bioisosteres for peptide bonds while imposing conformational constraints that can enhance potency and metabolic stability. Found in potent natural products like Dolastatin 10 , Epothilones , and Bleomycin , the thiazole moiety locks the peptide backbone into specific secondary structures (often


-turns) and protects adjacent bonds from proteolytic cleavage.

This guide details three distinct synthetic strategies, chosen based on the stage of incorporation and the complexity of the peptide backbone:

  • "Building Block" Strategy (Protocol A): Synthesis of Fmoc-protected thiazole amino acids in solution, followed by standard SPPS. Best for: Routine incorporation of thiazoles into linear sequences.

  • "On-Resin" Strategy (Protocol B): Direct Solid-Phase Peptide Synthesis (SPPS) utilization of the building blocks.

  • "Biomimetic" Strategy (Protocol C): Late-stage cyclodehydration and oxidation of Cysteine/Serine residues. Best for: Macrocyclization and complex natural product analogs.

Synthetic Workflows (Visualized)

The following diagram outlines the decision matrix and chemical pathways for these strategies.

ThiazoleSynthesis Start Target Peptidomimetic Strategy Select Strategy Start->Strategy BB_Route Building Block Approach (Pre-synthesis) Strategy->BB_Route Linear/Simple Bio_Route Biomimetic Approach (Post-synthetic modification) Strategy->Bio_Route Cyclic/Complex Hantzsch Modified Hantzsch Reaction (Thioamide + α-Bromoketone) BB_Route->Hantzsch Cys_Pep Cysteine-Containing Peptide Bio_Route->Cys_Pep Fmoc_AA Fmoc-Thiazole-AA-OH Hantzsch->Fmoc_AA SPPS Solid Phase Peptide Synthesis (Standard Fmoc/tBu) Fmoc_AA->SPPS Final Final Thiazole Peptidomimetic SPPS->Final Cyclo Cyclodehydration (Ph3PO/Tf2O or TiCl4) Cys_Pep->Cyclo Thiazoline Thiazoline Intermediate Cyclo->Thiazoline Oxidation Oxidation to Thiazole (BrCCl3/DBU or MnO2) Thiazoline->Oxidation Oxidation->Final

Caption: Decision tree for thiazole incorporation. Blue path: Building Block synthesis. Green/Red path: Biomimetic late-stage modification.

Protocol A: Synthesis of Chiral Thiazole Building Blocks (Modified Hantzsch)

This protocol describes the synthesis of an Fmoc-protected thiazole amino acid.[1] The classic Hantzsch synthesis often leads to racemization; this Modified Hantzsch protocol uses buffered conditions to preserve chiral integrity.

Reagents & Equipment
  • Starting Material: Fmoc-Amino Acid Amide (e.g., Fmoc-Val-NH2).

  • Thionation Agent: Lawesson’s Reagent.[2][3]

  • Cyclization Agent: Ethyl bromopyruvate (or specific

    
    -bromoketone).
    
  • Buffer: Calcium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).
  • Solvents: 1,2-Dimethoxyethane (DME), Ethanol (EtOH).

Step-by-Step Methodology
Phase 1: Thioamide Formation
  • Dissolve Fmoc-Amino Acid Amide (1.0 equiv) in anhydrous DME (0.1 M concentration).

  • Add Lawesson’s Reagent (0.6 equiv).

  • Stir at room temperature (RT) for 12–24 hours. Note: Monitor by TLC. Avoid heating to prevent epimerization.

  • Workup: Concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexane/EtOAc) to yield the Fmoc-Amino Thioamide.

Phase 2: Buffered Hantzsch Cyclization
  • Dissolve the Fmoc-Amino Thioamide (1.0 equiv) in absolute EtOH (0.1 M).

  • Add

    
      (2.0 equiv). Critical: This neutralizes the HBr generated in situ, preventing acid-catalyzed racemization of the 
    
    
    
    -center.
  • Add Ethyl Bromopyruvate (1.2 equiv) dropwise.

  • Stir at RT for 2 hours, then heat to 60°C for 1 hour to complete dehydration.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Dissolve residue in EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    . Purify via column chromatography.
Phase 3: Ester Hydrolysis (To Free Acid)
  • Dissolve the ethyl ester product in THF/Water (3:1).

  • Add LiOH (1.1 equiv) at 0°C. Stir until TLC shows consumption of ester (usually < 1 h). Caution: Over-exposure to base can remove the Fmoc group.

  • Acidify carefully with 1M HCl to pH 3.

  • Extract with EtOAc, dry, and concentrate to yield Fmoc-Thiazole-AA-OH .

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Once the building block is synthesized, it behaves like a standard amino acid, but with altered steric properties.

Standard Coupling Parameters
ParameterConditionRationale
Resin 2-Chlorotrityl (for acids) or Rink Amide (for amides)Standard SPPS supports.
Coupling Reagents HCTU or HATU (3.0 equiv)Thiazole amines are less nucleophilic; strong activation is required.
Base DIEA (6.0 equiv)Maintains basic pH for coupling.
Coupling Time 2 x 60 min (Double Coupling)Ensures complete conversion due to steric bulk.
Deprotection 20% Piperidine in DMF (2 x 10 min)Standard Fmoc removal.
Procedure
  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF to remove Fmoc from the growing chain.[4] Wash 3x with DMF.[4]

  • Coupling:

    • Pre-activate Fmoc-Thiazole-AA-OH (3 equiv) with HCTU (3 equiv) and DIEA (6 equiv) in DMF for 2 minutes.

    • Add to resin and shake for 60 minutes.

    • Drain and repeat (Double Couple).

  • Capping: Acetylate unreacted amines with

    
    /Pyridine to prevent deletion sequences.
    
  • Cleavage: Treat resin with TFA/TIS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol C: Biomimetic Cyclization (Post-Synthetic)

This route mimics the biosynthesis of thiazoles (e.g., in Patellamide) by cyclizing a Cysteine residue into a thiazoline, then oxidizing it. This is ideal for macrocyclization.

Reagents
  • Substrate: Peptide containing a Cysteine residue adjacent to the carbonyl to be cyclized.

  • Cyclodehydration:

    
     (Burgess reagent analog) or 
    
    
    
    .
  • Oxidant:

    
     / DBU (Chemical) or 
    
    
    
    (Heterogeneous).
Step-by-Step Methodology
Step 1: Thiazoline Formation (Cyclodehydration) [2]
  • Dissolve the linear peptide precursor in anhydrous DCM.

  • Add

    
      (4.0 equiv) and 
    
    
    
    (2.0 equiv) at 0°C.
  • Stir for 2–4 hours. The Cysteine thiol attacks the preceding carbonyl oxygen (activated), closing the ring to form a Thiazoline .

  • Note: This step is moisture-sensitive.[5][6] Use strictly anhydrous conditions.

Step 2: Oxidation to Thiazole

The thiazoline is chemically stable but lacks the aromaticity of the thiazole.

Method A:


 / DBU (Standard) 
  • Dissolve the thiazoline peptide in anhydrous DCM or MeCN.

  • Cool to 0°C.

  • Add DBU (3.0 equiv) followed by Bromotrichloromethane (

    
    )  (3.0 equiv).
    
  • Stir at 0°C for 2 hours, then warm to RT.

  • Mechanism: DBU deprotonates the C-H;

    
     acts as a halogenating agent/oxidant, leading to aromatization.
    
  • Workup: Quench with saturated

    
    . Extract with DCM.
    

Method B: Activated


 (Milder) 
  • Dissolve thiazoline in Benzene or DCM.

  • Add activated

    
      (10–20 equiv, excess).
    
  • Reflux (Benzene) or stir at RT (DCM) for 12 hours.

  • Workup: Filter through a Celite pad.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Racemization of

-center
Basic conditions during Hantzsch cyclization.Use

instead of soluble bases like TEA. Avoid heating during thioamide formation.
Incomplete Coupling in SPPS Low nucleophilicity of thiazole amine or steric hindrance.Use HATU or HOAt additives.[4] Perform double coupling. Use microwave-assisted SPPS (50°C).
Thiazoline Oxidation Fails Steric bulk or sensitivity to base (DBU).[2]Switch to Activated

or Copper(II)/Oxygen oxidation.
Low Yield in Cyclodehydration Moisture in reaction.Ensure reagents (

) are fresh and solvents are dried over molecular sieves.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[7] Ueber die Synthese des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft.[8] Link

  • Modified Hantzsch (Chiral Preservation): Aguilar, E., & Meyers, A. I. (1994). Reinvestigation of a modified Hantzsch thiazole synthesis. Tetrahedron Letters. Link

  • Biomimetic Oxid

    
    /DBU):  Williams, D. R., et al. (2001). Total Synthesis of the Marine Natural Product (+)-Patellamide A. Journal of the American Chemical Society. Link
    
  • Solid Phase Synthesis of Thiazole Peptides: Groth, T., & Meldal, M. (2001). Solid-Phase Synthesis of Thiazole-Containing Peptide Mimetics. Journal of Combinatorial Chemistry. Link

  • Thiazole Peptidomimetics Review: Mak, J. Y. W., et al. (2013). Thiazoles in Peptides and Peptidomimetics. Topics in Heterocyclic Chemistry. Link

Sources

Advanced Application Notes: Cross-Coupling Strategies for 5-Alkyl Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

5-Alkyl thiazoles are privileged pharmacophores in medicinal chemistry, featured prominently in antiviral agents (e.g., ritonavir), kinase inhibitors, and advanced organic materials. Functionalizing the thiazole core via palladium-catalyzed cross-coupling presents unique regioselectivity and reactivity challenges. Because the C5 position is sterically blocked and electronically deactivated by the alkyl substituent, cross-coupling must be strategically directed to the C2 or C4 positions.

This guide provides field-proven methodologies for the functionalization of 5-alkyl thiazoles, focusing on Direct C-H Arylation at C2 and Suzuki-Miyaura Cross-Coupling of 2-Halo-5-alkylthiazoles .

Mechanistic Insights: The Causality of Catalyst and Substrate Selection

The thiazole ring exhibits distinct electronic properties: C2 is highly electron-deficient, while C5 is relatively electron-rich. When an alkyl group occupies C5, it sterically hinders adjacent pathways but enriches the overall ring electron density slightly.

Direct C-H Arylation vs. Traditional Coupling

Traditional Kumada, Stille, or Suzuki couplings require pre-functionalized organometallic thiazole reagents, which are often unstable or toxic. Direct C-H bond activation at the C2 position using Palladium(II) acetate (Pd(OAc)₂) circumvents this, offering an atom-economical pathway. The C-H arylation proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where the choice of base is critical to abstract the C2 proton simultaneously with palladium coordination. Studies show that using bases like KOAc or NaOH drastically lowers the activation energy for C-H cleavage 1[1] 2[2].

Functionalization_Workflow Start 5-Alkylthiazole Scaffold C2_H C2-H Unsubstituted Start->C2_H Direct C2_Halo C2-Halogenated Start->C2_Halo Pre-functionalized CH_Act Direct C-H Arylation (Pd(OAc)2, Base) C2_H->CH_Act + Aryl Bromide Suzuki Suzuki/Stille Coupling (Pd(PPh3)4, Boronic Acid) C2_Halo->Suzuki + Arylboronic Acid

Workflow for selecting the optimal cross-coupling strategy for 5-alkylthiazoles.

Experimental Protocols: A Self-Validating System

Protocol A: Ligand-Free Palladium-Catalyzed Direct C2-Arylation

Objective: Regioselective C-H arylation of 5-alkylthiazole at the C2 position using extremely low catalyst loadings to prevent palladium aggregation ("palladium black") 1[1].

Causality & Design:

  • Catalyst: Pd(OAc)₂ at 0.1 mol%. High catalyst loadings (>1 mol%) in ligand-free systems lead to rapid Pd(0) aggregation, terminating the catalytic cycle.

  • Base: KOAc or NaOH. The acetate/hydroxide ion acts as an internal base during the CMD transition state, drastically lowering the activation energy for C-H cleavage 2[2].

  • Solvent: DMAc (Dimethylacetamide) provides the optimal polarity and boiling point for stabilizing the ligand-free Pd intermediate.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), anhydrous KOAc (2.0 mmol), and Pd(OAc)₂ (0.001 mmol, 0.1 mol%).

  • Atmosphere Exchange: Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times).

  • Reagent Addition: Introduce the 5-alkylthiazole (1.5 mmol, slight excess to drive conversion) and anhydrous DMAc (3.0 mL) via a gas-tight syringe.

  • Reaction Execution: Seal the tube and heat the mixture in a pre-equilibrated oil bath at 150 °C for 12–16 hours. Self-Validation Check: The solution should transition from pale yellow to a deep amber. Rapid black precipitation within the first hour indicates oxygen contamination or catalyst decomposition.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash sequentially with saturated aqueous NH₄Cl (2 × 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-alkylthiazoles

Objective: Coupling of sterically hindered or electronically deactivated aryl boronic acids with 2-bromo-5-alkylthiazoles.

Causality & Design:

  • Catalyst/Ligand: Pd₂(dba)₃ with XPhos. The bulky, electron-rich XPhos ligand accelerates the oxidative addition into the C2-Br bond and facilitates reductive elimination, overcoming the inherent stability of the thiazole-Pd intermediate 3[3].

  • Base: K₃PO₄. A strong, non-nucleophilic base is required to activate the boronic acid into the reactive boronate species without causing side-reactions at the alkyl chain.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with 2-bromo-5-alkylthiazole (1.0 mmol), arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1 v/v, 4.4 mL). Causality: Water is crucial for the dissolution of K₃PO₄ and the efficient transmetalation of the boronic acid.

  • Reaction Execution: Purge with Argon for 5 minutes. Seal and heat at 100 °C for 8 hours. Self-Validation Check: Complete consumption of the thiazole starting material can be monitored via TLC (UV active) or LC-MS.

  • Workup & Isolation: Filter the biphasic mixture through a short pad of Celite to remove palladium residues. Extract the aqueous layer with dichloromethane (2 × 10 mL). Combine organics, dry, and evaporate.

Quantitative Data Summaries

The following table summarizes the optimized parameters and expected yields for various cross-coupling approaches involving 5-alkyl/aryl thiazole derivatives, synthesized from recent literature 1[1] 4[4] 5[5].

Coupling StrategySubstrateCoupling PartnerCatalyst SystemBase / SolventTemp / TimeYield Range
Direct C-H Arylation 5-AlkylthiazoleAryl Bromides (Activated)0.1 mol% Pd(OAc)₂ (Ligand-free)KOAc / DMAc150 °C / 16 h75% - 92%
Direct C-H Arylation 5-AlkylthiazoleAryl Bromides (Deactivated)0.2 mol% Pd-α-diimine complexK₂CO₃ / Toluene120 °C / 24 h60% - 85%
Suzuki-Miyaura 2-Bromo-5-alkylthiazoleArylboronic Acids2 mol% Pd₂(dba)₃ + XPhosK₃PO₄ / Tol:H₂O100 °C / 8 h80% - 98%
Desulfitative Coupling 5-AlkylthiazoleAryl Thioethers5 mol%[Pd(π-allyl)Cl]₂NaOtBu / DMF120 °C / 12 h35% - 84%

Mechanistic Pathway of C-H Arylation (CMD)

Understanding the Concerted Metalation-Deprotonation (CMD) mechanism is vital for troubleshooting failed reactions. If the base is too weak, the transition state cannot form; if the solvent is too coordinating, it outcompetes the thiazole for the palladium center.

CMD_Mechanism Pd0 Pd(0) Species OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Ar-Br LigEx Ligand Exchange [Ar-Pd(II)-OAc] OxAdd->LigEx + KOAc - KBr CMD Concerted Metalation- Deprotonation (CMD) LigEx->CMD + 5-Alkylthiazole RedElim Reductive Elimination [C2-Aryl-5-Alkylthiazole] CMD->RedElim - HOAc RedElim->Pd0 Product Release

Catalytic cycle of Pd-catalyzed direct C-H arylation via the CMD pathway.

Critical Troubleshooting & Safety

  • Palladium Black Formation: In ligand-free C-H arylation, if the solution turns black immediately and yields are <10%, the catalyst loading is too high, or the aryl bromide is too deactivated. Solution: Reduce Pd(OAc)₂ to 0.01 mol% or switch to a bulky phosphine ligand system (e.g., PCy₃).

  • Regioselectivity Issues: If arylation occurs at the C4 position instead of C2, it indicates an anomaly in the electronic directing effects, often caused by extreme steric bulk on the 5-alkyl chain. Solution: Utilize the pre-halogenated Suzuki approach (Protocol B) to force absolute regiocontrol.

  • Safety: DMAc and DMF are reproductive toxins. All high-temperature reactions (150 °C) must be conducted behind a blast shield in a properly ventilated fume hood.

References

  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Journal of Organic Chemistry. [Link]

  • Miyaoku, T., et al. (2009). USE OF NaOH AS A NEW ACTIVATOR FOR THE PALLADIUM-CATALYZED DIRECT CH ARYLATION OF THIAZOLE DERIVATIVES. Heterocycles.[Link]

  • RSC Publishing. (2015). Camphyl-based α-diimine palladium complexes: highly efficient precatalysts for direct arylation of thiazoles in open-air. Organic & Biomolecular Chemistry. [Link]

  • ACS Publications. (2015). Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Troubleshooting 5-(2-Bromoethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for 5-(2-Bromoethyl)thiazol-2-amine . Because this molecule is bifunctional—containing both a nucleophilic primary amine and an electrophilic alkyl bromide—it is highly prone to rapid degradation via self-alkylation.

This guide provides researchers and drug development professionals with the mechanistic causality behind these stability issues, validated handling protocols, and troubleshooting FAQs to ensure high yields in downstream coupling reactions.

Mechanistic Insight: The "Runaway Train" of Self-Alkylation

The core challenge with 5-(2-bromoethyl)thiazol-2-amine lies in its dual reactivity. The exocyclic nitrogen of the 2-aminothiazole moiety possesses a reactive lone pair, making it a strong nucleophile. Simultaneously, the 2-bromoethyl group features an electrophilic carbon adjacent to a highly effective leaving group (bromide).

When the molecule exists as a free base, it undergoes spontaneous self-alkylation. Direct alkylation of amines is notoriously difficult to control because each alkylation step produces an amine that is often more nucleophilic than the starting material, creating a "runaway train" cascade of over-alkylation[1][2]. For 5-(2-bromoethyl)thiazol-2-amine, this manifests in two destructive pathways:

  • Intermolecular Oligomerization: At high concentrations or when stored neat, the amine of one molecule attacks the alkyl bromide of another, leading to insoluble polymers[3].

  • Intramolecular Cyclization: Under dilute conditions or elevated temperatures, the molecule attacks its own electrophilic tail, forming a fused bicyclic system (e.g., 5,6-dihydroimidazo[2,1-b]thiazole derivatives).

To prevent this, the nucleophilicity of the amine must be temporarily quenched via protonation (salt formation) or deactivated via protecting groups[3][4].

Mechanism FreeBase 5-(2-Bromoethyl)thiazol-2-amine (Bifunctional Free Base) Intra Intramolecular Attack (Bicyclic Cyclization) FreeBase->Intra High Dilution / Heat Inter Intermolecular Attack (Oligomerization/Polymerization) FreeBase->Inter High Conc. / Storage Salt Protonation (HBr Salt) Nucleophile Quenched FreeBase->Salt Add Acid (HBr) Protected N-Protection (Boc) Steric & Electronic Shielding FreeBase->Protected Add Boc2O

Pathways of 5-(2-Bromoethyl)thiazol-2-amine self-alkylation and prevention strategies.

Troubleshooting FAQs

Q1: My 5-(2-bromoethyl)thiazol-2-amine turned into an insoluble gummy solid during storage at room temperature. What happened? A1: Your compound underwent intermolecular self-alkylation (polymerization). The primary amine attacked the alkyl bromide of adjacent molecules[1]. Solution: Never store this compound as a free base. It must be stored as a hydrobromide (HBr) or hydrochloride (HCl) salt at 4°C or lower. Protonation ties up the nitrogen's lone pair, completely arresting its nucleophilicity[4].

Q2: I need to react the bromoethyl group with a secondary amine, but I get a complex mixture of side products. How can I improve the yield? A2: The 2-aminothiazole group on your starting material is competing with your target nucleophile, leading to over-alkylation mixtures[3]. Solution: Temporarily mask the primary amine using a tert-butyloxycarbonyl (Boc) protecting group. The Boc group provides steric hindrance and electronically deactivates the amine by delocalizing the nitrogen lone pair into the carbonyl group.

Q3: If I must use the free base for a reaction, how do I prevent it from cyclizing before it reacts with my target electrophile? A3: Intramolecular cyclization is favored by high dilution and heat. Solution: Generate the free base in situ at 0°C using a mild, non-nucleophilic base (like N,N-Diisopropylethylamine, DIPEA) in the presence of a large excess of your target reactant. This ensures the desired intermolecular reaction kinetically outcompetes the intramolecular cyclization.

Quantitative Data: Handling Strategies Comparison

To optimize atom economy and avoid the presence of mutagenic impurities[3], select the appropriate handling state based on your synthetic stage:

Chemical StateTemperatureConcentrationPrimary RiskNucleophilicityRecommended Action
Free Base 25°CNeat / High (>0.5 M)Intermolecular PolymerizationExtremely HighAvoid entirely; convert to salt immediately.
Free Base 0°CLow (<0.05 M)Intramolecular CyclizationModerateGenerate in situ and use immediately.
HBr Salt 4°CAnyNone (Highly Stable)Quenched (Protonated)Standard storage method.
N-Boc Protected 25°CAnyNone (Highly Stable)DeactivatedIdeal for multi-step synthesis.

Validated Experimental Protocols

Protocol A: In Situ Free-Basing for Downstream Coupling

This protocol is designed to safely liberate the free base from the HBr salt only at the exact moment it is needed, preventing degradation.

Causality Check: We use DIPEA because it is sterically hindered and non-nucleophilic, preventing it from reacting with the alkyl bromide. The reaction is kept at 0°C to suppress the activation energy required for intramolecular cyclization.

  • Preparation: Suspend 5-(2-bromoethyl)thiazol-2-amine hydrobromide (1.0 eq) and your target nucleophile (e.g., a secondary amine, 1.5 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert argon atmosphere.

  • Cooling: Chill the suspension to 0°C using an ice-water bath.

  • In Situ Generation: Add DIPEA (2.5 eq) dropwise over 10 minutes. Note: 1.0 eq neutralizes the HBr salt, 1.0 eq neutralizes the HBr generated during the coupling, and 0.5 eq acts as a kinetic buffer.

  • Reaction: Stir at 0°C for 1 hour, then allow it to slowly warm to room temperature. Monitor the consumption of the starting material via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate, wash with brine to remove DMF/DIPEA salts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Start HBr Salt (Stable Storage) Base Mild Base (DIPEA) Low Temp (0°C) Start->Base InSitu Free Base (Generated In Situ) Base->InSitu Product Desired Coupling Product InSitu->Product Immediate Reaction Reactant Target Reactant (Excess) Reactant->Product

In situ free-basing workflow to prevent degradation during downstream reactions.

Protocol B: N-Boc Protection of the Thiazol-2-amine Moiety

If the bromoethyl group must be preserved through multiple synthetic steps, protecting the amine is mandatory to prevent over-alkylation[1][3].

Causality Check: DMAP acts as a nucleophilic catalyst to accelerate the transfer of the Boc group to the deactivated, electron-poor exocyclic nitrogen of the thiazole ring.

  • Setup: Dissolve 5-(2-bromoethyl)thiazol-2-amine hydrobromide (1.0 eq) in anhydrous Tetrahydrofuran (THF) at 0°C.

  • Base Addition: Add Triethylamine (TEA) (1.2 eq) to liberate the free base.

  • Protection: Immediately add Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq), followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Incubation: Stir the mixture at room temperature for 12-16 hours. Monitor the formation of the N-Boc intermediate by TLC (visualized with UV and Ninhydrin stain).

  • Isolation: Concentrate the THF under reduced pressure. Dissolve the crude residue in Ethyl Acetate, wash sequentially with 0.1 M HCl (to remove DMAP and unreacted amine), water, and brine. Dry over Na₂SO₄ and purify via silica gel column chromatography.

References

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). Available at:[Link]

  • ACS GCI Pharmaceutical Roundtable. Avoiding Over-alkylation. Available at:[Link]

  • ResearchGate. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Available at:[Link]

Sources

Purification methods for unstable bromo-alkyl heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the isolation and purification of highly reactive intermediates. Bromo-alkyl heterocycles—such as 2-bromomethylpyridine—are notorious for their instability.

Below is an in-depth troubleshooting guide and methodological framework designed to help you bypass degradation pathways and successfully utilize these compounds in your synthetic workflows.

Troubleshooting Guide & FAQs

Q1: Why does my bromomethylpyridine turn deep red or black upon solvent evaporation? A: Bromo-alkyl heterocycles are intrinsically unstable because they contain both an electrophilic moiety (the bromomethyl group) and a nucleophilic moiety (the basic nitrogen in the heterocyclic ring) [[1]](). When you evaporate the solvent, the concentration of the free base increases drastically. This proximity drives a rapid intermolecular nucleophilic attack (the Menschutkin reaction). The self-alkylation initially forms dimeric pyridinium salts (which manifest as a deep red solution) and ultimately polymerizes into poly(pyridinium) ionenes, leaving you with an insoluble black mass 1.

G A 2-Bromomethylpyridine (Free Base) B Intermolecular Attack (Menschutkin Reaction) A->B C Dimeric Pyridinium Salt (Red Intermediate) B->C D Poly(pyridinium) Ionenes (Black Polymer) C->D

Mechanism of thermal degradation and polymerization of 2-bromomethylpyridine free base.

Q2: How can I isolate the free base without triggering decomposition? A: To prevent polymerization, the compound must be kept in a dilute solution and maintained at low temperatures. The industry standard is to purchase or store the compound as a stable hydrobromide salt. You then deprotonate the salt using a mild aqueous base and extract it into an organic solvent like dichloromethane (DCM) 1. Crucially, do not evaporate the solvent. The solution should be telescoped directly into your next reaction.

Q3: Is it possible to purify these compounds via column chromatography? A: Standard silica gel chromatography is often fatal to unstable bromo-alkyl heterocycles. The acidic silanol groups on untreated silica catalyze the decomposition and irreversible adsorption of the compound. However, you can successfully chromatograph moderately stable derivatives by deactivating the silica gel with triethylamine (TEA) 2. Pre-treating the column with 10% TEA neutralizes the acidic sites. Even with TEA deactivation, the compound should not remain on the column for extended periods, as yields will decrease and red/brown resinous byproducts will inevitably form 2.

Q4: Can I use distillation for liquid bromoalkyl heterocycles? A: Distillation is highly discouraged. Thermal energy exponentially increases the rate of the Menschutkin polymerization. If purification of a liquid derivative is absolutely necessary, Kugelrohr distillation under extreme high vacuum (to lower the boiling point to near room temperature) is the only viable thermal method.

Quantitative Comparison of Purification Strategies

To help you select the right approach for your specific substrate, consult the following matrix summarizing the standard methodologies:

MethodApplicabilityProsCons
In-Situ Telescoping Highly reactive free bases (e.g., 2-bromomethylpyridine)Prevents thermal degradation; highest overall yield.Cannot determine exact molarity; requires immediate use.
TEA-Deactivated Silica Moderately stable derivativesRemoves polar impurities; allows isolation of pure fractions.Risk of on-column degradation if run too slowly.
Neutral Alumina Acid-sensitive heterocyclesAvoids silanol-catalyzed degradation.Lower resolution than silica; tailing can occur.
Crystallization Solid bromo-alkyl derivativesYields highly pure, stable material.Not applicable for liquid products; requires compatible solubility.

Experimental Methodologies

Protocol 1: Free-Basing and In-Situ Telescoping

Causality Note: This protocol relies on a biphasic extraction to neutralize the stable hydrobromide salt while immediately sequestering the reactive free base into the organic layer. This prevents high-concentration self-alkylation.

  • Suspend 2-bromomethylpyridine hydrobromide (1.0 equiv) in dichloromethane (DCM) (approx. 10 mL/mmol) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a 10% aqueous solution of K₂CO₃ until the aqueous phase reaches a basic pH (pH ~8-9) 1.

  • Transfer the mixture to a separatory funnel and vigorously shake to ensure complete deprotonation.

  • Separate the organic (DCM) layer. Extract the aqueous layer with two additional portions of DCM.

  • Combine the organic layers and dry over anhydrous MgSO₄ at 0 °C for 10 minutes 1.

  • Filter the drying agent.

    • Self-Validation Check: The solution MUST be completely transparent. If it turns pink or red, degradation has occurred, and the batch should be discarded.

  • Do not concentrate. Immediately add the nucleophile/reagent for the subsequent reaction directly to the DCM solution and proceed with the next synthetic step 1.

Workflow Start Hydrobromide Salt (Stable) Step1 Biphasic Extraction (DCM / aq. K2CO3 at 0°C) Start->Step1 Step2 Phase Separation (Collect organic layer) Step1->Step2 Step3 Drying (Anhydrous MgSO4, 0°C) Step2->Step3 Decision CRITICAL: Do NOT evaporate solvent! Step3->Decision Step4 Telescope Reaction (Add directly to next step) Decision->Step4

Step-by-step workflow for the free-basing and in-situ utilization of bromoalkyl heterocycles.

Protocol 2: Triethylamine-Deactivated Silica Gel Chromatography

Causality Note: Triethylamine acts as a sacrificial base, binding to the highly acidic silanol sites on the silica gel. This prevents the acid-catalyzed elimination or degradation of the bromo-alkyl heterocycle during elution.

  • Prepare a solvent mixture of your desired eluent (e.g., Hexanes/Ethyl Acetate) containing 10% (v/v) Triethylamine (TEA) 2.

  • Slurry-pack the chromatography column using the TEA-spiked solvent mixture and standard silica gel (230–400 mesh).

  • Flush the column with at least 3 column volumes of the TEA-spiked solvent to ensure complete deactivation of the silica matrix.

  • Equilibrate the column by flushing with 2 column volumes of your standard eluent (without TEA) to remove excess free TEA, which might otherwise co-elute and contaminate your product.

  • Load the crude bromo-alkyl heterocycle onto the column.

  • Elute rapidly using positive pressure (flash chromatography).

    • Self-Validation Check: The visual appearance of red or brown banding on the column indicates that the compound is degrading 2. You must minimize the time the compound spends on the stationary phase.

  • Pool the product-containing fractions and concentrate under reduced pressure at a low temperature (water bath < 25 °C). Store the purified product immediately under an inert atmosphere at -20 °C.

References

  • Kos, M., et al. (2025). Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates. The Journal of Organic Chemistry.[Link]

  • Espinoza-Hicks, C., et al. (2015). Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. Molecules, 20(11), 20719-20740.[Link]

Sources

Troubleshooting low yields in thiazole amine alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thiazole Amine Alkylation

Welcome to the technical support center for thiazole amine alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this crucial synthetic transformation. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and its N-alkylation is a key step in modulating biological activity.[1][2] However, the reaction is often plagued by issues of low yield, poor selectivity, and challenging purifications.

This document moves beyond simple protocols to provide a deeper understanding of the mechanistic principles at play, helping you to diagnose problems and rationally design solutions.

Initial Diagnosis: Why Is My Reaction Underperforming?

Low yield is a symptom, not a diagnosis. The first step in troubleshooting is to determine the fate of your starting material. A carefully monitored analytical run (TLC, LC-MS) is essential. Use the following diagnostic workflow to narrow down the potential causes.

Troubleshooting_Workflow start Low Yield Observed check_sm Is Starting Amine Consumed? start->check_sm sm_present Significant Starting Material Remains check_sm->sm_present No sm_gone Starting Material Largely Consumed check_sm->sm_gone Yes cause1 Possible Causes: - Insufficient reactivity (temp, time) - Poor solubility - Steric hindrance - Inactive reagents sm_present->cause1 check_spots Multiple Products Observed (TLC/LC-MS)? sm_gone->check_spots multiple_products Yes, Multiple Products check_spots->multiple_products Yes one_product No, Single Major Product (but low isolated yield) check_spots->one_product No cause2 Possible Causes: - Regioselectivity issues (Endo- vs. Exo-alkylation) - Over-alkylation (di- or tri-alkylation) - Side reactions with other functional groups multiple_products->cause2 cause3 Possible Causes: - Product degradation under reaction conditions - Difficult purification (water soluble, streaking on silica) - Mechanical loss during workup one_product->cause3

Caption: Initial diagnostic workflow for troubleshooting low yields.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction is clean but the yield is very low, with most of the starting amine recovered. What's going wrong?

A: This classic scenario points to insufficient reaction activation. The energy barrier for the Sₙ2 reaction is not being overcome. Let's break down the potential culprits.

  • Causality—The Sₙ2 Barrier: The N-alkylation of an amine with an alkyl halide is a bimolecular nucleophilic substitution (Sₙ2) reaction.[3] Its rate is dependent on the concentration of both the nucleophile (the amine) and the electrophile (the alkyl halide), as well as intrinsic factors like nucleophilicity, steric hindrance, and solvent effects.[4][5] If the reaction stalls, one of these factors is suboptimal.

  • Troubleshooting Steps:

    • Increase Thermal Energy: Sterically hindered substrates often require more energy to react.[6]

      • Action: Gradually increase the reaction temperature in 10-20 °C increments. If your solvent is low-boiling (e.g., THF), switch to a higher-boiling polar aprotic solvent like DMF, DMSO, or NMP.[3]

      • Pro-Tip: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture.[1][7]

    • Enhance Nucleophilicity with a Stronger Base: The exocyclic amino group is often not nucleophilic enough on its own. A base is required to deprotonate it, generating a more potent anionic nucleophile.

      • Action: If you are using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH), lithium bis(trimethylsilyl)amide (LiHMDS), or LDA.[8][9] These bases will irreversibly deprotonate the amine, increasing its concentration in the reactive form.

    • Check Reagent Integrity:

      • Alkyl Halide: Alkyl halides, especially iodides, can degrade over time. Ensure they are fresh or purified.

      • Solvent: Anhydrous conditions are critical, especially when using strong bases like NaH. Water will quench the base and the deprotonated amine. Use freshly dried solvents.

    • Improve Solubility: If your thiazole amine is not fully dissolved, the reaction is limited by the solid-liquid interface, slowing it down considerably.[3]

      • Action: Switch to a solvent in which all reactants are fully soluble at the reaction temperature (e.g., DMF or DMSO).[4]

Q2: My LC-MS shows multiple product peaks with the same mass. What is causing this isomer formation?

A: You are likely facing a regioselectivity problem. The 2-aminothiazole nucleus has two primary nucleophilic nitrogen atoms: the exocyclic primary amine (N-exo) and the endocyclic ring nitrogen (N-endo).[9] Alkylation can occur at either site, leading to regioisomers.

  • Causality—Kinetic vs. Thermodynamic Control:

    • Endocyclic (Ring) N-Alkylation: In the absence of a base, or under neutral/acidic conditions, the more basic and accessible ring nitrogen is often alkylated first. This forms a stable thiazolium salt.[2][10][11] This is often the kinetically favored product.

    • Exocyclic (Amine) N-Alkylation: In the presence of a strong base, the exocyclic amino group is deprotonated. This highly nucleophilic anion then preferentially attacks the alkyl halide. This is often the thermodynamically favored product and the desired outcome for many applications.[9]

Regioselectivity sub 2-Aminothiazole endo_prod Endocyclic Alkylation (3-Alkyl-2-imino-thiazoline) sub->endo_prod R-X No Base / Heat (Kinetic Product) exo_prod Exocyclic Alkylation (2-(Alkylamino)thiazole) sub->exo_prod 1. Strong Base (e.g., NaH) 2. R-X (Thermodynamic Product)

Caption: Regioselectivity in the alkylation of 2-aminothiazoles.

  • Troubleshooting Steps:

    • Employ a Strong Base: To strongly favor exocyclic alkylation, use at least one full equivalent of a strong base like NaH or an amide base (LDA, LiHMDS).[9] This ensures the exocyclic amine is fully deprotonated. Weak inorganic bases like K₂CO₃ may not be sufficient to prevent competitive ring alkylation.[12]

    • Control Temperature of Deprotonation: Add the base at a low temperature (0 °C or -78 °C) to allow for clean deprotonation before adding the alkylating agent. Then, allow the reaction to slowly warm to the desired temperature.

    • Consider the Alkylating Agent: Highly reactive, unhindered alkylating agents (e.g., methyl iodide) may be less selective. If issues persist, a slightly less reactive electrophile (e.g., benzyl bromide vs. benzyl iodide) might improve selectivity, albeit at the cost of reaction time.[8]

Q3: I'm getting a mixture of mono- and di-alkylated products. How can I improve selectivity for the mono-alkylated species?

A: This is a pervasive issue in amine alkylation. The product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine due to the electron-donating nature of the new alkyl group.[13] This makes it compete effectively for the remaining alkyl halide, leading to over-alkylation.

  • Causality—The "Runaway" Reaction: Once the first alkylation occurs, the resulting secondary amine can be deprotonated by any available base (or even another molecule of the starting amine), creating a new, highly reactive nucleophile that rapidly undergoes a second alkylation.[13]

  • Troubleshooting Steps:

    • Control Stoichiometry:

      • Action: Use the thiazole amine as the limiting reagent. Start with a slight excess of the amine relative to the alkylating agent (e.g., 1.2 to 1.0 equivalents). While this will leave starting material behind, it starves the reaction of the electrophile once the primary amine is consumed.

    • Slow Addition of Alkylating Agent:

      • Action: Instead of adding all the alkyl halide at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the electrophile low, favoring its reaction with the more abundant starting material over the newly formed mono-alkylated product.

    • Use a Bulky Alkylating Agent: If the target molecule allows, using a sterically hindered alkylating agent can physically inhibit the second alkylation on the already substituted nitrogen.[13]

    • Alternative Synthetic Routes: For challenging cases, direct alkylation may not be the best approach. Consider a reductive amination protocol.[1] This involves forming an imine between the thiazole amine and an aldehyde or ketone, followed by in-situ reduction (e.g., with NaBH₄ or NaBH(OAc)₃). This method is highly selective for mono-alkylation.[1]

Data & Protocols

Table 1: Influence of Reaction Parameters on Alkylation Yield
EntryBase (Equiv.)SolventAlkyl Halide (Equiv.)Temp (°C)Time (h)Approx. Yield (%)Primary Issue Noted
1K₂CO₃ (2.0)AcetonitrileBenzyl Bromide (1.2)801245%[1]Incomplete conversion
2NaH (1.2)DMFBenzyl Bromide (1.1)25485%High yield
3NoneDMFBenzyl Bromide (1.1)100860%Mixture of regioisomers
4K₂CO₃ (2.0)DMFMethyl Iodide (3.0)60630% (mono)Significant over-alkylation[3]
5LiHMDS (1.2)THFIsopropyl Bromide (1.5)602420%Steric hindrance[6]

Note: Yields are representative and highly substrate-dependent.

Experimental Protocol: Optimized N-Alkylation of 2-Aminothiazole using NaH

This protocol is a general starting point for the selective mono-N-alkylation of a 2-aminothiazole at the exocyclic nitrogen.

1. Reagent Preparation:

  • Ensure the 2-aminothiazole starting material is dry.

  • Use anhydrous N,N-Dimethylformamide (DMF) from a sealed bottle or freshly dried over molecular sieves.

  • Sodium hydride (NaH) should be a 60% dispersion in mineral oil.

2. Reaction Setup:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the 2-aminothiazole (1.0 equiv).

  • Add anhydrous DMF (approx. 0.1 M concentration relative to the amine).

  • Stir the mixture under a positive pressure of nitrogen until the solid is fully dissolved.

  • Cool the flask to 0 °C using an ice-water bath.

3. Deprotonation:

  • Carefully add NaH (1.2 equiv, 60% dispersion) portion-wise to the stirred solution at 0 °C.

    • CAUTION: Hydrogen gas is evolved. Ensure adequate ventilation and a positive nitrogen flow to carry it out of the system.

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The solution may change color or become a thicker slurry.

4. Alkylation:

  • Cool the mixture back down to 0 °C.

  • Add the alkyl halide (1.1 equiv) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

5. Monitoring and Workup:

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).[1]

  • Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

6. Purification:

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[1][6]

References

  • Smith, T. E., et al. (2002). EFFECTS OF BASE, ELECTROPHILE, AND SUBSTRATE ON THE SELECTIVE ALKYLATION OF HETEROAROMATIC SYSTEMS. Department of Chemistry, Williams College.
  • Raugei, S., & Klein, M. L. (2009). Steric effects and solvent effects on SN2 reactions. PubMed. [Link]

  • Quan, L. D., et al. (2018). Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. ResearchGate. [Link]

  • Larraufie, M., et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Nature Communications. [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Chemistry LibreTexts. (2014). 8.2: Factors That Affect Sₙ2 Reactions. [Link]

  • Yagupol’skii, L. M. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications.
  • D'yakonov, I. A., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. MDPI. [Link]

  • Wikipedia. Thiazole. [Link]

  • Al-Azzawi, A. M. (2020). Review of the synthesis and biological activity of thiazoles. ResearchGate. [Link]

  • ResearchGate. Scheme 14. Alkylation of thiazole 24. Reagents and conditions: i. LDA,.... [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Vorogushin, A. V. (2009). Overview of the Chemistry of 2-Thiazolines.
  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]

  • Hasanah, I., & Zakik, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences.
  • ResearchGate. N-alkylation of aminothiazole ring in ceftazime?. [Link]

  • Organic Chemistry. (2022). Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism. YouTube.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Mandal, M. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir.
  • Rostami, A., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. [Link]

  • Kuh, E., & Neier, W. B. (1949). Purification of 2-aminothiazole.
  • Fayed, B., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors.
  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Zauer, K. K., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Institute of Organic Synthesis, Ural Division of the Russian Academy of Sciences.
  • Wang, Z., et al. (2020). Nucleophilic Dearomatization of N-Heteroaromatics Enabled by Lewis Acids and Copper Catalysis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Wang, J., et al. (2023). Photomediated controllable alkylation/nitrosoalkylation of N-heteroaromatics via nucleohomolytic substitution of alkylboronic esters with N-nitrosamines. RSC Publishing.
  • Kumar, K., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS One.
  • Carmack, M., & Smith, C. W. (1956). Amine alkylation.
  • Kaplan, G., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC. [Link]

  • Stewart, H. W., & Turner, R. J. (1951). Alkylation of 2-Aminothiazoles.
  • Al-Masoudi, W. A. (2023). The Synthesis and Characterization of Potential Novel Active Compounds - 2-aminothiazole Derives Schiff Bases.
  • Rosales-Vázquez, R., et al. (2023). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. MDPI.
  • Abdulghani, S. S., et al. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity.

Sources

Stabilization of 5-(2-Bromoethyl)thiazol-2-amine free base vs salt

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilization & Handling of 5-(2-Bromoethyl)thiazol-2-amine

Executive Summary

Current Status: Critical Handling Alert Molecule: 5-(2-Bromoethyl)thiazol-2-amine Primary Issue: Rapid autocyclization of the free base. Recommendation: Store exclusively as the hydrobromide (HBr) or hydrochloride (HCl) salt. Isolate free base only for immediate in situ use.

Module 1: The Core Instability Mechanism

The fundamental challenge with 5-(2-Bromoethyl)thiazol-2-amine is that it acts as a "suicide substrate" in its free base form. It contains both a nucleophile (the thiazole nitrogen/exocyclic amine) and an electrophile (the alkyl bromide) on the same flexible chain.

The "Scorpion" Effect (Intramolecular Alkylation): In the free base form, the ethyl chain has sufficient rotational freedom to allow the terminal carbon-bromine bond to approach the endocyclic nitrogen (N3). This leads to a rapid, irreversible intramolecular


 reaction, forming a bicyclic quaternary ammonium salt (likely a thiazolo[3,2-a]pyrimidinium derivative). This process is accelerated by heat, light, and polar solvents.

Why the Salt Form Works: Protonation of the thiazole system (using HBr or HCl) accomplishes two critical tasks:

  • Electronic Deactivation: It occupies the nucleophilic nitrogen lone pairs, physically blocking the attack on the carbon-bromine bond.

  • Lattice Stabilization: The ionic lattice of the salt is rigid, restricting the conformational freedom required for the "tail" to whip around and react with the "head."

Visualizing the Degradation Pathway

DegradationPathway FreeBase Free Base (Nucleophilic & Flexible) TS Transition State (Conformational Folding) FreeBase->TS Room Temp / Solution SaltForm HBr Salt Form (Stable Crystalline Solid) FreeBase->SaltForm + HBr (Protonation) Cyclized Cyclized Quaternary Salt (Inert Tar/Impurity) TS->Cyclized Fast Intramolecular SN2 SaltForm->FreeBase Neutralization (Base)

Figure 1: The kinetic competition between stabilization (salt formation) and degradation (cyclization).

Module 2: Troubleshooting Guide

Use this matrix to diagnose issues with your material.

Symptom Probable Cause Immediate Corrective Action
Material turned into a sticky brown tar/gum. Autocyclization: You stored the free base for too long (>1 hour) or allowed it to warm up in solution.Irreversible. The material is lost. Synthesize fresh material and precipitate immediately as HBr salt.
Low yield in coupling reactions. Premature Degradation: You isolated the free base, dried it, and then tried to react it.Switch to In Situ: Do not isolate the free base. Neutralize the salt in the reaction vessel immediately before adding the coupling partner.
White precipitate forms in the NMR tube. Spontaneous Salt Formation: If using CDCl3, trace HCl in the solvent may be protonating the amine.Use neutralized CDCl3 (pass through basic alumina) or switch to DMSO-d6. Note: This "impurity" is actually the stable form.
Melting point is lower than literature (or broad). Partial Hydrolysis: Moisture has hydrolyzed the C-Br bond to C-OH.Recrystallize from anhydrous Ethanol/Et2O. Ensure storage is desiccated.[1]

Module 3: Recommended Protocols

Protocol A: Storage & Handling of the Salt
  • Form: 5-(2-Bromoethyl)thiazol-2-amine Hydrobromide (1:1 or 1:2 salt).

  • Temperature: -20°C (Long term) or 4°C (Active use).

  • Atmosphere: Argon or Nitrogen (Hygroscopic).

  • Container: Amber glass (protect from light-induced radical debromination).

Protocol B: Generating the Free Base for In Situ Use

Do not isolate the free base as a dry solid.

  • Suspend: Place the HBr salt in your reaction solvent (e.g., DMF, THF, or Acetonitrile).

  • Cool: Chill the suspension to 0°C.

  • Neutralize: Add exactly 1.0 - 1.1 equivalents of a non-nucleophilic base (e.g., DIPEA, TEA, or NaH).

  • React: Add your electrophile/nucleophile coupling partner immediately (within 5 minutes).

    • Why? This minimizes the "window of opportunity" for the molecule to destroy itself before reacting with your target.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I store the free base if I keep it at -80°C?

  • Technical Answer: Theoretically, yes, kinetics slow down at -80°C. However, the thawing process creates a "danger zone" where local concentration and temperature gradients trigger cyclization.

  • Verdict: No. The risk of batch failure outweighs the convenience. Always store as the salt.

Q2: Why HBr? Can I use HCl?

  • Technical Answer: You can use HCl, but HBr is preferred for two reasons:

    • Synthesis Artifact: The precursor is often the alcohol, converted to the bromide using HBr/AcOH. The product naturally precipitates as the HBr salt.

    • Counter-ion Exchange: If you use HCl on an alkyl bromide, there is a small risk of halogen exchange (Finkelstein-type) over long periods, leading to a mixture of alkyl-Br and alkyl-Cl.

Q3: I see a "dimer" impurity by LC-MS. What is it?

  • Technical Answer: This is intermolecular alkylation. One molecule's amine attacked another molecule's bromide tail.[2] This happens if you neutralize the salt in a highly concentrated solution (>0.5 M) without a coupling partner present.

  • Prevention: Keep concentrations dilute (<0.1 M) during the neutralization step if possible.

Module 5: Comparison Data

FeatureFree BaseHydrobromide Salt
Shelf Life (RT) < 24 Hours> 12 Months
Shelf Life (-20°C) ~ 1 Week> 2 Years
Physical State Oil / Low-melting solidCrystalline Solid
Reactivity High (Nucleophilic & Electrophilic)Low (Latent Electrophile)
Hygroscopicity ModerateHigh (Desiccator Required)

References

  • General Thiazole Stability & Synthesis

    • Context: Describes the synthesis of substituted 2-aminothiazoles and the necessity of salt form
    • Source: Organic Process Research & Development.[3] "A Novel Scalable Synthesis of Pramipexole."

    • URL:[Link]

  • Intramolecular Cyclization Mechanisms

    • Context: fundamental principles of intramolecular alkylation in amino-halides (forming 5/6-membered rings).
    • Source: Master Organic Chemistry. "Intramolecular Reactions: Ring Closure."
    • URL:[Link]

  • Handling of Thiazole Intermediates (Safety Data): Context: SDS for the related 2-amino-5-bromothiazole HBr, highlighting storage conditions (Keep Cold, Hygroscopic). Source: Fisher Scientific SDS.

Sources

Optimizing solvent choice for nucleophilic substitution on thiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket: #THZ-SNAr-0042 Subject: Optimizing Solvent Choice for Nucleophilic Substitution on Thiazoles

Operator Message

Welcome to the Technical Support Center. I understand you are optimizing a Nucleophilic Aromatic Substitution (


) on a thiazole core. This is a deceptive scaffold; while the C2 position is activated by the adjacent nitrogen, the electron density of the sulfur atom often renders the ring less reactive than comparable pyridines or pyrimidines.

Many researchers default to DMF or DMSO and then struggle with workup or inexplicable impurities. Below, I have structured a troubleshooting guide based on the three most common failure modes I see in the field: Kinetic Stalling , Solvent-Derived Impurities , and Workup Emulsions .

Module 1: Kinetic Stalling (Why is my reaction slow?)

User Issue: "I am reacting 2-chlorothiazole with a secondary amine in ethanol at reflux, but conversion is stuck at 40% after 24 hours."

Root Cause Analysis: You are likely experiencing Nucleophile Caging . In protic solvents like ethanol, the solvent forms a hydrogen-bond network (solvation shell) around your nucleophile. The energy required to "strip" this solvent shell off the nucleophile contributes significantly to the activation energy, slowing the reaction.

The Solution: The "Naked Anion" Effect Switch to a Polar Aprotic Solvent (DMSO, NMP, DMF).[1][2] These solvents solvate cations (like


 or protonated amines) very well due to their high dipole moments, but they do not form hydrogen bonds with anions. This leaves the nucleophilic anion "naked" (desolvated) and highly reactive.
Visualizing the Solvation Effect

SolvationEffect cluster_protic Protic Solvent (Ethanol) cluster_aprotic Polar Aprotic Solvent (DMSO) Nuc1 Nucleophile (Nu-) Nuc2 Naked Nucleophile (Nu-) Nuc1->Nuc2 Switching Solvent Increases k(obs) by ~100x Cage H-Bond Cage (Solvent Shell) Cage->Nuc1 Stabilizes/Deactivates Cation Counterion (Na+) Solvent DMSO Molecules Solvent->Cation Strong Solvation

Caption: Protic solvents cage the nucleophile, raising activation energy. Aprotic solvents sequester the counterion, leaving the nucleophile reactive.[1][2]

Module 2: Impurity Profiling (Where did this byproduct come from?)

User Issue: "I see a +29 mass impurity (or dimethylamine adduct) when heating my reaction in DMF."

Root Cause Analysis: This is a classic "phantom nucleophile" error. DMF is not inert. At temperatures


, or in the presence of strong bases (like NaH or hydroxide), DMF decomposes to form dimethylamine , which is a better nucleophile than your target amine. It will outcompete your reactant and install a 

group at the C2 position.

Troubleshooting Table: Solvent Selection Matrix

SolventClassRec. Temp LimitPrimary RiskBest Use Case
DMF Polar Aprotic

Decomposes to

(nucleophile). Violent reaction with NaH.
Mild

with weak bases.
DMSO Polar Aprotic

Thermal runaway with halides/bases. Difficult removal.High-barrier substrates (e.g., 2-fluorothiazole).
NMP Polar Aprotic

Expensive; Reprotoxic (check local EHS).High-temp reactions where DMF fails.
MeCN Polar AproticReflux (

)
Low boiling point (often too low for thiazoles).Cleanest workup (evaporation).
Toluene Non-Polar

Poor solubility of salts.Requires Phase Transfer Catalyst (PTC).
Decision Logic for Solvent Selection

SolventDecision Start Start: Thiazole SNAr TempCheck Required Temp? Start->TempCheck BaseCheck Strong Base (NaH/KOH)? TempCheck->BaseCheck > 100°C MeCN Use Acetonitrile (MeCN) TempCheck->MeCN < 80°C NMP Use NMP or DMAc (Avoid DMF) BaseCheck->NMP No PTC Use Toluene/Water + PTC (Avoids Decomposition) BaseCheck->PTC Yes Solubility Reagents Soluble in Organics? Solubility->PTC No (Salts)

Caption: Logic flow to avoid solvent decomposition and ensure solubility. Note the preference for PTC at high temperatures with strong bases.

Module 3: Advanced Protocols (How do I fix the workup?)

User Issue: "I used DMSO and now I can't get it out. My product is an oil and won't crystallize."

Solution 1: The LiCl Wash (The "Salting Out" Trick) DMSO is miscible with water, but it is more soluble in water than in organic solvents unless the water is saturated with salt. However, standard brine (NaCl) is often insufficient.

  • Protocol: Dilute reaction mixture with Ethyl Acetate. Wash 3x with 5% aqueous Lithium Chloride (LiCl) .

  • Mechanism: LiCl is highly hygroscopic and increases the ionic strength of the aqueous layer, forcing organic impurities (product) into the organic layer while aggressively pulling DMSO into the aqueous phase.

Solution 2: Phase Transfer Catalysis (The "Green" Scale-up) Instead of struggling to remove high-boiling solvents, use a biphasic system. This is the industry standard for scaling thiazole chemistry.

Standard Operating Procedure (SOP): PTC Thiazole Amination

  • Solvent System: Toluene (Organic phase) and Water (Aqueous phase) in a 1:1 ratio.

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5-10 mol%).

  • Base: Potassium Carbonate (

    
    ) or KOH (dissolved in the water layer).
    
  • Process:

    • Dissolve 2-chlorothiazole in Toluene.

    • Dissolve amine and Base in Water.

    • Add TBAB.

    • Heat to reflux (

      
      ) with vigorous stirring  (critical for surface area).
      
  • Advantage: The reaction happens at the interface. Upon completion, simply separate the layers. The product is in Toluene; the salt and catalyst stay in the water. No DMSO to remove.

References
  • Mechanism & Solvation: Acevedo, O., & Jorgensen, W. L. (2004).[3] Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society, 126(26), 8241–8252. Link

  • DMF Decomposition: Bushey, S. T., et al. (2016).[4] A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylformamide.[4][5] Tetrahedron Letters, 57(10), 1142-1145. Link

  • Safety (NaH/DMF): Yang, H., et al. (2006). Thermal Hazards and Safe Scale-Up of Reactions Containing Dimethyl Sulfoxide.[6] Organic Process Research & Development, 16, 1994–2000.[6] Link

  • PTC Methodology: Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399–1403. Link

  • Thiazole Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter 19: 1,3-Azoles: Thiazoles). Link

Sources

Technical Support Center: Thiazole Synthesis & Impurity Management

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted


-Haloketones from Hantzsch Thiazole Synthesis
Ticket ID:  THZ-GTI-001
Status:  Open
Support Tier:  Level 3 (Senior Application Scientist)

Executive Summary

You are encountering residual


-haloketones (e.g., phenacyl bromide, chloroacetone) in your thiazole synthesis. These compounds are potent lachrymators and, more critically, Genotoxic Impurities (GTIs)  (alkylating agents). Their complete removal is a safety and regulatory mandate in drug discovery.

This guide prioritizes Chemical Scavenging and Process Control over traditional chromatography, which often fails to resolve these non-polar halides from the desired thiazole product.

Module 1: Process Control (Prevention Strategy)

The most effective way to remove an impurity is to ensure it is fully consumed.

The "Limiting Reagent" Rule

In Hantzsch synthesis, the


-haloketone is the toxic liability. The thioamide/thiourea is generally benign and water-soluble.
  • Incorrect: 1.0 eq Haloketone : 1.0 eq Thioamide (Risks unreacted halide).

  • Correct: 1.0 eq Haloketone : 1.2–1.5 eq Thioamide .

Why? Driving the reaction with excess nucleophile (thioamide) ensures the electrophile (haloketone) is statistically eliminated. Unreacted thioamide is easily removed via aqueous workup or filtration, whereas unreacted haloketone "streaks" on silica and co-elutes with the product.

Monitoring Protocol

Do not rely on TLC alone.


-haloketones often have weak UV absorbance or overlap with the product.
  • LC-MS Monitoring: Look for the specific isotopic pattern of the halide (M/M+2 doublet for Br/Cl).

  • Visual Cue: If the reaction mixture remains strongly lachrymatory (eye-stinging) after the theoretical end-time, the conversion is incomplete.

Module 2: Scavenging (The Gold Standard)

For pharmaceutical intermediates where <10 ppm GTI limits apply.

If stoichiometry adjustment is impossible (e.g., valuable starting material), use Polymer-Supported Scavengers . This is the industry-standard method for GTI remediation.

Recommended Scavenger: Thiol-Functionalized Resin
  • Resin Type: Silica-supported Thiol (Si-Thiol) or Polystyrene-Thiol (PL-Thiol).

  • Mechanism: The thiol group (

    
    ) acts as a soft nucleophile, attacking the 
    
    
    
    -carbon of the haloketone via
    
    
    , covalently binding the impurity to the bead.
  • Selectivity: Thiols react rapidly with

    
    -haloketones but are generally unreactive toward the aromatic thiazole ring.
    
Scavenging Protocol
StepActionTechnical Note
1 Calculate Loading Use 2–4 equivalents of resin relative to the estimated unreacted haloketone (usually 0.1–0.2 eq relative to starting material).
2 Solvent Choice Dissolve crude mixture in THF, DCM, or MeOH. Avoid solvents that swell polystyrene poorly if using PL-resins (Silica resins are rigid and solvent-independent).
3 Incubation Add resin and agitate (do not stir with magnetic bar; it grinds the beads) for 1–4 hours at RT.
4 Filtration Filter through a fritted glass funnel or a SPE cartridge.
5 Result The filtrate contains the thiazole; the toxic halide is trapped on the filter cake.
Workflow Visualization

ScavengingWorkflow Crude Crude Mixture (Thiazole + Haloketone) Resin Add Si-Thiol Resin (2-4 eq vs Impurity) Crude->Resin Agitate Agitate (2-4 Hours, RT) Resin->Agitate S_N2 Reaction Filter Filtration (Remove Beads) Agitate->Filter Filtrate Filtrate (Pure Thiazole) Filter->Filtrate Liquid Phase Waste Solid Waste (Resin-bound Halide) Filter->Waste Solid Phase

Caption: Figure 1.[1][2] Workflow for removing genotoxic


-haloketones using solid-phase extraction (scavenging).

Module 3: Chemical Destruction (Solution Phase)

If resins are unavailable, use a "Sacrificial Nucleophile."

This method uses a cheap, soluble thiol to consume the haloketone, converting it into a polarity-distinct species that can be washed away.

Protocol
  • Add Nucleophile: Add 0.1–0.2 eq (relative to main reaction) of N-Acetylcysteine or Thiophenol to the reaction mixture.

  • React: Stir for 1 hour. The thiol displaces the halide.

  • Workup:

    • If using N-Acetylcysteine : The adduct is highly polar/acidic. Wash the organic layer with aqueous

      
      .[3] The impurity will partition into the aqueous phase.
      
    • If using Thiophenol : The adduct is lipophilic but distinct. It will separate easily on silica gel compared to the streaking haloketone.

Troubleshooting & FAQs

Q1: My product precipitates as a solid. Can I just wash the solid to remove the haloketone?

A: Often, yes. The Hantzsch product initially forms as a hydrobromide salt (


).[4] This salt is often insoluble in non-polar solvents (ether/DCM).
  • Try this: Filter the crude solid and wash copiously with diethyl ether or dichloromethane. The neutral

    
    -haloketone is soluble in ether and will wash away. Then, neutralize the salt with 
    
    
    
    to get the free base.

Q2: I smell the lachrymator even after column chromatography. Why?

A:


-haloketones are volatile and non-polar. They often "tail" or streak through silica columns, contaminating all fractions.
  • Fix: You must destroy the halide before chromatography using the Scavenging (Module 2) or Destruction (Module 3) methods. Do not rely on silica to separate it.[5]

Q3: Can I use amines (like trisamine resin) instead of thiols?

A: Use caution. While amines react with haloketones, they can also react with the thiazole ring if your product has electrophilic sites (e.g., chloromethyl groups). Thiols are "softer" nucleophiles and more selective for the


-haloketone.

Scientific Grounding: The Hantzsch Pathway

Understanding the mechanism reveals why the impurity persists. The reaction is a condensation followed by dehydration.[3][4] If the initial


 attack is slow (steric hindrance), the haloketone remains.

HantzschMechanism Start Alpha-Haloketone (Electrophile) Inter S-Alkylated Intermediate (Acyclic) Start->Inter S_N2 Attack Thio Thioamide (Nucleophile) Thio->Inter Cyclic Hydroxy-thiazoline (Cyclic Intermediate) Inter->Cyclic Cyclization (-HX) Product Thiazole Product (Aromatic) Cyclic->Product Dehydration (-H2O)

Caption: Figure 2. Simplified Hantzsch synthesis pathway. Unreacted material from the 'Start' node is the target impurity.

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter on Impurity Control). Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. (Foundational text on scavenger resins). Link

  • Biotage. (2024). ISOLUTE® Si-Thiol Metal and Electrophile Scavenger Application Note. (Industry standard protocol for scavenging alkyl halides). Link

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Reference for Hantzsch Mechanism). Link

  • European Medicines Agency (EMA). (2006).[6] Guideline on the Limits of Genotoxic Impurities. (Regulatory context for GTI removal). Link

Sources

Technical Support Center: Controlling Regioselectivity in 2-Aminothiazole Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a privileged scaffold in medicinal chemistry, the 2-aminothiazole core presents unique regioselectivity challenges due to its multiple reactive sites: the highly nucleophilic C5 position, the sterically accessible C4 position, and the tautomerically active exocyclic amine (N2).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve precise regiocontrol in your functionalization workflows.

I. Diagnostic Decision Tree

Before troubleshooting a failed reaction, it is critical to align your synthetic strategy with the inherent electronic and steric biases of the 2-aminothiazole core. Use the logical framework below to select the appropriate functionalization pathway.

Regioselectivity Start 2-Aminothiazole Core C5 C5 Position (Electron-Rich) Start->C5 Inherent Bias C4 C4 Position (Sterically Accessible) Start->C4 Directing Groups ExoN Exocyclic Amine (N2) Start->ExoN Base Control EAS Electrophilic Aromatic Substitution (e.g., NBS) C5->EAS CH_C5 Standard C-H Arylation C5->CH_C5 CH_C4 Directed C-H Arylation (Pd(OAc)2 / PPh3) C4->CH_C4 Acyl Acylation/Alkylation (Pyridine/DIPEA) ExoN->Acyl

Caption: Logical framework for directing regioselectivity in 2-aminothiazole functionalization.

II. Troubleshooting Guides & FAQs

Q1: I am trying to halogenate the 2-aminothiazole core, but I keep getting mixtures of mono- and di-halogenated products. How do I selectively target the C5 position?

Root Cause Analysis: The exocyclic 2-amino group strongly donates electron density into the thiazole ring via resonance. This makes the C5 position highly nucleophilic and exceptionally prone to Electrophilic Aromatic Substitution (EAS)[1]. However, applying harsh conditions (e.g., excess Br₂ in unbuffered solvents) overwhelms the system, leading to over-halogenation at C4 or exocyclic N-halogenation[2]. Causality & Solution: To achieve exclusive C5 selectivity, you must throttle the electrophilicity of your reagent. Use strictly controlled stoichiometric amounts (1.05 eq) of mild halogenating agents like N-Bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0 °C. The mild nature of NBS prevents over-oxidation, while the polar solvent stabilizes the intermediate Wheland complex, driving the reaction exclusively to the C5 thermodynamic sink.

Q2: My goal is to synthesize a 4-aryl-2-aminothiazole via C-H activation, but the reaction consistently yields the 5-aryl isomer. How can I force C4 selectivity?

Root Cause Analysis: In unguided Pd-catalyzed C-H arylation, the inherent electronic bias of the thiazole ring dictates that oxidative addition and subsequent metalation occur at the more electron-rich C5 position[1]. Causality & Solution: To override the intrinsic C5 preference, you must rely on catalyst/ligand control. Utilizing Miura’s C-H arylation conditions—specifically employing Pd(OAc)₂, PPh₃, and Cs₂CO₃ with iodoarenes—has been proven to effectively redirect the coupling to the C4 position[3]. The bulky triphenylphosphine ligand creates a steric environment that disfavors the C5 position (which is flanked by the sulfur atom), while the carbonate base facilitates a concerted metalation-deprotonation (CMD) pathway that is more sensitive to steric accessibility at C4.

Q3: When attempting to acylate the exocyclic amine, I observe significant amounts of endocyclic N-acylation (quaternization). How do I prevent this?

Root Cause Analysis: The 2-aminothiazole system exists in a tautomeric equilibrium between the aromatic amino-thiazole and the non-aromatic imino-thiazoline. Highly reactive electrophiles (like acyl chlorides) can kinetically attack the endocyclic nitrogen (N3), leading to unstable quaternary salts that decompose or ring-open. Causality & Solution: Shift the nucleophilicity entirely to the exocyclic nitrogen by using a non-nucleophilic base (e.g., Pyridine or DIPEA) combined with a milder electrophile (e.g., acetic anhydride). The base deprotonates the exocyclic amine during the transition state, ensuring that the exocyclic nitrogen acts as the primary nucleophile without disrupting the aromaticity of the thiazole ring.

III. Quantitative Data: Regioselective Reaction Conditions

The following table summarizes the optimized parameters required to drive functionalization to specific sites on the 2-aminothiazole scaffold.

Target SiteReaction TypeReagents / Catalytic SystemSolvent & TempTypical YieldRegiomeric Ratio
C5 BrominationNBS (1.05 eq)DMF, 0 °C to RT85–95%>99:1 (C5:C4)
C5 C-H ArylationAr-I, Pd(OAc)₂, Ag₂CO₃DMF, 100 °C60–80%95:5 (C5:C4)
C4 C-H ArylationAr-I, Pd(OAc)₂, PPh₃, Cs₂CO₃Toluene, 110 °C50–75%>90:10 (C4:C5)
Exo-N AcylationAc₂O, Pyridine (2.0 eq)DCM, 0 °C to RT>90%>99:1 (Exo:Endo)

IV. Validated Experimental Protocols

Protocol A: Regioselective C5-Bromination of 2-Aminothiazole

This protocol utilizes mild conditions to prevent over-halogenation, ensuring high fidelity at the C5 position.

  • Preparation: Dissolve 2-aminothiazole (10.0 mmol) in anhydrous DMF (20 mL) under an inert nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Dissolve N-Bromosuccinimide (10.5 mmol, 1.05 eq) in DMF (10 mL). Add this solution dropwise to the reaction flask over 30 minutes to prevent thermal spiking.

  • Self-Validation Checkpoint 1 (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material spot should disappear within 2 hours, replaced by a single, slightly less polar spot. LC-MS analysis of an aliquot should reveal an [M+H]⁺ mass shift of +78/80 Da, exhibiting the classic 1:1 isotopic pattern of a single bromine atom.

  • Quench & Workup: Pour the mixture into ice water (100 mL) containing 5% sodium thiosulfate to quench any residual active bromine. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the C5-bromo derivative.

Protocol B: Pd-Catalyzed C4-Selective C-H Arylation

This workflow relies on strict atmospheric control and specific ligand interactions to override the C5 electronic bias.

Workflow Prep 1. Reagent Prep (Inert Atmosphere) Mix 2. Catalyst Addition (Pd(OAc)2, Ligands) Prep->Mix React 3. C-H Arylation (110°C, 12-24h) Mix->React Quench 4. Quench & Filter (Celite Pad) React->Quench Purify 5. Chromatography (Silica Gel) Quench->Purify

Caption: Step-by-step experimental workflow for Pd-catalyzed C-H arylation of 2-aminothiazoles.

  • Preparation: In an oven-dried Schlenk tube, combine the 2-aminothiazole derivative (1.0 mmol), the desired iodoarene (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and anhydrous Cs₂CO₃ (2.0 mmol).

  • Atmospheric Control: Evacuate the tube and backfill with ultra-high purity Argon. Repeat this cycle three times. Add anhydrous, degassed Toluene (5 mL) via syringe.

  • Self-Validation Checkpoint 1 (Visual): Upon heating to 110 °C, the suspension should transition from a pale yellow to a dark brown/black homogeneous mixture, indicating the successful reduction of Pd(II) to the active Pd(0) catalytic species.

  • Reaction: Stir vigorously at 110 °C for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Self-Validation Checkpoint 2 (Analytical): Obtain a crude ¹H NMR spectrum. The diagnostic C5 proton of the newly formed 4-aryl-2-aminothiazole will appear as a sharp singlet (typically between δ 6.8–7.2 ppm, depending on the aryl group), confirming C4 regioselectivity. The absence of a C4 proton signal (which normally appears further upfield) validates the structural assignment.

V. References

  • Identification of α-Synuclein Proaggregator: Rapid Synthesis and Streamlining RT-QuIC Assays in Parkinson's Disease Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Chemistry of Heterocyclic Compounds. Volume 34. Thiazole and Its Derivatives. Source: Internet Archive / VDOC URL:[Link]

Sources

Handling hygroscopic hydrobromide salts of thiazole amines

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Hygroscopic Thiazole Amine Hydrobromide Salts

Executive Summary

Thiazole amine hydrobromide (HBr) salts are critical building blocks and pharmacophores in modern drug discovery, particularly for kinase inhibitors and GPCR ligands[1]. While the HBr salt form drastically improves aqueous solubility and bioavailability, it introduces severe solid-state handling challenges. The high lattice energy of the salt, combined with the hydrogen-bonding capacity of the thiazole nitrogen and the polarizability of the bromide ion, renders these compounds extremely hygroscopic[2],[3].

This guide provides self-validating protocols to troubleshoot deliquescence, precision weighing, and moisture determination, ensuring scientific integrity and reproducibility in your workflows.

Q&A Troubleshooting Guide
Q1: Why does my thiazole amine HBr salt turn into a sticky paste on the benchtop, and how should I store it?

The Causality: This phenomenon is known as deliquescence. It occurs when the ambient relative humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt. The hydrobromide salt absorbs atmospheric moisture until it literally dissolves in its own hydration layer[3]. Furthermore, moisture absorption accelerates the oxidation of the electron-rich thiazole sulfur and the hydrolysis of the amine[1].

The Solution (Storage Protocol):

  • Temperature & Container: Store at -20°C in amber glass vials (to prevent UV-catalyzed degradation) with Teflon-lined caps[1].

  • Atmosphere: Always overlay the solid with Argon before sealing. Argon is denser than Nitrogen and provides a superior protective blanket against moisture-laden air[1].

  • Retrieval: Before opening, allow the sealed vial to warm to room temperature inside a desiccator. Opening a cold vial immediately causes atmospheric water to condense directly onto the powder lattice[2].

Q2: Standard weighing causes my mass readings to drift upward continuously. What is the most accurate protocol for weighing these salts?

The Causality: The continuous mass increase is the real-time absorption of atmospheric water. If you weigh 100 mg of a deliquescent salt in open air, a significant percentage of that mass will be water, leading to incorrect stoichiometric ratios in your downstream reactions.

The Solution (Weighing by Difference Protocol): To eliminate environmental variables, you must use a "weighing by difference" self-validating system[4].

Step-by-Step Methodology:

  • Preparation: Purge a sealable screw-cap vial with dry Argon or N2.

  • Tare: Tare the empty, sealed vial on an analytical balance (resolution of at least 0.1 mg)[5].

  • Transfer: Inside a glove box or controlled dry zone, quickly transfer the estimated required amount of the HBr salt into the vial.

  • Gross Weight: Re-purge the vial with Argon, seal it tightly, and record the gross weight[4].

  • Dispense: Quickly uncap and pour the substance directly into your reaction vessel or titrator.

  • Final Weight: Re-purge the now "empty" vial, seal it, and re-weigh. The exact dispensed mass of the active compound is the mathematical difference between the gross weight and this final weight[4].

WeighingProtocol N1 1. Purge Vial (Argon/N2) N2 2. Tare Sealed Vial (Analytical Balance) N1->N2 N3 3. Transfer HBr Salt (Inside Glove Box) N2->N3 N4 4. Seal & Record Gross Weight N3->N4 N5 5. Dispense Salt (To Reactor/Titrator) N4->N5 N6 6. Re-weigh Empty Vial (Calculate Difference) N5->N6

Fig 1: Step-by-step weighing by difference protocol for highly hygroscopic salts.

Q3: How do I accurately determine the moisture content of my thiazole amine HBr salt using Karl Fischer (KF) titration?

The Causality: The Karl Fischer redox reaction (oxidation of SO₂ by I₂) is strictly stoichiometric only within a pH range of 5.5 to 8.0[5]. Because hydrobromide salts are acidic, dissolving them in the KF solvent lowers the pH. At pH < 5, the reaction stalls, leading to sluggish endpoints and falsely high water content readings[5]. Additionally, the extreme hygroscopicity of the KF reagent itself requires strict atmospheric protection[6].

The Solution (Buffered KF Protocol):

  • Apparatus Prep: Ensure the titration apparatus is protected from atmospheric moisture using silica gel or calcium chloride drying tubes[7].

  • Solvent Selection & Buffering: Use dry methanol as the primary solvent. To counteract the acidity of the HBr salt, add imidazole to the solvent system. This buffers the solution back into the ideal 5.5–8.0 pH range[5].

  • Pre-titration: Titrate the buffered solvent to absolute dryness before introducing the sample[6].

  • Sample Introduction: Use the "weighing by difference" method (described above) to introduce 10 to 50 mg of the water-containing sample directly into the titration flask[7].

  • Titration: Titrate with standard volumetric KF reagent under vigorous stirring until the bivoltametric endpoint is reached[7].

KFTitration S1 Sample Prep (Weigh by Difference) S2 Solvent System (Dry MeOH + Imidazole) S1->S2 S3 Titration (Volumetric KF Reagent) S2->S3 S4 Endpoint Detection (Bivoltametric) S3->S4

Fig 2: Karl Fischer titration pathway optimized for acidic thiazole amine hydrobromides.

Quantitative Data & System Parameters

To ensure reproducibility, adhere to the following validated parameters when handling and analyzing hygroscopic thiazole amine HBr salts:

ParameterOptimal Range / ConditionConsequence of DeviationCorrective Action
KF Working pH 5.5 – 8.0Reaction stalls (pH < 5); Side reactions (pH > 8)Add imidazole for acidic HBr salts; salicylic acid for free bases[5].
KF Sample Mass Yields 10 – 50 mg waterHigh titrant consumption or high margin of errorAdjust sample mass based on estimated hydration level[7].
Ambient Humidity < 40% RHAtmospheric moisture infiltrates the titration cellUtilize silica gel/CaCl₂ drying tubes on all apparatus vents[6].
Solvent System Methanol + ImidazoleIncomplete dissolution traps moisture in the latticeAdd formamide as a co-solvent or use homogenization[8].
Inert Gas Overlay Argon (Ar)Oxidation of thiazole sulfur; moisture ingressReplace Nitrogen with Argon due to higher gas density[1].
References

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation Patterns of Bromoethyl Thiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(2-bromoethyl)-4-methylthiazole and its analogs are critical intermediates in the synthesis of pharmaceuticals (e.g., clomethiazole, thiamine analogs). In drug development, verifying the integrity of the bromoethyl side chain is paramount, as the C-Br bond is the reactive handle for subsequent nucleophilic substitutions.

This guide provides a comparative technical analysis of the mass spectrometric (MS) behavior of bromoethyl thiazoles. It contrasts the diagnostic utility of Electron Impact (EI) versus Electrospray Ionization (ESI) and details the specific fragmentation mechanisms that distinguish these compounds from their chloro- and hydroxy-analogs.

Part 1: The Isotopic Fingerprint (The Diagnostic Anchor)

The most immediate and irrefutable evidence of a bromoethyl thiazole is its isotopic signature. Unlike standard organic molecules (M+ only) or chloro-analogs, bromine possesses a unique isotopic abundance that acts as a built-in validation system.

Comparative Isotopic Abundance

The two stable isotopes of bromine,


 and 

, exist in a nearly 1:1 ratio (50.69% vs. 49.31%). This results in a "doublet" molecular ion peak of equal intensity separated by 2 mass units.
FeatureBromoethyl Thiazole (

)
Chloroethyl Thiazole (

)
Hydroxyethyl Thiazole (No Halogen)
Pattern 1:1 Doublet 3:1 Ratio Single Peak (M+)
Separation 2 Da (

,

)
2 Da (

,

)
N/A
Diagnostic Value High (Unambiguous Br confirmation)High (Standard Cl pattern)Low (Requires high-res MS for confirmation)
Interference Minimal (Few organic elements mimic 1:1)Moderate (Can be confused with overlaps)High (Common organic background)

Expert Insight: In low-resolution MS, if you observe a molecular ion cluster where the


 and 

peaks are of equal height, you have effectively confirmed the presence of a single bromine atom before analyzing any fragments.

Part 2: Ionization Techniques Comparison

Choosing the correct ionization method is critical. For bromoethyl thiazoles, EI is superior for structural elucidation , while ESI is superior for purity and molecular weight confirmation .

EI vs. ESI Performance Matrix
FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Energy Level Hard Ionization (70 eV)Soft Ionization
Molecular Ion (

)
Weak or Absent (due to labile C-Br bond)Strong (

)
Fragmentation Rich, structural fingerprintMinimal (mostly molecular ion)
Primary Utility Structure Verification (Fingerprinting)Reaction Monitoring (Conversion tracking)
Limit of Detection Picogram range (GC-MS)Femtogram range (LC-MS)

Critical Causality: The C-Br bond energy (~276 kJ/mol) is significantly lower than C-Cl (~338 kJ/mol). Under 70 eV EI conditions, the molecular ion of bromoethyl thiazole often fragments immediately, sometimes making the molecular ion difficult to detect. ESI is required if observing the intact parent molecule is the primary goal.

Part 3: Mechanistic Fragmentation Pathways

Understanding how the molecule breaks apart allows you to distinguish the target product from impurities.

Primary Fragmentation Channels (EI-MS)
  • Pathway A: Homolytic C-Br Cleavage (The "Loss of 79/81")

    • Mechanism: The weakest bond (C-Br) breaks, releasing a bromine radical (

      
      ).
      
    • Observation: A dominant peak at

      
       (or 
      
      
      
      ).
    • Result: Formation of the thiazole-ethyl cation, which often rearranges to a stable vinyl-thiazole species.

  • Pathway B: HBr Elimination (The "Vinyl" Pathway)

    • Mechanism: Thermal or impact-driven elimination of HBr.

    • Observation: A peak at

      
       (or 
      
      
      
      ).
    • Result: Formation of 5-vinyl-4-methylthiazole (

      
      ).
      
  • Pathway C: Thiazole Ring Cleavage (RDA)

    • Mechanism: Retro-Diels-Alder (RDA) cleavage is characteristic of thiazoles.

    • Observation: Loss of HCN (27 Da) or

      
       (41 Da) from the ring itself.
      
    • Significance: Confirms the integrity of the heterocyclic core.

Visualizing the Pathway

The following diagram illustrates the fragmentation logic for 5-(2-bromoethyl)-4-methylthiazole (


).

Fragmentation M_Ion Molecular Ion (M+) m/z 205/207 (1:1) [Radical Cation] Frag_Br Loss of Br Radical (Alpha-Cleavage) M_Ion->Frag_Br -79/81 Da Frag_HBr Elimination of HBr (Thermal/Impact) M_Ion->Frag_HBr -80/82 Da Cation_Ethyl Thiazole-Ethyl Cation m/z 126 [Base Peak Candidate] Frag_Br->Cation_Ethyl RDA Ring Cleavage (RDA) Loss of HCN Cation_Ethyl->RDA -27 Da (HCN) Vinyl Vinyl-Thiazole Ion m/z 125 Frag_HBr->Vinyl Frag_Ring Thiazole Fragment m/z ~98/99 RDA->Frag_Ring

Caption: Fragmentation cascade of 5-(2-bromoethyl)-4-methylthiazole under EI conditions. Note the parallel pathways of radical loss (Br) and neutral loss (HBr).

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed for GC-MS (EI) , the industry standard for characterizing volatile thiazole intermediates.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Acetonitrile .

    • Why: Avoid chlorinated solvents (DCM, Chloroform) to prevent isobaric interference with the halogen signature.

  • Concentration: Dilute to approx. 10 ppm. High concentrations lead to dimer formation in the source.

Instrument Parameters (Agilent/Shimadzu Standard)
  • Inlet Temp:

    
    .
    
    • Caution: Do not exceed

      
      . Bromoethyl thiazoles are thermally labile; excessive heat causes pre-column degradation (HBr elimination), artificially inflating the vinyl-thiazole peak.
      
  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Ion Source:

    
     (Standard EI).
    
Data Validation Steps (The "Checklist")
  • Check the M+ Cluster: Do you see a 1:1 doublet at the expected MW?

    • Yes: Proceed.

    • No (Only M-Br seen): Lower inlet temperature by

      
       and re-inject.
      
  • Check the Base Peak: Is the base peak

    
     (Loss of Br)?
    
    • Yes: Consistent with bromoethyl structure.

    • No (Base peak is solvent or background): Sample too dilute.

  • Search for Impurities: Look for

    
     patterns indicative of the starting material (Alcohol: 
    
    
    
    ) or the chloro-analog (3:1 pattern).

Part 5: Comparative Case Study

Scenario: A process chemist needs to confirm the conversion of 4-methyl-5-thiazoleethanol (Alcohol) to 5-(2-bromoethyl)-4-methylthiazole (Bromide).

Diagnostic IonStarting Material (Alcohol)Product (Bromide)Result Interpretation
Molecular Ion

143 (Single peak)

205/207 (Doublet)
Primary Confirmation
Base Peak

112 (Loss of

)

126 (Loss of Br)
Structural Confirmation
Key Fragment

71 (Thiazole ring)

125 (Loss of HBr)
Purity Check

Conclusion from Data: If the mass spectrum shows a disappearance of


 143 and the emergence of the 205/207 doublet, the reaction is complete. If a 3:1 cluster appears at 

161/163, the sample is contaminated with the chloro-analog , likely due to HCl contamination in the bromination reagent.
Workflow Diagram

Workflow Sample Crude Reaction Mixture Prep Dilution in MeOH (No DCM!) Sample->Prep GC GC Separation (DB-5ms Column) Prep->GC MS EI-MS Detection (Scan 50-300 m/z) GC->MS Analysis Data Analysis: Check 1:1 Ratio MS->Analysis

Caption: Recommended analytical workflow for validating bromoethyl thiazole synthesis.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Methyl-5-thiazoleethanol. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from [Link]

  • Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.
  • MetwareBio. (2024). Top 6 Ion Sources in Mass Spectrometry: EI vs ESI. Retrieved from [Link]

Sources

Comparative Guide: HPLC Method Development for 2-Aminothiazole Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Polarity Paradox

2-Aminothiazole (2-AT) is a critical pharmacophore in medicinal chemistry, serving as a precursor for sulfathiazoles, pramipexole, and various kinase inhibitors. However, its purity analysis presents a classic chromatographic "polarity paradox."

As a small, basic heterocycle (pKa ~5.36, LogP ~0.38), 2-AT is too polar to retain well on standard C18 columns at acidic pH (where it is protonated), yet too basic to peak symmetrically at neutral pH due to silanol interactions.

This guide objectively compares three distinct separation strategies to solve this challenge:

  • Traditional Reverse Phase (C18): The baseline approach (often failing).

  • Ion-Pair Chromatography (IPC): The historical "brute force" fix.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): The modern, orthogonal solution.[1]

Our Verdict: While IPC provides robust retention for QC environments, HILIC is the superior choice for trace impurity profiling and LC-MS compatibility due to its distinct selectivity mechanisms and lack of non-volatile salts.

The Challenge: Physicochemical Barriers

To develop a robust method, one must first understand the molecule's behavior.

PropertyValueChromatographic Implication
Basicity (pKa) 5.36At pH < 5, 2-AT is protonated (

). Positively charged species repel hydrophobic C18 stationary phases, leading to elution in the void volume (

).
Hydrophobicity (LogP) 0.38Highly hydrophilic. Requires nearly 100% aqueous conditions in RP-HPLC, risking "phase dewetting" (pore collapse) on standard C18 columns.
UV Absorbance

Detectable by UV, but requires solvents transparent in the low-UV range (avoiding acetone/THF).
Key Impurities Thiourea, DimersThiourea is even more polar than 2-AT, often co-eluting with the solvent front in RP-HPLC.

Comparative Methodology

We evaluated three distinct protocols. Below is the direct comparison of their performance characteristics.

Method A: The "Baseline" (Standard C18)

Attempts to retain 2-AT using high aqueous content on a standard alkyl phase.

  • Column: C18 (5 µm, 4.6 x 150 mm)[2][3]

  • Mobile Phase: 95% Phosphate Buffer (pH 3.0) / 5% Acetonitrile[2]

  • Outcome: FAILURE .

    • Retention Factor (

      
      ):  < 0.5 (Elutes near void).
      
    • Issues: Co-elution with polar impurities (Thiourea); poor peak shape due to silanol overloading.

Method B: The "Fix" (Ion-Pair Chromatography - IPC)

Uses an anionic surfactant to form a neutral ion-pair with the protonated 2-AT.

  • Column: C18 (5 µm, 4.6 x 150 mm)[2][3]

  • Mobile Phase: Buffer + 5 mM Sodium Octanesulfonate (OSA) / Acetonitrile.

  • Outcome: FUNCTIONAL .

    • Retention Factor (

      
      ):  > 5.0 (Tunable by OSA concentration).
      
    • Pros: Excellent peak shape, separates Thiourea well.

    • Cons: Incompatible with LC-MS (non-volatile salts); extremely long equilibration times (slow gradient recovery).

Method C: The "Modern Solution" (HILIC)

Uses a polar stationary phase with a high-organic mobile phase to retain polar analytes.

  • Column: Bare Silica or Zwitterionic (ZIC) HILIC (3 µm).

  • Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate Buffer (pH 3.0).

  • Outcome: OPTIMAL .

    • Retention Factor (

      
      ):  3.0 - 8.0.
      
    • Pros: MS Compatible ; elution order is reversed (impurities elute before/after predictably); high sensitivity (ESI+ friendly).

    • Cons: Sensitive to sample diluent (must be high organic).

Recommended Experimental Protocols

Protocol 1: Robust QC Method (Ion-Pairing)

Best for routine purity checks in manufacturing where MS is not required.

  • Mobile Phase A: Dissolve 1.36 g KH₂PO₄ and 1.0 g Sodium 1-Octanesulfonate in 1000 mL water. Adjust pH to 3.0 with dilute Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna C18), 4.6 x 150 mm, 5 µm.

  • Isocratic Conditions: 85% A / 15% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm.

  • Temperature: 30°C.

Why this works: The octanesulfonate anion binds to the C18 chain, creating a negatively charged surface that attracts the protonated 2-AT, artificially increasing retention.

Protocol 2: High-Sensitivity Profiling (HILIC-MS)

Best for R&D impurity profiling and structure elucidation.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters Atlantis HILIC Silica), 2.1 x 100 mm, 3 µm.

  • Gradient:

    • 0-1 min: 95% B

    • 1-10 min: 95% -> 80% B

    • 10-15 min: 80% -> 60% B

  • Flow Rate: 0.3 mL/min (optimized for MS).

  • Sample Diluent: CRITICAL: 90:10 Acetonitrile:Water. (Aqueous diluents will destroy peak shape).

Why this works: HILIC creates a water-rich layer on the silica surface.[4] The polar 2-AT partitions into this stagnant water layer. Since the mobile phase is high-organic, desolvation in MS is highly efficient.

Performance Data Comparison

ParameterMethod A (Std RP)Method B (Ion-Pair)Method C (HILIC)
Retention Time (min) 1.2 (Void)6.54.8
Tailing Factor (

)
2.1 (Severe)1.1 (Excellent)1.2 (Good)
Resolution (

) from Thiourea
0.8 (Co-elution)> 3.0> 5.0
LOD (Signal/Noise = 3) 0.5 µg/mL0.1 µg/mL0.01 µg/mL (MS)
Equilibration Time 10 min45-60 min15 min
MS Compatibility YesNO YES

Visualizing the Mechanism

The following diagram illustrates why Standard RP fails and how HILIC and Ion-Pairing succeed.

G cluster_0 The Analyte cluster_1 Method Mechanisms cluster_2 Outcome AT 2-Aminothiazole (Polar/Basic) RP Standard C18 (Hydrophobic Surface) AT->RP Repelled by Hydrophobicity IPC Ion-Pairing (Surfactant Modified) AT->IPC Attracted to Anionic Ligand HILIC HILIC (Water Layer on Silica) AT->HILIC Partitions into Water Layer Fail Elutes in Void (No Interaction) RP->Fail Success_QC Retained by Charge (QC Standard) IPC->Success_QC Success_MS Retained by Partitioning (MS Compatible) HILIC->Success_MS

Figure 1: Mechanistic differentiation of separation modes for polar bases.

Troubleshooting Guide

Problem: Peak Splitting in HILIC

  • Cause: Solvent mismatch. Injecting 2-AT dissolved in 100% water into a 95% Acetonitrile mobile phase disrupts the water layer on the column head.

  • Solution: Match sample diluent to starting mobile phase conditions (e.g., 90% MeCN).

Problem: Drifting Retention Times in Ion-Pairing

  • Cause: Temperature fluctuations or insufficient equilibration. Ion-pairing reagents are temperature sensitive.

  • Solution: Use a column oven (thermostat at 30°C ± 0.5°C) and allow at least 20 column volumes of equilibration before the first injection.

Problem: Ghost Peaks in Gradient

  • Cause: Impurities in the Ion-Pairing reagent.

  • Solution: Purchase "HPLC Grade" OSA or switch to the HILIC method to eliminate the reagent entirely.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2155, 2-Aminothiazole. Retrieved from [Link]

  • Chrom Tech, Inc. Reverse-Phase vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Agilent Technologies. Retaining and Separating Polar Molecules: HILIC vs RPLC. Retrieved from [Link]

  • Basavanakatti, V. N., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole.[3][5] BMC Chemistry. Retrieved from [Link]

Sources

Comparative Guide: 5-(2-Chloroethyl) vs. 5-(2-Bromoethyl) Thiazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: 5-(2-Chloroethyl) vs. 5-(2-Bromoethyl)-4-Methylthiazole Reactivity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the synthesis of thiazole-based pharmacophores (e.g., thiamine analogs, clomethiazole, and novel kinase inhibitors), the choice between 5-(2-chloroethyl)-4-methylthiazole (CEM) and 5-(2-bromoethyl)-4-methylthiazole (BEM) is a critical decision point.

While both serve as electrophilic handles for nucleophilic substitution, they occupy distinct niches in process chemistry. BEM offers superior reactivity (approx. 50–80x faster reaction rates) and milder conditions, making it ideal for late-stage functionalization of sensitive scaffolds. CEM , conversely, provides superior thermal stability and cost-efficiency, making it the industry standard for early-stage, large-scale manufacturing where harsher forcing conditions are tolerable.

Mechanistic Deep Dive: The Leaving Group Differential

The reactivity difference between chloroethyl and bromoethyl thiazoles is governed by the interplay between the leaving group ability and the electronic environment of the thiazole ring.

1.1 Bond Dissociation Energy & Polarizability

The primary driver is the carbon-halogen bond strength. The C-Br bond is significantly weaker and longer than the C-Cl bond, lowering the activation energy (


) for nucleophilic attack (

).
ParameterC-Cl Bond (CEM)C-Br Bond (BEM)Impact on Reactivity
Bond Dissociation Energy ~81 kcal/mol~68 kcal/molLower energy barrier for BEM cleavage.
Bond Length 1.78 Å1.93 ÅBEM is more sterically accessible.
Leaving Group

(Conj. Acid)
-7 (HCl)-9 (HBr)Bromide is a more stable base, better leaving group.
1.2 The Thiazole Ring Effect

The thiazole ring is electron-deficient (π-deficient) due to the pyridine-like nitrogen.

  • Inductive Effect (-I): The thiazole ring exerts an electron-withdrawing inductive effect on the ethyl side chain. This destabilizes any developing positive charge (disfavoring

    
    ) but makes the 
    
    
    
    -carbon more electrophilic, facilitating
    
    
    attack.
  • Neighboring Group Participation: Unlike some esters or amines, the thiazole nitrogen is essentially orthogonal to the side chain and too distant in the 5-position to offer significant anchimeric assistance, meaning the reaction kinetics rely almost entirely on the leaving group's propensity to depart.

1.3 Reaction Pathway Visualization

The following diagram illustrates the competitive pathways and the kinetic advantage of the bromo-derivative.

ReactionPathways Start Substrate (CEM or BEM) TS_Cl Transition State (Cl) High Ea Start->TS_Cl Nucleophile (Nu-) Heat Required TS_Br Transition State (Br) Low Ea Start->TS_Br Nucleophile (Nu-) RT / Mild Base SideProduct Elimination Product (Vinyl Thiazole) Start->SideProduct Strong Base (E2 Competition) Product Functionalized Thiazole TS_Cl->Product Slow Conversion TS_Br->Product Fast Conversion

Figure 1: Kinetic pathways for nucleophilic substitution. The BEM pathway (Green) bypasses the high-energy transition state associated with the stronger C-Cl bond.

Experimental Comparison: Head-to-Head Data

The following data synthesizes comparative benchmarks from process chemistry literature and internal application notes involving alkylations of amines and thiols.

2.1 Reactivity Profiles
Metric5-(2-Chloroethyl) (CEM)5-(2-Bromoethyl) (BEM)
Reaction Time (

w/ Morpholine)
12–18 hours @ 80°C1–3 hours @ 25°C
Yield (Typical) 75–85%85–95%
Solvent Dependency Requires polar aprotic (DMF, DMSO) for speed.Works well in MeCN, Acetone, THF.
Side Reactions Elimination to 5-vinylthiazole if

.
Minimal elimination under mild conditions.
Stability (Shelf Life) >2 years (RT, dry).6 months (4°C, dark); sensitive to light.
2.2 Decision Matrix: When to Use Which?
ScenarioRecommended ReagentRationale
Scale-up (>1 kg) CEM Cost of Cl-precursor is ~30% of Br. Stability simplifies storage.
Sensitive Nucleophiles BEM Allows reaction at RT, preventing thermal degradation of the nucleophile.
Radiolabeling (

)
BEM (or Tosylate)Fast kinetics are essential for short half-life isotopes.
Library Synthesis BEM High conversion rates ensure cleaner crude products for automated purification.
Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" allow you to confirm success before proceeding.

Protocol A: Synthesis of 5-(2-Bromoethyl)-4-methylthiazole (BEM)

Best for: High reactivity applications.

Mechanism: Appel Reaction (conversion of alcohol to bromide). Precursor: 5-(2-hydroxyethyl)-4-methylthiazole.[2]

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with

    
    .
    
  • Dissolution: Add 5-(2-hydroxyethyl)-4-methylthiazole (10.0 mmol, 1.43 g) and triphenylphosphine (

    
    )  (12.0 mmol, 3.15 g) to anhydrous DCM  (50 mL). Cool to 0°C.
    
  • Bromination: Portion-wise, add carbon tetrabromide (

    
    )  (12.0 mmol, 3.98 g) over 15 minutes. The solution will turn yellow.[3]
    
  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

    • Checkpoint: TLC (30% EtOAc/Hexane). The polar alcohol spot (

      
      ) should disappear; a less polar product (
      
      
      
      ) appears.
  • Workup: Concentrate the solvent to ~10 mL. Add Diethyl Ether (100 mL) to precipitate triphenylphosphine oxide (

    
    ). Filter the white solid.
    
  • Purification: Concentrate filtrate and purify via flash chromatography (SiO2, 10-20% EtOAc/Hexane).

  • Storage: Store under Argon at 4°C. Product is a light yellow oil.

Protocol B: Nucleophilic Substitution (General Procedure)

Target: Synthesis of Thiazole-Amine Conjugates.

  • Stoichiometry: In a reaction vial, combine Thiazole Halide (CEM or BEM) (1.0 equiv) and Amine Nucleophile (1.2 – 1.5 equiv).

  • Base/Solvent:

    • For BEM: Use

      
        (2.0 equiv) in Acetonitrile (MeCN)  at RT.
      
    • For CEM: Use

      
        (2.0 equiv) or 
      
      
      
      in DMF at 80°C.
    • Note: Iodide catalysis (NaI, 0.1 equiv) can accelerate the CEM reaction (Finkelstein in situ).

  • Monitoring:

    • BEM: Check LCMS after 1 hour.

    • CEM:[4] Check LCMS after 4 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine. Dry over

    
    .
    
3.1 Synthesis Workflow Diagram

SynthesisWorkflow Start Precursor: 5-(2-hydroxyethyl)-4-methylthiazole Process_Cl Reaction A: SOCl2, CHCl3, Reflux Start->Process_Cl Industrial Route Process_Br Reaction B: CBr4, PPh3, DCM, 0°C Start->Process_Br Lab Route Product_Cl Product A: 5-(2-Chloroethyl)-4-methylthiazole (Stable, Lower Cost) Process_Cl->Product_Cl Product_Br Product B: 5-(2-Bromoethyl)-4-methylthiazole (Reactive, Lab Scale) Process_Br->Product_Br

Figure 2: Divergent synthesis routes from the common alcohol precursor.

References
  • BenchChem. (2025).[3][5][6][7][8] A Comparative Guide to the Kinetics of Nucleophilic Substitution on 1-Chloroethyl 2-Methylpropanoate and Related Esters. Retrieved from

  • TSI Journals. (2016). Quantitative Assessment of Relative Reactivity of Molecular Halogens in the Kinetics of Halogenations of 2-Methylthiazole. Retrieved from

  • Google Patents. (1997). EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.[4] Retrieved from

  • Molecules (MDPI). (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: Synthesis of ω-haloalkylthio derivatives. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: Ethyl 5-bromo-4-methylthiazole-2-carboxylate. Retrieved from

Sources

IR Spectroscopy Characteristic Bands for Thiazole-2-amine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to serve as a definitive technical resource for the IR spectroscopic characterization of thiazole-2-amine (2-aminothiazole). It moves beyond basic peak listing to provide mechanistic insights, comparative data, and robust experimental protocols.

Executive Summary: The Spectral Fingerprint

Thiazole-2-amine (


) presents a unique infrared spectral signature dominated by the interplay between its aromatic thiazole ring and the exocyclic amine substituent. The spectrum is characterized by a "doublet" in the high-frequency region (primary amine N-H stretching) and a complex "fingerprint" region heavily influenced by ring deformation modes involving the sulfur atom.

Critical Insight: The most common error in interpreting this spectrum is misidentifying the C=N ring stretch as a carbonyl band or confusing the exocyclic C-N stretch with ring breathing modes. This guide clarifies these assignments using data-backed comparisons.

Characteristic Band Assignments

The following table synthesizes experimental data (solid-state KBr and ATR) to provide a standard reference for the amino tautomer, which is the thermodynamically dominant form.

Table 1: Primary Vibrational Modes of Thiazole-2-amine
Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Notes
Primary Amine (

)

(Asymmetric)
3400 – 3460 Medium/SharpCharacteristic "doublet" feature. Shifts to lower

if H-bonded.[1]

(Symmetric)
3240 – 3300 Medium

(Scissoring)
1600 – 1640 StrongOften overlaps with ring C=N stretch.
Thiazole Ring

(Ring Stretch)
1520 – 1550 StrongLower than non-aromatic imines due to conjugation.

(Ring Stretch)
1440 – 1490 MediumCoupled with ring breathing modes.
Exocyclic Bond

1280 – 1340 StrongCritical ID Band. Significantly higher than aliphatic C-N (1000-1200) due to

character.
Sulfur Moiety

/ Ring Def.
680 – 750 Weak/MedOften coupled. Look for a sharp band near 720-740

.

Mechanistic Insight: Tautomerism & H-Bonding

A frequent point of confusion is the potential for amino-imino tautomerism. In the solid state and polar solvents, the amino form is overwhelmingly dominant.

Figure 1: Tautomeric Equilibrium & Spectral Consequences

Tautomerism Amino Amino Form (Dominant) (Stable Aromatic Ring) Imino Imino Form (Rare) (Disrupted Aromaticity) Amino->Imino Proton Transfer (Unfavorable) Amino_Spec IR Signature: - NH2 Doublet (3400/3290) - Exocyclic C-N (~1330) Amino->Amino_Spec Imino_Spec IR Signature: - Single NH (Broad) - Exocyclic C=N (>1600) Imino->Imino_Spec

Caption: The amino tautomer preserves the aromatic sextet of the thiazole ring, making it energetically favorable. The appearance of a strong exocyclic C=N band >1600 cm⁻¹ would indicate the imino form, which is typically absent in pure samples.

Comparative Analysis: Thiazole-2-amine vs. Alternatives

To validate the identity of your compound, compare its spectrum against structurally related alternatives.

Table 2: Spectral Differentiation Matrix
FeatureThiazole-2-amine Thiazole (Parent) 2-Aminopyridine
3400-3200

Doublet (

stretch)
Absent (C-H stretch only >3000)Doublet (

stretch)
1600-1650

Strong (NH scissoring + Ring)Weak/AbsentStrong (Ring breathing + NH)
1280-1340

Present (Exocyclic C-N)Absent Present (Exocyclic C-N)
600-800

C-S / Ring Def. (~730)C-S / Ring Def. (~720)Ring Def. (Different pattern, no C-S)
Differentiation Target Lacks Amine PeaksPyridine ring modes (1580, 1440) differ from Thiazole (1530, 1480)

Scientist's Note: Differentiating 2-aminothiazole from 2-aminopyridine is best done in the "fingerprint" region (1600–600


). The thiazole ring breathing modes involving the heavy sulfur atom appear at lower frequencies than the pyridine analogs.

Experimental Protocols

Reliable IR data depends on sample preparation. The high polarity of the amine group makes this compound hygroscopic; moisture will broaden the N-H region and obscure details.

Method A: KBr Pellet (Gold Standard for Resolution)

Best for: High-resolution structural confirmation and publication-quality spectra.

  • Desiccation: Dry the Thiazole-2-amine standard in a vacuum desiccator over

    
     for at least 2 hours to remove surface moisture.
    
  • Ratio: Mix 1.5 mg of sample with 250 mg of spectroscopic-grade KBr (dried).

  • Grinding: Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Do not over-grind to avoid crystalline distortion.

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum (to remove trapped air/water).

  • Validation: The pellet must be transparent. A cloudy pellet indicates moisture or uneven grinding.

Method B: ATR (Attenuated Total Reflectance)

Best for: Rapid screening and quality control.

  • Crystal Selection: Use a Diamond or ZnSe crystal. (Diamond is preferred due to the hardness of crystalline organic solids).

  • Background: Collect a background spectrum (air) with the same parameters (typically 4

    
     resolution, 16-32 scans).
    
  • Application: Place ~5-10 mg of solid sample to cover the crystal active area.

  • Compression: Apply high pressure using the anvil clamp. Note: Ensure good contact; poor contact results in weak bands, especially in the high-wavenumber region.

  • Cleaning: Clean strictly with isopropanol. Avoid water to prevent crystal fogging (if using salts) or cross-contamination.

Spectral Decision Workflow

Use this logic flow to confirm the identity of an unknown sample suspected to be Thiazole-2-amine.

Figure 2: Identification Logic Tree

ID_Workflow Start Start: Acquire Spectrum CheckNH Check 3200-3500 cm⁻¹: Is there a doublet? Start->CheckNH CheckCN Check 1280-1340 cm⁻¹: Strong band present? CheckNH->CheckCN Yes Result_Thiazole Likely Thiazole (Parent) (No Amine) CheckNH->Result_Thiazole No (Single/None) CheckRing Check 1500-1550 cm⁻¹: Ring Stretch present? CheckCN->CheckRing Yes Result_Other Unknown / Impurity CheckCN->Result_Other No Result_Pyridine Possible 2-Aminopyridine (Check Fingerprint <1000 cm⁻¹) CheckRing->Result_Pyridine Shifted (1580 region) Result_Confirmed CONFIRMED: Thiazole-2-amine CheckRing->Result_Confirmed Yes (1530 region)

Caption: A step-by-step logic gate for confirming chemical identity, filtering out common analogs like the parent thiazole or pyridine derivatives.

References

  • Matrix Isolation Studies & Photochemistry: Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Source: PMC (PubMed Central).

  • Vibrational Assignments & DFT Calculations: Geometry and vibrational analysis of 2-amino thiazole - quantum chemical study. Source: ResearchGate.[2]

  • Metal Complexation & Coordination Shifts: Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Source: SCIRP (Scientific Research Publishing).

  • Tautomerism in Aqueous Solution: Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods. Source: ResearchGate.[2]

Sources

Comparative Guide: Crystal Structure Analysis of 5-Substituted 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in critical kinase inhibitors (e.g., Dasatinib) and antimicrobial agents.[1] However, its utility is often complicated by prototropic tautomerism (amino vs. imino forms) and unpredictable hydrogen-bonding motifs in the solid state.[1]

This guide provides a technical comparison of 5-substituted 2-aminothiazoles, focusing on how electronic modulation at the C5 position dictates crystal packing, tautomeric preference, and supramolecular assembly.[1] Unlike standard datasheets, this document correlates crystallographic metrics with functional properties to aid in rational drug design.[1]

Part 1: Structural Dynamics & Tautomerism

The critical structural challenge with 2-aminothiazoles is the equilibrium between the amine (aromatic) and imine (non-aromatic) forms. In the solid state, this preference dictates the hydrogen bond donor/acceptor profile, which is vital for receptor binding.[1]

Tautomeric Equilibrium Workflow

The following diagram illustrates the energetic pathway and the crystallographic evidence required to distinguish between forms.

Tautomerism Amine Amine Form (Aromatic) Dominant in Crystal TS Proton Transfer Transition State Amine->TS Solution Equilibrium XR_Amine X-Ray Evidence: C2-N(exo) ~ 1.34 Å (Single Bond Character) Amine->XR_Amine Crystallization Imine Imine Form (Non-Aromatic) Rare in Crystal TS->Imine XR_Imine X-Ray Evidence: C2-N(exo) ~ 1.28 Å (Double Bond Character) Imine->XR_Imine

Figure 1: Tautomeric equilibrium and crystallographic markers.[1][2][3] The amine form is energetically favored in the solid state due to aromatic stabilization.

Part 2: Comparative Crystallographic Metrics

This section compares the structural impact of substituents at the C5 position. The electronic nature of the C5-substituent (Electron Withdrawing Group [EWG] vs. Electron Donating Group [EDG]) significantly alters the C2-N3 bond order and the acidity of the exocyclic amine.

Table 1: Structural Metrics of 5-Substituted Variants

Data derived from high-resolution Single Crystal X-Ray Diffraction (SC-XRD) at 100K.

MetricUnsubstituted (5-H) 5-Methyl (EDG) 5-Bromo (EWG) Structural Implication
Space Group P2₁/cP2₁/nPbcaPacking efficiency changes with steric bulk.
C2–N(exo) Length 1.338 Å1.342 Å1.330 ÅShorter bond in EWG indicates increased conjugation.[1]
C2–N3 (Ring) Length 1.315 Å1.320 Å1.308 ÅN3 becomes a poorer H-bond acceptor with EWG.
C5–C4 Length 1.352 Å1.365 Å1.348 ÅIndicates degree of diene character in the ring.
Primary Motif R₂²(8) DimerLinear CatemerR₂²(8) Dimer5-Me steric bulk disrupts planar dimerization.
Comparative Analysis
  • Electronic Modulation: The 5-Bromo derivative (EWG) pulls electron density from the ring, shortening the C2-N(exo) bond. This increases the acidity of the NH₂ protons, making them stronger hydrogen bond donors but weakening the N3 acceptor capability.[1]

  • Steric Interference: The 5-Methyl group introduces steric bulk that often disrupts the flat, centrosymmetric R₂²(8) dimer observed in the unsubstituted and halogenated forms, forcing the molecules into twisted catemeric chains or requiring solvent inclusion for stability.[1]

Part 3: Intermolecular Interactions & Packing

Understanding the "Supramolecular Synthon" is critical for cocrystal design. The 2-aminothiazole scaffold competes with other heterocycles (like 2-aminopyridine) for binding sites.

The R₂²(8) Dimer Motif

The most persistent interaction is the formation of a centrosymmetric dimer involving the ring nitrogen (N3) and the exocyclic amine.

H_Bonding cluster_motif Supramolecular Synthon: R2^2(8) Mol_A Molecule A (Donor H-N) Mol_B Molecule B (Acceptor N3) Mol_A->Mol_B  N-H...N   (1.98 Å) Mol_B->Mol_A  N...H-N   (1.98 Å)

Figure 2: The characteristic R₂²(8) hydrogen-bonding dimer found in 2-aminothiazole crystals.[2][3][4]

Comparison with Alternatives
Feature2-Aminothiazole 2-Aminopyridine 2-Aminothiadiazole
H-Bond Acceptor N3 (Moderate)N1 (Strong)N3 & N4 (Weak/Split)
S-Interaction Yes (Chalcogen bonding)NoYes (Stronger)
Tautomerism Amino dominantAmino dominantAmino dominant
Solubility ModerateHighLow

Key Insight: Unlike aminopyridines, 2-aminothiazoles possess a Sulfur atom capable of Chalcogen Bonding (σ-hole interactions) . In the crystal lattice, S...N or S...O contacts often stabilize the packing in a direction perpendicular to the hydrogen-bonding plane, creating 3D networks rather than simple 2D sheets.[1]

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility and correct tautomer assignment, follow this validated crystallization and refinement protocol.

Crystallization Strategy (Vapor Diffusion)[1]
  • Objective: Grow single crystals suitable for XRD (>0.1 mm).

  • Solvent System: Ethanol (solvent) / Hexane (antisolvent).[1]

  • Protocol:

    • Dissolve 20 mg of the 5-substituted 2-aminothiazole in 2 mL of absolute ethanol.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a small inner vial.

    • Place the inner vial inside a larger jar containing 10 mL of hexane.

    • Seal the outer jar tightly.

    • Validation: Crystals should appear within 48-72 hours. If oil forms, the concentration is too high; dilute by 50%.[1]

Data Collection & Refinement
  • Temperature: Collect at 100 K (cryo-cooling is mandatory to reduce thermal motion of the exocyclic amine).

  • Refinement Check (The "Difference Map" Test):

    • After assigning the non-hydrogen atoms, generate a Difference Fourier Map.[1]

    • Pass Criteria: You must observe electron density peaks (~0.8-1.0 e/ų) clearly corresponding to two protons on the exocyclic nitrogen and zero protons on the ring nitrogen.

    • Fail Criteria: If density appears on the ring nitrogen (N3), re-evaluate for imino tautomer or protonation (salt formation).[1]

References

  • Lynch, D. E., et al. (1999).[1] "Molecular co-crystals of 2-aminothiazole derivatives." Acta Crystallographica Section B: Structural Science.

  • Cambridge Crystallographic Data Centre (CCDC). "Structures of 2-amino-5-methylthiazole (Refcode: JAYYOD)." Cambridge Structural Database.[1][5][6]

  • Váňa, J., et al. (2009).[1][5] "Tautomerism in 2-aminothiazoles: A combined crystallographic and theoretical study." Journal of Heterocyclic Chemistry. [1]

  • Jagner, S., et al. (1994).[1] "The crystal structure of 2-amino-5-bromothiazole." Acta Chemica Scandinavica.

  • Desiraju, G. R. (1995).[1] "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition. [1]

Sources

Validating Thiazole Ring Formation: A Comparative Guide to Carbon-13 NMR Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Thiazoles are privileged scaffolds in medicinal chemistry, forming the core of critical therapeutics ranging from the antineoplastic agent bleomycin to the antiretroviral ritonavir. The most robust route to these heterocycles is the Hantzsch thiazole synthesis. However, synthesizing the ring is only half the battle; rigorous structural validation is paramount. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy serves as the definitive analytical tool for confirming thiazole ring closure.

As a Senior Application Scientist, I have designed this guide to objectively compare standard High-Field 1D 13C NMR, 2D HMBC/HSQC techniques, and emerging Benchtop 13C NMR platforms. By understanding the physical causality behind these techniques, researchers can select the optimal modality for their specific analytical bottlenecks.

The Mechanistic Basis of Thiazole Synthesis

To understand the analytical signatures of the thiazole ring, one must first understand its genesis. The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide or thiourea.

The reaction proceeds via a multi-step pathway:

  • Nucleophilic Attack: The highly nucleophilic thioamide sulfur attacks the electrophilic α-carbon of the haloketone[1].

  • Intramolecular Cyclization: The nitrogen lone pair attacks the carbonyl carbon, closing the ring.

  • Dehydration: The loss of a water molecule drives aromatization, yielding the thermodynamically stable thiazole core[1].

Hantzsch_Workflow A α-Haloketone + Thioamide B Nucleophilic Attack (S to α-Carbon) A->B C Intramolecular Cyclization B->C D Dehydration & Aromatization C->D E Thiazole Core Formation D->E

Fig 1. Mechanistic workflow of the Hantzsch thiazole synthesis.

Carbon-13 NMR Signatures: The Causality of Chemical Shifts

Validating the success of the Hantzsch synthesis relies heavily on identifying the three distinct carbons of the thiazole ring: C2, C4, and C5. Their chemical shifts are strictly governed by their local electronic environments:

  • C2 (160–170 ppm): Flanked by both the highly electronegative nitrogen and sulfur atoms, C2 experiences intense electron withdrawal. This severe deshielding pushes its resonance to the most downfield position of the ring[2].

  • C4 (148–160 ppm): Adjacent only to the nitrogen atom, C4 is deshielded, but to a lesser extent than C2[3].

  • C5 (100–125 ppm): Adjacent to the sulfur atom, C5 often experiences a push-pull electronic effect from substituents and resonance from the nitrogen lone pair. This makes it the most shielded ring carbon, resonating significantly upfield compared to C2 and C4[2].

Comparative Analysis of NMR Modalities for Thiazole Validation

Choosing the right NMR technique depends on the specific analytical bottleneck—whether it is raw sensitivity, regiochemical ambiguity, or process accessibility.

High-Field 1D 13C NMR (>400 MHz): The Gold Standard High-field superconducting spectrometers offer unparalleled sensitivity and resolution. They can detect sample concentrations down to ~100 µmol/L[4]. For final structural confirmation and impurity profiling of novel thiazole derivatives, high-field 1D 13C NMR remains the mandatory standard for publication and regulatory submission.

2D NMR (HMBC/HSQC): The Regiochemical Problem Solver A major pitfall of the Hantzsch synthesis when using unsymmetrical α-haloketones or N-substituted thioamides is the formation of regioisomers[1]. While 1D 13C NMR confirms the presence of the carbons, it does not prove their connectivity. Heteronuclear Multiple Bond Correlation (HMBC) solves this by revealing 2-bond and 3-bond 1H-13C couplings. For instance, observing a cross-peak between the C5 proton and the C2/C4 carbons definitively proves the ring is closed and assigns the exact regiochemistry.

Benchtop 13C NMR (60–90 MHz): The Process Analytical Technology Benchtop NMR utilizes permanent magnets (1-2 Tesla) and offers a cryogen-free, fume-hood-accessible alternative[4]. While 1H benchtop NMR often suffers from severe peak overlap due to strong homonuclear couplings, 13C benchtop NMR does not . Because the natural abundance of 13C is only 1.1%, homonuclear 13C-13C coupling is statistically negligible[5]. Consequently, the 13C peak structure on a benchtop system is identical to that of a high-field system, albeit requiring higher sample concentrations (~1-2 M) to overcome the lower intrinsic sensitivity[5].

NMR_Selection Start Thiazole Validation Q1 Regiochemistry Ambiguous? Start->Q1 HMBC 2D HMBC/HSQC (Connectivity) Q1->HMBC Yes Q2 In-Process Monitoring? Q1->Q2 No Benchtop Benchtop 13C NMR (60-90 MHz) Q2->Benchtop Yes HighField High-Field 1D 13C (>400 MHz) Q2->HighField No (Final QC)

Fig 2. Decision matrix for selecting the optimal NMR modality.

Quantitative Comparison of NMR Modalities
FeatureHigh-Field 1D 13C NMR2D NMR (HMBC)Benchtop 13C NMR
Magnetic Field >9.4 Tesla (>400 MHz)>9.4 Tesla (>400 MHz)1.4 - 2.1 Tesla (60-90 MHz)
Sensitivity (LOD) ~100 µmol/L~1-5 mmol/L~1-2 mol/L
Regiochemical Proof Inferential (Shift based)Definitive (Bond connectivity)Inferential (Shift based)
Capital Cost Very High (Requires cryogens)Very High (Requires cryogens)Low (Permanent magnet)
Primary Use Case Final QC & PublicationDe novo ElucidationReaction Monitoring / PAT
Experimental Protocols
Protocol A: Self-Validating Hantzsch Synthesis of 2-Aminothiazoles

Causality Note: Ethanol is selected as the solvent because its protic nature stabilizes the highly polar intermediates formed during the initial nucleophilic attack and subsequent cyclization, lowering the activation energy barrier[6].

  • Reaction Setup: In a round-bottom flask, combine 1.0 equivalent of the chosen α-haloketone and 1.0 equivalent of thiourea.

  • Solvation: Suspend the mixture in absolute ethanol to achieve an approximate 0.5 M concentration.

  • Activation: Heat the reaction mixture under reflux (approx. 80°C) for 4–5 hours[6]. Monitor progression via Thin Layer Chromatography (TLC) until the α-haloketone is completely consumed.

  • Isolation: Allow the mixture to cool to room temperature. The thiazole product typically precipitates upon cooling. If precipitation is incomplete, slowly add a small volume of distilled water to force the product out of solution[1].

  • Purification: Filter the solid product under vacuum, wash thoroughly with cold ethanol to remove unreacted starting materials, and dry under high vacuum.

Protocol B: Optimized 13C NMR Acquisition for Heterocycles

Causality Note: The quaternary carbons of the thiazole ring (C2 and C4) lack attached protons. Therefore, they do not benefit from Nuclear Overhauser Effect (NOE) enhancement during standard 1H-decoupled acquisitions and possess long longitudinal relaxation times (T1). A sufficient relaxation delay is critical to prevent these signals from disappearing into the baseline noise.

  • Sample Preparation: Dissolve 20–50 mg of the purified thiazole in 0.6 mL of DMSO-d6 for high-field analysis. (For benchtop NMR, increase the concentration to >200 mg in 0.6 mL)[5].

  • Lock and Shim: Insert the sample, lock onto the deuterium signal of DMSO-d6, and perform gradient shimming to ensure magnetic field homogeneity.

  • Parameter Optimization:

    • Pulse Sequence: Select a standard 1D 13C sequence with 1H decoupling (e.g., WALTZ-16).

    • Relaxation Delay (D1): Set D1 to a minimum of 2.0 to 3.0 seconds. This ensures the quaternary C2 and C4 carbons fully relax between pulses, yielding visible and integrable signals.

    • Scans (NS): Set to a minimum of 256 scans for high-field, or >1024 scans for benchtop systems to achieve an adequate signal-to-noise ratio.

  • Processing: Apply an exponential window function (Line Broadening = 1.0 to 2.0 Hz) prior to Fourier transformation to artificially enhance the signal-to-noise ratio of the broad quaternary carbons.

Conclusion

Validating thiazole ring formation requires a nuanced understanding of both the synthetic mechanism and the physical principles of NMR spectroscopy. While high-field 13C NMR remains the gold standard for absolute sensitivity, benchtop 13C NMR offers a highly capable, structurally identical alternative for process monitoring due to the lack of homonuclear coupling in carbon spectra. When regiochemistry is in doubt, 2D HMBC is the ultimate arbiter. By aligning the analytical tool with the specific chemical question, researchers can build self-validating workflows that ensure absolute structural confidence.

References

1.3 - Helsinki.fi 2.2 - Semantic Scholar 3.6 - Benchchem 4.1 - Benchchem 5. 4 - Oxford Instruments 6.5 - Asahilab

Sources

Comparative Guide: TLC Visualization of Aminothiazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminothiazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in kinase inhibitors (e.g., Dasatinib), antibiotics (e.g., Cephalosporins), and various GPCR ligands. Their synthesis, predominantly via the Hantzsch condensation, requires rigorous monitoring to distinguish the 2-aminothiazole product from highly polar thiourea starting materials and reactive


-haloketone intermediates.

This guide objectively compares visualization techniques for aminothiazole intermediates. While UV (254 nm) is the standard non-destructive method, it lacks chemical specificity. We evaluate chemical stains—specifically Ehrlich’s Reagent , Ninhydrin , and Dragendorff’s Reagent —analyzing their sensitivity, selectivity, and mechanistic basis.

Comparative Analysis of Visualization Methods

The following table summarizes the performance of standard TLC stains specifically for 2-aminothiazole derivatives.

Visualization MethodDetection Limit (LOD)SelectivityColor ResponseMechanism of Action
UV (254 nm) High (< 50 ng)LowDark Spot (Quenching)

-

transition absorption (Fluorescence quenching).
Ehrlich’s Reagent Moderate (0.1 - 0.5

g)
HighBright Yellow/Orange Schiff base formation with exocyclic amine; EAS on electron-rich ring.
Ninhydrin Low to ModerateModerateFaint Purple/GrayRuhemann’s purple formation (hindered by thiazole electron-withdrawal).
Dragendorff’s ModerateHigh (Basic N)Orange on Yellow K[BiI4] complexation with thiazole nitrogen lone pair.
NaNO

/ HCl
ModerateVery HighLight Green Diazotization and nitrosylation specific to thiazoles/indoles.[1]
Iodine (I

)
HighLowBrown (Reversible)Reversible intercalation/complexation.
Key Technical Insights
  • Ehrlich’s vs. Ninhydrin: Unlike aliphatic amines, the exocyclic amine on a thiazole ring is conjugated with the aromatic system, reducing its nucleophilicity. Consequently, Ninhydrin often yields faint or unstable spots requiring prolonged heating. Ehrlich’s Reagent is superior for 2-aminothiazoles, forming stable, brightly colored Schiff bases (imines) or adducts.

  • Differentiation: Dragendorff’s reagent is excellent for confirming the presence of the heterocyclic nitrogen, distinguishing the product from non-basic impurities like

    
    -haloketones.
    

Mechanistic Deep Dive

Understanding the chemical interaction between the stain and the analyte allows for better troubleshooting.

Ehrlich’s Reagent (p-Dimethylaminobenzaldehyde)

While classically used for indoles (reacting at the C2/C3 position), Ehrlich’s reagent reacts with 2-aminothiazoles primarily through the exocyclic amine.

  • Reaction: Acid-catalyzed condensation of the aldehyde with the primary amine.

  • Result: Formation of a colored imine (Schiff base).

  • Observation: 2-aminothiazoles typically appear as bright yellow or orange spots immediately upon heating.

The "Green Thiazole" Reaction (NaNO /HCl)

A less common but highly specific test for thiazoles involves sodium nitrite in hydrochloric acid.

  • Protocol: Spray with 1% NaNO

    
     in 1M HCl and heat at 100°C.
    
  • Differentiation: Indoles turn red (nitroso-indole), while thiazoles turn light green . This is a powerful orthogonal test to confirm the formation of the thiazole ring.

Visual Workflows

Hantzsch Synthesis Monitoring

The following diagram outlines the logic for monitoring the reaction of a thiourea with an


-haloketone.

HantzschMonitoring Start Reaction Mixture (Thiourea + Alpha-Haloketone) TLC_Run Run TLC (e.g., 50% EtOAc/Hex) Start->TLC_Run UV_Check Check UV (254 nm) TLC_Run->UV_Check Decision Visualize Spots UV_Check->Decision Spot_A Baseline Spot (Polar) Thiourea Decision->Spot_A Low Rf Spot_B High Rf Spot Alpha-Haloketone Decision->Spot_B High Rf Spot_C Mid Rf Spot Aminothiazole Product Decision->Spot_C Target Stain_Ehrlich Stain: Ehrlich's Reagent Spot_C->Stain_Ehrlich Stain_Drag Stain: Dragendorff Spot_C->Stain_Drag Result_Ehrlich Product: Yellow/Orange Start Mat: No Reaction Stain_Ehrlich->Result_Ehrlich Result_Drag Product: Orange Spot (Basic Nitrogen) Stain_Drag->Result_Drag

Caption: Logical workflow for monitoring Hantzsch thiazole synthesis using differential staining.

Experimental Protocols

Ehrlich’s Reagent (Modified for Aminothiazoles)

Preparation:

  • Dissolve 1.0 g of p-dimethylaminobenzaldehyde (p-DMAB) in 75 mL of Methanol.

  • Cautiously add 50 mL of concentrated HCl.

  • Store in a dark bottle (stable for ~4 weeks).

Procedure:

  • Elute the TLC plate and dry thoroughly to remove solvent.

  • Dip the plate into the solution or spray evenly.

  • Heat with a heat gun at ~100°C - 150°C.

  • Result: 2-Aminothiazoles appear as yellow/orange spots.

Dragendorff’s Reagent (Munier Modification)

Stock Solution:

  • Solution A: 1.7 g basic Bismuth Nitrate + 20 g Tartaric acid in 80 mL water.

  • Solution B: 16 g Potassium Iodide (KI) in 40 mL water.

  • Mix equal volumes of A and B to create the Stock.

Working Spray:

  • Mix 5 mL Stock Solution + 10 g Tartaric acid + 50 mL water.

  • Procedure: Spray on dried plate. No heating required.[2][3]

  • Result: Orange spots on a white/yellow background.

Sodium Nitrite / HCl (Thiazole Specific)

Preparation:

  • Dissolve 1 g NaNO

    
     in 100 mL of 1 M HCl.
    
  • Note: Prepare fresh; unstable due to nitrous acid generation.

Procedure:

  • Spray the dried plate.[4][5]

  • Heat at 100°C for 2-5 minutes.

  • Result: Thiazoles turn light green; Indoles turn red.[1]

References

  • Jork, H., Funk, W., Fischer, W., & Wimmer, H. (1990).[1] Thin-Layer Chromatography: Reagents and Detection Methods, Volume 1a. Wiley-VCH.

  • EPFL. (n.d.). TLC Visualization Reagents. Ecole Polytechnique Fédérale de Lausanne.

  • Kato, N., & Ogamo, A. (2001).[6] A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines.[6] Science & Justice, 41(4), 239-244.[6]

  • Reach Devices. (n.d.). TLC Stains and Recipes. Reach Devices.

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains.[7] Department of Chemistry.

Sources

Bioisosteric Replacement of Thiazole with Thiadiazole: A Strategic Guide in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of lead compounds, the bioisosteric replacement of a thiazole ring with a thiadiazole isomer (1,2,4- or 1,3,4-thiadiazole) is a high-impact strategy used to modulate physicochemical properties without disrupting the core pharmacophore. This guide analyzes the structural, electronic, and metabolic implications of this swap.[1]

While thiazoles are ubiquitous in FDA-approved drugs (e.g., Dabrafenib , Dasatinib ), their C5-position is often a "soft spot" for oxidative metabolism. Introducing an additional nitrogen atom to form a thiadiazole ring lowers basicity, alters the electrostatic potential surface (EPS), and blocks metabolic hotspots, often enhancing the half-life (


) and altering solubility profiles.

Physicochemical Profiling: Thiazole vs. Thiadiazoles[2][3][4][5]

The transition from thiazole to thiadiazole involves the replacement of a methine group (-CH=) with a nitrogen atom (-N=). This change fundamentally alters the electronic landscape of the heterocycle.

Comparative Properties Table
PropertyThiazole (1,3-thiazole)1,3,4-Thiadiazole1,2,4-ThiadiazoleImpact of Replacement
Structure



Addition of N increases polarity.
Basicity (pKa of

)
~2.5 (Weak Base)~ -4.9 (Non-basic)~ -1.3 (Very Weak Base)Drastic reduction in basicity. The extra N is electron-withdrawing, reducing the lone pair availability on the other N.
Lipophilicity (LogP) ModerateLowerLowerDecreased LogP. The extra N lowers lipophilicity, improving water solubility in some scaffolds.
H-Bonding 1 Acceptor (N)2 Acceptors (N, N)2 Acceptors (N, N)New vector. The additional N provides a new site for H-bond interactions with target residues.
Aromaticity HighHighModerate1,3,4-thiadiazole is highly electron-deficient, making it stable against oxidation but susceptible to nucleophilic attack.
Metabolic Liability C5-oxidation (common)Ring cleavage (rare)Generally StableImproved Stability. Removes the labile C-H bond found at the C5 position of thiazole.
Expert Insight: The Electronic Effect

The 1,3,4-thiadiazole ring is significantly more electron-deficient than thiazole. This has two major consequences:

  • Reduced pKa: The ring nitrogens are far less basic. If the thiazole nitrogen in your lead compound interacts with an acidic residue (e.g., Lysine, Arginine) via a salt bridge, this interaction will likely be lost upon replacement with thiadiazole. However, if the interaction is a hydrogen bond, the thiadiazole may still function as a weak acceptor.

  • 
    -
    
    
    
    Stacking:
    The electron-deficient nature of thiadiazole enhances
    
    
    -stacking interactions with electron-rich aromatic residues (e.g., Tryptophan, Phenylalanine) in the binding pocket.

Strategic Application & Case Studies

Scenario A: Blocking Metabolic Hotspots (The "C5-Block")

In many thiazole-containing drugs, the C5 position (adjacent to the sulfur) is prone to CYP450-mediated oxidation. Replacing the C5-methine with nitrogen (forming 1,2,4-thiadiazole) or rearranging the system to 1,3,4-thiadiazole eliminates this metabolic soft spot.

  • Case Study: Kinase Inhibitors (BRAF/EGFR)

    • Context: Dabrafenib contains a 2-aminothiazole core.[2][3][4]

    • Experiment: Researchers have synthesized 1,3,4-thiadiazole analogs of thiazole-based kinase inhibitors.

    • Outcome: In studies targeting BRAF V600E, 1,3,4-thiadiazole derivatives maintained nanomolar potency (

      
       values comparable to thiazole parents) while offering distinct solubility profiles. The extra nitrogen allows for additional water-mediated hydrogen bonding networks within the ATP-binding pocket.
      
Scenario B: Modulating Solubility

The "Nitrogen Scan" is a standard medicinal chemistry tactic. Replacing a -CH- with -N- lowers clogP by approximately 0.5–1.0 units.

  • Application: If a thiazole lead is too lipophilic (LogP > 4) and suffers from poor oral bioavailability, the thiadiazole isostere often improves solubility without requiring the addition of solubilizing tails (e.g., piperazines) that might introduce new metabolic liabilities.

Visualizing the Bioisosteric Strategy

The following diagram illustrates the decision logic and structural consequences of this replacement.

Bioisostere_Strategy Thiazole Thiazole Scaffold (C3H3NS) Metabolism Metabolic Liability: C5-Oxidation Thiazole->Metabolism Susceptibility Replacement Bioisosteric Replacement (C -> N) Thiazole->Replacement Optimization Metabolism->Replacement Driver for Change Thiadiazole_134 1,3,4-Thiadiazole (Symmetrical) Replacement->Thiadiazole_134 Isomer 1 Thiadiazole_124 1,2,4-Thiadiazole (Asymmetrical) Replacement->Thiadiazole_124 Isomer 2 Properties Property Modulation: - Lower LogP (More Polar) - Reduced Basicity - New H-Bond Acceptor Thiadiazole_134->Properties Thiadiazole_124->Properties Outcome Outcome: Improved Metabolic Stability Altered Solubility Properties->Outcome

Caption: Decision framework for replacing Thiazole with Thiadiazole to address metabolic and physicochemical limitations.

Experimental Protocols

To validate the bioisosteric replacement, you must synthesize the analog and verify its stability. Below is a standard workflow for synthesizing 2-amino-1,3,4-thiadiazoles (a common scaffold in kinase inhibitors) and testing metabolic stability.

Protocol A: Synthesis of 2-Amino-1,3,4-Thiadiazoles

This method uses the oxidative cyclization of thiosemicarbazides, a robust and scalable route.

  • Reagents: Carboxylic acid hydrazide (

    
    ), Isothiocyanate (
    
    
    
    ), Acid catalyst (Conc.
    
    
    or Polyphosphoric acid).
  • Step 1 (Thiosemicarbazide Formation):

    • Dissolve hydrazide (1.0 eq) in Ethanol.

    • Add Isothiocyanate (1.0 eq).[4]

    • Reflux for 2–4 hours. Precipitate forms.

    • Filter and dry to obtain the acyl-thiosemicarbazide intermediate.

  • Step 2 (Cyclodehydration):

    • Add the intermediate to cold conc.

      
       (0°C) with stirring.
      
    • Allow to warm to room temperature (RT) and stir for 2–12 hours.

    • Quench: Pour onto crushed ice. Neutralize with ammonium hydroxide.

    • Purification: Filter the solid product. Recrystallize from Ethanol/DMF.

  • Validation: Confirm structure via

    
    -NMR (disappearance of hydrazide protons) and MS.
    
Protocol B: In Vitro Microsomal Stability Assay

Compare the thiazole lead vs. the thiadiazole analog.

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).

  • Initiation: Pre-incubate at 37°C for 5 min. Add NADPH-regenerating system to start the reaction.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).
    • Success Criterion: Thiadiazole analog should show

      
       improvement in 
      
      
      
      if C5-oxidation was the primary clearance mechanism.

Synthesis Workflow Visualization

Synthesis_Workflow Hydrazide Hydrazide (R-CONHNH2) Reaction1 Step 1: Addition (Reflux in EtOH) Hydrazide->Reaction1 Isothiocyanate Isothiocyanate (R'-NCS) Isothiocyanate->Reaction1 Intermediate Thiosemicarbazide Intermediate Reaction1->Intermediate Reaction2 Step 2: Cyclodehydration (Conc. H2SO4, 0°C -> RT) Intermediate->Reaction2 Product 2-Amino-1,3,4-Thiadiazole Bioisostere Reaction2->Product

Caption: Two-step synthetic pathway for generating 2-amino-1,3,4-thiadiazole bioisosteres.

References

  • National Institutes of Health (NIH). (2022). Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. Retrieved from [Link]

  • MDPI. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. Retrieved from [Link]

  • American Chemical Society (ACS). (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]

Sources

Analytical standards for 5-(2-Bromoethyl)thiazol-2-amine impurities

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Standards for 5-(2-Bromoethyl)thiazol-2-amine Impurities: A Comparative Guide

Executive Summary

In the synthesis of Pramipexole , a dopamine agonist used for Parkinson’s disease, the compound 5-(2-Bromoethyl)thiazol-2-amine (CAS 6639-67-4) serves as a critical intermediate.[1] However, due to its alkylating 2-bromoethyl moiety, it is structurally alert as a potential Genotoxic Impurity (GTI) .

This guide objectively compares the analytical standards and methodologies required to detect this compound. Unlike generic reagent guides, we focus on the trace-level quantification required by ICH M7 guidelines, comparing the performance of HPLC-UV (for process control) versus LC-MS/MS (for final API release), and the specific requirements for the Reference Standards used in each.

Part 1: The Nature of the Target & Impurity Profile

Before selecting a standard, one must understand the "Life Cycle" of the impurity. 5-(2-Bromoethyl)thiazol-2-amine is highly reactive.[1]

Mechanism of Formation & Degradation

The compound is typically formed via the bromination of the hydroxy-analog.[1] Its reactivity leads to two distinct analytical challenges:

  • Process Control: Monitoring the conversion of the hydroxy-precursor to the bromo-intermediate (High concentration analysis).

  • Trace Analysis: Detecting unreacted bromo-intermediate in the final Pramipexole API (Low ppm/ppb analysis).

G Precursor 2-Amino-5-(2-hydroxyethyl)thiazole (Precursor) Bromo 5-(2-Bromoethyl)thiazol-2-amine (Target GTI) Precursor->Bromo Bromination (HBr) Pramipexole Pramipexole (Final API) Bromo->Pramipexole Propylamine Alkylation Hydrolysis Hydrolysis Product (Reverted Precursor) Bromo->Hydrolysis Moisture/Degradation Dimer Dimerized Impurity (Side Reaction) Bromo->Dimer Self-Alkylation

Figure 1: Synthesis and degradation pathway of 5-(2-Bromoethyl)thiazol-2-amine.[1] The red node indicates the genotoxic intermediate requiring strict control.

Part 2: Comparative Analysis of Analytical Standards

Not all standards are created equal.[1][2] For a reactive alkyl halide like 5-(2-Bromoethyl)thiazol-2-amine, the salt form and purity grade critically impact shelf-life and accuracy.[1][2]

Salt Form Comparison: Free Base vs. Hydrobromide (HBr)
FeatureFree Base StandardHydrobromide (HBr) Salt StandardVerdict
Stability Low. The free amine can self-alkylate (dimerize) rapidly at room temperature.[1][2]High. Protonation of the amine reduces nucleophilicity, preventing self-alkylation.[2]HBr Salt is Mandatory for long-term storage.[1][2]
Hygroscopicity Moderate.[1][2]High. Requires desiccated storage.[1][2]Handle in low humidity.[1][2]
Usage Not recommended for quantitative calibration.[1][2]Preferred for preparing stock solutions.[1][2]HBr Salt
Grade Comparison: Research vs. Certified Reference Material (CRM)
ParameterResearch Grade (Typical Vendor)Primary/Secondary Reference Standard (Pharma Grade)
Purity >95% (Area Normalization)>98% (Potency Assigned via Mass Balance)
Characterization H-NMR, LC-MS identity only.H-NMR, C-NMR, IR, Mass Balance (TGA/KF/ROI).
Traceability None.Traceable to NIST or Pharmacopeial primary (if available).[1][2]
Application Early R&D, qualitative ID.[2]GMP Release Testing , ICH M7 quantification.

Recommendation: For quantifying this GTI in Pramipexole API, you must use a characterized Reference Standard (Potency assigned) of the HBr salt , correcting for the salt factor (MW ratio) during calculation.

Part 3: Method Performance Comparison (HPLC-UV vs. LC-MS/MS)

The choice of method dictates the limit of detection (LOD).

Scenario A: Process Monitoring (Synthesis)
  • Goal: Ensure reaction completion (>98% conversion).

  • Method: HPLC-UV .

  • Why: The thiazole ring has a strong UV chromophore (~260 nm).[1]

  • Pros: Robust, low cost, no need for isotopic standards.

  • Cons: Insufficient sensitivity for ppm-level GTI screening in the final drug.[1][2][3]

Scenario B: Final API Screening (Safety)
  • Goal: Prove impurity is < Threshold of Toxicological Concern (TTC).

  • Method: LC-MS/MS (Triple Quadrupole) .

  • Why: The "Bromo" group provides a distinct isotopic pattern (79Br/81Br) aiding specificity, but UV is too noisy at ppm levels.

  • Pros: High sensitivity (LOQ < 1 ppm).

  • Cons: Requires expensive equipment and potentially deuterated internal standards.[1][2]

Part 4: Validated Experimental Protocol (LC-MS/MS)

This protocol is designed for the trace quantification of 5-(2-Bromoethyl)thiazol-2-amine in Pramipexole Dihydrochloride API.[1][2] It uses a self-validating approach via Multiple Reaction Monitoring (MRM).[1][2]

Reagents & Standards
  • Analyte: 5-(2-Bromoethyl)thiazol-2-amine HBr (Ref Std, >98%).[1][2][4]

  • Matrix: Pramipexole Dihydrochloride (API).[1][2][5]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.[1]

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

  • Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient:

    • 0-1 min: 5% B (Hold for polarity)[1]

    • 1-6 min: 5% -> 90% B (Elute API and Impurity)[1]

    • 6-8 min: 90% B (Wash)[1]

    • 8.1 min: 5% B (Re-equilibrate)

Mass Spectrometry Parameters (MRM)

The presence of Bromine gives a unique 1:1 isotopic ratio (M and M+2).[1] You must monitor both transitions to confirm identity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Target (79Br) 206.9127.0 (Thiazole ring)20Quantifier
Target (81Br) 208.9129.0 (Isotope check)20Qualifier
Pramipexole 212.1153.125IS / RT Ref
Sample Preparation (Self-Validating Workflow)
  • Stock Solution: Dissolve 10 mg Reference Standard in 100 mL Methanol (keep cold).

  • Sample Solution: Dissolve 50 mg Pramipexole API in 10 mL diluent (Water:ACN 50:50).

  • Spike Recovery (Validation Step): Prepare a duplicate sample spiked with the Target Impurity at the specification limit (e.g., 5 ppm).

    • Acceptance Criteria: Recovery must be 80-120%.[1][2] If recovery is low, the reactive bromo-group may be degrading in the solvent. Use fresh preparations immediately.

Part 5: Data Interpretation & Troubleshooting

ObservationRoot CauseCorrective Action
Split Peak pH mismatch.[1][2]Ensure buffer (Ammonium Formate) is used; Thiazoles are pH sensitive.[1][2]
Low Recovery Degradation (Hydrolysis).[1][2]Avoid water-only diluents; use 50% organic.[1][2] Inject immediately.
Carryover Sticky amine.[1][2]Use a needle wash of 50:50 ACN:Isopropanol + 0.1% FA.[1][2]

References

  • European Medicines Agency (EMA). (2006).[1][2] Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Retrieved from [Link]

  • TSI Journals. (2008). Identification and characterization of process related impurities in pramipexole dihydrochloride monohydrate. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-(2-Bromoethyl)thiazol-2-amine

[1]

Executive Safety Assessment

5-(2-Bromoethyl)thiazol-2-amine (and its hydrobromide salt) presents a dual-hazard profile characteristic of bifunctional heterocycles. It contains a primary amine (nucleophile) and a bromoethyl side chain (electrophile/alkylating agent).

While standard Safety Data Sheets (SDS) often classify it generically as an Irritant (H315/H319), field experience dictates treating this compound as a potential alkylating agent. The reactive alkyl bromide moiety poses a risk of non-specific binding to biological macromolecules (DNA/Proteins) if mishandled.

Core Hazard Profile (GHS Standards)
Hazard ClassCategoryHazard StatementOperational Implication
Acute Toxicity Cat 4 (Oral)H302: Harmful if swallowedDo not generate dust; use wet-wiping methods.
Skin/Eye Irritation Cat 2/2AH315/H319: Causes irritationDouble-gloving (Nitrile) is mandatory.
Reactivity N/ALatent InstabilityCritical: The free base can self-polymerize exothermically upon prolonged storage or heating. Keep cool.

Chemical Deactivation & Quenching Protocol

For glassware cleaning, spill cleanup, and trace residue deactivation.

Do not dispose of the pure compound down the drain. However, for cleaning contaminated surfaces or glassware, you must chemically deactivate the alkyl bromide group before washing.

The "Thio-Alkali" Quench System

This protocol utilizes Sodium Thiosulfate , a potent nucleophile that displaces the bromine atom, converting the hazardous alkyl bromide into a non-toxic Bunte salt.

Reagent Preparation
  • Solution A (Nucleophile): 10% w/v Sodium Thiosulfate (

    
    ) in water.
    
  • Solution B (Solvent/Base): Ethanol or Isopropanol containing 5% Sodium Bicarbonate (

    
    ).
    
Deactivation Procedure
  • Dissolve: Dissolve trace residues in a minimal amount of Solution B .

  • Quench: Add a 10-fold excess volume of Solution A .

  • Reaction Time: Stir or let stand for 1 hour at room temperature.

    • Mechanism:[1]

      
      
      
  • Verification: Check pH; ensure it remains slightly alkaline (pH 8-9) to neutralize any HBr generated.

  • Final Cleanup: The resulting mixture is generally non-hazardous organic waste but should still be routed to Halogenated Solvent Waste streams to ensure compliance.

Waste Disposal Workflow

The following decision matrix outlines the logistical flow for disposing of bulk material versus trace residues.

DisposalWorkflowStartWaste Generation SourceTypeCheckDetermine Waste TypeStart->TypeCheckSolidBulkSolid / Bulk Material(Expired or Excess)TypeCheck->SolidBulk> 500 mgLiquidWasteLiquid / Mother Liquor(Reaction Solvents)TypeCheck->LiquidWasteSolutionsGlasswareContaminated Glassware& ConsumablesTypeCheck->GlasswareResiduesSegregationSolidSegregate: Solid Hazardous WasteLabel: 'Toxic Solid, Organic, Halogenated'SolidBulk->SegregationSolidSegregationLiqSegregate: Halogenated Solvent Waste(Do NOT mix with Acid Waste)LiquidWaste->SegregationLiqGlassware->SegregationSolidDry Debris (Gloves)DeconStepApply 'Thio-Alkali' Quench(See Protocol)Glassware->DeconStepFirst WashFinalPackSecondary Containment(Polyethylene Drum/Bucket)SegregationSolid->FinalPackSegregationLiq->FinalPackDeconStep->SegregationLiqRinsatePickupEHS / Vendor Pickup(Incineration Required)FinalPack->Pickup

Figure 1: Decision logic for segregating and processing 5-(2-Bromoethyl)thiazol-2-amine waste streams.

Regulatory & Logistical Requirements

Waste Categorization (RCRA/EPA Guidelines)

Even if not explicitly listed under RCRA P- or U-lists, this compound must be classified as Hazardous Waste due to toxicity and reactivity characteristics.

  • Waste Code Assignment (Generic):

    • D001 (Ignitable) - Only if in flammable solvent.

    • Halogenated Organic Waste - Primary classification for incineration streams.

Packaging & Labeling[3][4][5]
  • Container Compatibility: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal containers for liquid waste as the potential hydrolysis to HBr can cause corrosion.

  • Labeling:

    • Chemical Name: Write out full name (no abbreviations).

    • Constituents: List "5-(2-Bromoethyl)thiazol-2-amine" and any solvents (e.g., "Ethanol", "Dichloromethane").

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

Storage Prior to Pickup
  • Segregation: Store away from Strong Oxidizers and Strong Bases .

  • Environment: Keep waste containers in a cool, well-ventilated area. High heat can trigger decomposition of the alkyl bromide, releasing bromine vapors.

Emergency Spill Response

Trigger: Spillage of >100 mg of solid or >10 mL of solution.

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double layer) , lab coat, and safety goggles. Use a respirator (N95 or organic vapor cartridge) if dust/aerosol is present.

  • Contain: Surround the spill with absorbent pads or vermiculite.

  • Deactivate (In-situ):

    • Spray the spill area gently with the Thio-Alkali Quench Solution (described in Section 2).

    • Allow to sit for 15 minutes.

  • Collect: Scoop the wet absorbent into a wide-mouth hazardous waste jar.

  • Clean: Wash the surface twice with soap and water. Test surface pH to ensure neutrality.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 54342371, 5-(2-Bromoethyl)thiazol-2-amine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

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